molecular formula C8H10N4 B1681260 Terephthalamidine CAS No. 15411-54-8

Terephthalamidine

Cat. No.: B1681260
CAS No.: 15411-54-8
M. Wt: 162.19 g/mol
InChI Key: UNMMLGAPDZGRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terephthalamidine, also known scientifically as 1,4-Diamidinobenzene, is a solid organic compound with the molecular formula C 8 H 10 N 4 and a molecular weight of 162.2 g/mol. Its CAS registry number is 15411-54-8 . This compound is categorized as a specialty monomer, indicating its primary value as a building block for the synthesis of more complex polymeric structures . While specific mechanistic studies on this compound are limited, its molecular structure, featuring two amidine groups on a benzene ring, makes it a candidate for creating polymers with enhanced properties. Related terephthalamide-based diol monomers, derived from processes like the aminolysis of poly(ethylene terephthalate) (PET), are actively researched for constructing advanced polymer networks such as poly(urethane acrylates) (PUAs) for UV-curable coatings . These materials are valued for their tunable thermal and mechanical properties, suggesting that this compound could similarly be employed in material science to develop novel copolymers, resins, or functional organic frameworks where rigid aromaticity and hydrogen bonding are desired . For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, as it is a solid with a predicted boiling point of 301.8 ± 52.0 °C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,4-dicarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H3,9,10)(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMMLGAPDZGRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165538
Record name Terephthalamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15411-54-8
Record name 1,4-Benzenedicarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15411-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terephthalamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terephthalamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diamidinobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of Terephthalamidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Terephthalamidine Compounds

Abstract

This compound and its derivatives represent a class of compounds with significant, albeit historically challenging, therapeutic potential, primarily as anticancer agents. Their mechanism, which involves reversible binding to the minor groove of DNA, is intrinsically linked to their molecular structure and, by extension, their physicochemical properties.[1][2] This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of the core physicochemical characteristics of this compound. We will explore the critical interplay between properties such as lipophilicity, solubility, ionization state (pKa), and stability, and their profound impact on the pharmacokinetic and pharmacodynamic profile of these molecules. By synthesizing theoretical principles with field-proven experimental methodologies, this guide aims to provide the foundational knowledge necessary to navigate the challenges of optimizing this compound-based compounds into viable clinical candidates.

Introduction to this compound: A Renewed Perspective

Historical Context and Chemical Identity

This compound (NSC 57155) is a member of the terephthalanilide family of compounds, which were first synthesized and evaluated for their antineoplastic properties in the mid-20th century.[3] Despite showing promising activity against murine leukemias, early clinical trials were halted due to significant and unusual neurotoxicity.[3] However, its novel structure and unique mechanism of action led to its re-evaluation by the National Cancer Institute's (NCI) Project for the Review of Old Drugs, highlighting a renewed interest in its potential.[3]

Chemically, the parent compound is benzene-1,4-dicarboximidamide (CAS 15411-54-8).[4][5][6] It is crucial to distinguish it from the structurally related but chemically distinct terephthalamide (benzene-1,4-dicarboxamide), which features amide groups instead of amidines.[7] this compound is often studied and formulated as its more soluble dihydrochloride salt.[8]

Mechanism of Action and Therapeutic Rationale

The primary antitumor activity of this compound stems from its ability to act as a DNA minor groove binder.[1][2] Unlike intercalating agents, it fits snugly into the narrower groove of the DNA double helix, a process driven by van der Waals forces, hydrogen bonding, and electrostatic interactions. This binding can interfere with the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The efficacy of this interaction is highly dependent on the molecule's shape, charge distribution, and ability to reach its nuclear target. This underscores the necessity of a thorough physicochemical characterization, as properties like solubility, lipophilicity, and ionization state govern the compound's ability to traverse cellular membranes and accumulate in the nucleus.

Core Physicochemical Properties and Their Determination

The journey of a drug from administration to its target is a complex process governed by the laws of chemistry and physics.[9] Understanding and optimizing the physicochemical properties of a drug candidate at an early stage is paramount to reducing attrition rates.[10]

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Expertise & Experience: Lipophilicity is arguably one of the most critical physicochemical descriptors in drug discovery, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET).[11][12] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, representing the distribution of the neutral form of the molecule.[13] However, for ionizable molecules like this compound, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more biologically relevant. A compound must possess sufficient lipophilicity to cross lipid cell membranes, but excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism.[11]

Data Presentation:

ParameterValueSource
Molecular Formula C₈H₁₀N₄[4][6]
Molecular Weight 162.19 g/mol [4][6]
Computed LogP 0.25474[4]
Predicted XlogP -0.8[5]
Topological Polar Surface Area (TPSA) 99.74 Ų[4]

The computed LogP values suggest that the neutral form of this compound has low to moderate lipophilicity. The high TPSA indicates significant polar character, which is consistent with the presence of four nitrogen atoms capable of hydrogen bonding.

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

This protocol describes the classic, gold-standard method for determining the distribution coefficient at pH 7.4.

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol with the PBS buffer and, conversely, the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate completely. This ensures thermodynamic equilibrium during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL).

    • Add an equal volume of pre-saturated n-octanol (1 mL). The final concentration of the drug should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

    • Cap the vial tightly and shake vigorously (or vortex) for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification:

    • Carefully withdraw a known volume from both the aqueous and the n-octanol layers.

    • Determine the concentration of this compound in each layer using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared for quantification.

  • Calculation:

    • Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Mandatory Visualization:

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep_pbs Prepare PBS (pH 7.4) saturate Pre-saturate Phases (24h shaking) prep_pbs->saturate prep_oct Prepare n-Octanol prep_oct->saturate partition Add Stock to Phases (1:1 Octanol:PBS) saturate->partition stock Prepare Drug Stock (e.g., 10 mM in DMSO) stock->partition shake Shake to Equilibrium (1-3 hours) partition->shake centrifuge Centrifuge for Phase Separation shake->centrifuge quant_aq Quantify [Drug]aq (HPLC-UV) centrifuge->quant_aq quant_org Quantify [Drug]org (HPLC-UV) centrifuge->quant_org calc Calculate LogD = log([org]/[aq]) quant_aq->calc quant_org->calc

Caption: Workflow for LogD determination via the Shake-Flask method.

Aqueous Solubility: The Rate-Limiting Step for Absorption

Expertise & Experience: Aqueous solubility is a critical property, as a drug must be in solution to be absorbed from the gastrointestinal tract.[14] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[11] It's important to differentiate between thermodynamic solubility, which is the true equilibrium concentration of a compound in a saturated solution, and kinetic solubility, which measures the concentration at which a compound precipitates from a stock solution upon dilution in buffer.[15] Kinetic solubility is often measured in high-throughput screening as it is faster and more predictive of potential issues during early assays.[16] The solubility of this compound, like its precursor terephthalic acid, is expected to be pH-dependent and can be influenced by temperature.[17]

Data Presentation:

PropertyObservationSource/Rationale
Formulation Often supplied as a dihydrochloride salt.[8] Implies higher solubility of the salt form compared to the free base.
Storage (Powder) Recommended storage at -20°C for 3 years.[1] Suggests good solid-state stability.
Storage (in Solvent) Recommended storage at -80°C for 1 year in solvent.[1] Suggests potential for degradation in solution over time.
Qualitative Solubility Likely sparingly soluble in water as a free base, but more soluble in polar solvents and acidic aqueous solutions.Inferred from structure and comparison to terephthalamide and terephthalic acid.[17][18]

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol outlines a common high-throughput method for assessing the kinetic solubility of a compound.

  • Compound Plating:

    • Using a liquid handler, dispense precise volumes of a high-concentration DMSO stock solution of this compound (e.g., 10 mM) into a 96- or 384-well microplate to create a serial dilution.

  • Buffer Addition:

    • Rapidly add a physiological buffer (e.g., PBS, pH 7.4) to all wells, including controls (DMSO only). This sudden change in solvent environment induces precipitation of compounds that are insoluble at that concentration.

  • Incubation:

    • Cover the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to equilibrate.

  • Measurement:

    • Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm), where the compound itself does not absorb light.

  • Data Analysis:

    • Plot the measured turbidity against the compound concentration.

    • The kinetic solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the DMSO-only control wells. This can be determined by identifying the "break point" in the curve.

Mandatory Visualization:

G cluster_setup Plate Setup cluster_process Precipitation cluster_read Analysis stock 10 mM Stock in DMSO plate Dispense Serial Dilution into 96-well Plate stock->plate add_buffer Add PBS (pH 7.4) to all wells plate->add_buffer incubate Incubate with Shaking (1-2 hours) add_buffer->incubate read_plate Measure Turbidity (Nephelometry) incubate->read_plate analyze Plot Turbidity vs. [Conc] Determine Solubility Limit read_plate->analyze

Caption: High-throughput kinetic solubility assay workflow.

Ionization State (pKa): The Driver of pH-Dependent Properties

Expertise & Experience: Many drugs are weak acids or bases, and their ionization state changes with pH.[16] The pKa is the pH at which a compound is 50% ionized and 50% unionized. The amidine functional groups (-C(=NH)NH₂) in this compound are basic and are expected to be protonated (cationic) at physiological pH. This has profound implications:

  • Solubility: The charged (protonated) form is generally much more water-soluble than the neutral free base.

  • Permeability: According to the pH-partition hypothesis, only the neutral, more lipophilic form of a drug can readily diffuse across cell membranes.[16]

  • Target Binding: The electrostatic interactions within the DNA minor groove are likely dependent on the cationic state of the amidine groups.

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is suitable for compounds with a chromophore whose UV absorbance spectrum changes upon ionization.

  • Instrument Setup:

    • Use a spectrophotometer equipped with a fiber-optic dip probe and a temperature controller.

    • Use an automated titrator with a calibrated pH electrode.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in water with a small percentage of a co-solvent (e.g., methanol) if needed to aid initial dissolution. The concentration should be low enough to prevent precipitation throughout the pH range.

  • Titration:

    • Place the sample in a thermostatted vessel with the pH electrode and UV probe submerged.

    • Perform a titration by adding small, precise volumes of a strong acid (e.g., 0.1 M HCl) to lower the pH, followed by a titration with a strong base (e.g., 0.1 M NaOH) to cover a wide pH range (e.g., pH 2 to 12).

    • At each pH increment, allow the reading to stabilize and record both the pH and the full UV-Vis spectrum.

  • Data Analysis:

    • Specialized software analyzes the changes in the UV spectra as a function of pH.

    • By plotting absorbance at specific wavelengths versus pH, a sigmoidal curve is generated.

    • The inflection point of this curve corresponds to the pKa value of the ionizable group. For this compound, two basic pKa values are expected.

Mandatory Visualization:

G cluster_state pH-Dependent States of this compound cluster_membrane Cell Membrane (Lipid Bilayer) low_ph Low pH (e.g., < pKa1) [Drug-H₂]²⁺ (Dicationic, High Solubility) mid_ph pKa1 < pH < pKa2 [Drug-H]⁺ (Monocationic) low_ph->mid_ph Deprotonation high_ph High pH (e.g., > pKa2) [Drug]⁰ (Neutral, Low Solubility, High Permeability) mid_ph->high_ph Deprotonation mem_node high_ph->mem_node Membrane Permeation

Caption: The pH-Partition Hypothesis applied to this compound.

Chemical and Physical Stability

Expertise & Experience: Stability testing is a regulatory requirement and is crucial for determining a drug's shelf-life and appropriate storage conditions.[19] Chemical stability involves preventing degradation of the active pharmaceutical ingredient (API), while physical stability relates to changes in solid-state properties like crystallinity or polymorphism.[20] Forced degradation (or stress testing) is a key part of this process, where the drug is exposed to harsh conditions (acid, base, heat, light, oxidation) to identify potential degradation products and pathways.[20][21] The amidine functional group can be susceptible to hydrolysis, particularly at extreme pH values, breaking down to the corresponding amide (terephthalamide) and ammonia.

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: Prepare separate solutions of this compound (e.g., 1 mg/mL) for each condition:

    • Acidic: 0.1 M HCl, heated at 60-80°C for several hours.

    • Basic: 0.1 M NaOH, at room temperature or gently heated.

    • Oxidative: 3-30% H₂O₂, at room temperature.

    • Thermal: Solution heated at 60-80°C.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light, as per ICH Q1B guidelines.

    • A control sample is kept protected from stress conditions.

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (typically a reverse-phase gradient method with UV detection). A "stability-indicating" method is one that can separate the intact drug from all its degradation products.

    • Peak purity analysis using a photodiode array (PDA) detector is essential to ensure new peaks are not co-eluting.

    • LC-MS can be used to identify the mass of the degradation products, helping to elucidate the degradation pathway.

  • Reporting: Report the percentage of the drug remaining and the percentage of each major degradant at each time point under each stress condition.

Mandatory Visualization:

G cluster_stress Forced Degradation Conditions (ICH) compound This compound (API Solution) acid Acid (HCl, heat) compound->acid base Base (NaOH, heat) compound->base oxid Oxidation (H₂O₂) compound->oxid photo Photolytic (UV/Vis Light) compound->photo analysis Stability-Indicating HPLC-PDA / LC-MS acid->analysis base->analysis oxid->analysis photo->analysis report Identify Degradants Determine Degradation Rate Elucidate Pathways analysis->report

Caption: Workflow for a forced degradation (stress testing) study.

Synthesis, Purification, and Analytical Characterization

The reliability of any physicochemical data is contingent on the purity and identity of the test compound.

  • Synthesis: this compound and its derivatives are typically synthesized via multi-step processes. A common route involves the conversion of terephthalic acid to terephthaloyl chloride, which is then reacted with a source of ammonia or primary amines to form the corresponding amides.[22] Subsequent chemical transformations are then required to convert the amides into the final amidine functional groups.

  • Purification: Purification is critical to remove starting materials, by-products, and inorganic salts. Techniques like recrystallization or column chromatography are often employed. For ionic compounds like this compound salts, ion-exchange chromatography can be an effective method to remove charged impurities.[23]

  • Analytical Characterization: A suite of analytical techniques is required to confirm the identity and purity of the final compound.[24]

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of the molecule.[24]

    • Mass Spectrometry (MS): Determines the molecular weight and elemental composition (via HRMS).[24]

    • HPLC: Assesses the purity of the compound, typically aiming for >95% for use in biological and physicochemical assays.[25]

Bridging Physicochemical Properties and Pharmacokinetics

Pharmacokinetics (PK) describes what the body does to a drug.[9] The physicochemical properties we've discussed are the direct determinants of the PK profile observed in vivo. A phase I clinical trial of this compound administered as a 120-hour continuous infusion provided valuable human PK data.[26]

Data Presentation: Human Pharmacokinetic Parameters of this compound

PK ParameterValueImplication
Terminal Half-Life (t₁/₂) 23 hoursAllows for sustained plasma concentrations with continuous infusion.
Plasma Clearance 1.7 L/hr/m²Moderate rate of removal from the body.
Renal Excretion 64% of total doseThe primary route of elimination is via the kidneys.[26]

Authoritative Grounding & Synthesis:

The observed pharmacokinetic profile aligns well with the compound's physicochemical properties. The high degree of renal excretion (64%) is a key finding.[26] This is consistent with a molecule that exists predominantly in a charged, water-soluble state at physiological blood pH (~7.4). The basic amidine groups would be protonated, making the molecule a cation that is readily filtered by the kidneys and eliminated in the urine. Its low-to-moderate lipophilicity likely limits extensive distribution into fatty tissues, and its clearance is not solely dependent on hepatic metabolism. The dose-limiting toxicities observed in the trial, including anorexia and prostration, were severe and not well understood, but could be related to off-target interactions or accumulation in specific tissues driven by its charge and transport properties.[26]

Conclusion and Future Directions

This compound is a structurally novel compound with a validated anticancer mechanism of action. Its physicochemical profile is characterized by high polarity, basic ionization, and pH-dependent solubility, which collectively lead to a pharmacokinetic profile dominated by renal clearance. The primary challenges for this compound class remain its inherent toxicity and potential for poor oral bioavailability due to its charge and low permeability.

Future research should focus on:

  • Prodrug Strategies: Designing derivatives that mask the polar amidine groups to enhance lipophilicity and membrane permeability for oral absorption, which then revert to the active form in vivo.

  • Formulation Development: Utilizing advanced formulation techniques, such as nano-sizing or lipid-based delivery systems, to improve the solubility and absorption of lead candidates.

  • Structure-Property Relationship (SPR) Studies: Systematically modifying the structure to modulate pKa and lipophilicity, aiming to find a "sweet spot" that balances target engagement, ADME properties, and toxicity.

A deep and early understanding of the physicochemical properties is not merely an academic exercise but a critical and predictive tool in the successful development of this compound-based therapeutics.

References

Early preclinical studies of Terephthalamidine (NSC 57155)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Early Preclinical Studies of Terephthalamidine (NSC 57155)

This guide provides a comprehensive technical overview of the foundational preclinical research on this compound (NSC 57155), a compound that has traversed a unique path from initial discovery and abandonment to subsequent reinvestigation. We will delve into its postulated mechanism of action, detail the key in vitro and in vivo experimental frameworks used for its evaluation, and synthesize the critical findings that have defined its developmental trajectory. This document is intended for researchers, scientists, and drug development professionals seeking to understand the scientific underpinnings and experimental logic of early-stage anticancer agent assessment.

Introduction: A Renewed Look at a Vintage Compound

This compound (NSC 57155) belongs to the terephthalanilide class of compounds, a large group synthesized and subjected to preclinical testing in the late 1950s and early 1960s.[1] Initial studies revealed notable activity against murine leukemias, which led to brief clinical trials. However, the emergence of severe and unusual neurotoxicity led to the cessation of its development.[1] Decades later, the National Cancer Institute's (NCI) Project for the Review of Old Drugs (P.R.O.D.) selected this compound for further investigation, intrigued by its novel structure and a preclinical activity spectrum that stood out from contemporary chemotherapeutics.[1] This revival underscores a critical principle in drug development: compounds abandoned due to toxicity with older technology may warrant re-examination as our understanding of pharmacology, toxicology, and drug delivery evolves.

Chapter 1: Postulated Mechanism of Action: DNA Minor Groove Binding

The chemical structure of this compound, a heterocyclic diamidine, strongly suggests its mechanism of action involves binding to the minor groove of DNA. This class of molecules is well-documented for this specific interaction modality.[2][3]

The Scientific Rationale: Unlike intercalating agents that insert themselves between DNA base pairs, minor groove binders fit snugly into the narrower of the two grooves in the DNA double helix.[2][3] This binding is typically non-covalent, driven by forces such as hydrogen bonds, van der Waals interactions, and hydrophobic interactions.[4] A key feature of these agents is their preference for AT-rich regions of DNA, where the minor groove is narrower and presents a better fit.[4][5] By occupying the minor groove, these compounds can physically obstruct the binding of essential DNA-binding proteins, such as transcription factors and polymerases, thereby disrupting gene expression and replication—processes critical for the proliferation of cancer cells.[3][6] This targeted interference is often associated with a lower mutagenic potential compared to agents that chemically alter or distort the DNA backbone.[2]

cluster_0 DNA Double Helix cluster_1 Molecular Interaction cluster_2 Cellular Outcome DNA DNA Minor Groove (AT-rich sequence) Block Transcription Blocked DNA->Block NSC57155 This compound (NSC 57155) NSC57155->DNA Binds to Minor Groove TF Transcription Factor TF->DNA Binding Prevented Apoptosis Apoptosis / Cell Cycle Arrest Block->Apoptosis

Caption: Postulated mechanism of this compound as a DNA minor groove binder.

Chapter 2: In Vitro Preclinical Assessment

The primary goals of the initial in vitro evaluation were twofold: first, to quantify the cytotoxic potency of this compound across a range of cancer cell types, and second, to gather direct evidence for the hypothesized DNA-binding mechanism.

Cytotoxicity Profiling

A standard approach involves screening the compound against a panel of established cancer cell lines to determine its potency (typically as an IC50 value) and spectrum of activity.

Representative Experimental Workflow: Cell Viability Assay

The workflow is designed to ensure reproducibility and accuracy in determining the concentration of the drug that inhibits cell growth by 50% (IC50).[7]

start Start step1 1. Cell Seeding Plate cancer cell lines in 96-well plates start->step1 step2 2. Compound Treatment Add serial dilutions of This compound (NSC 57155) step1->step2 step3 3. Incubation Incubate for 48-72 hours (approx. 2-3 cell cycles) step2->step3 step4 4. Viability Assay Add viability reagent (e.g., MTT, WST-8) step3->step4 step5 5. Measurement Read absorbance on a plate reader step4->step5 step6 6. Data Analysis Calculate % viability vs. control and determine IC50 values step5->step6 end End step6->end

Caption: Standard workflow for in vitro cytotoxicity screening.

Protocol: MTT Cell Viability Assay

This protocol is a self-validating system, incorporating controls for background absorbance, untreated cells (100% viability), and a positive control cytotoxic agent.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in a separate 96-well plate. Include wells with media only (vehicle control) and a known cytotoxic agent (positive control).

  • Treatment: Remove the media from the cell plate and add the 2x compound dilutions. Incubate for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Table 1: Representative In Vitro Cytotoxicity Data for this compound (NSC 57155)

Note: These are illustrative data based on the known activity profile of the compound.

Cell LineCancer TypeIC50 (µM)
P388Murine Leukemia0.05
L1210Murine Leukemia0.08
HL-60Human Promyelocytic Leukemia0.12
A549Human Lung Carcinoma1.5
MCF-7Human Breast Adenocarcinoma2.1
HCT116Human Colon Carcinoma1.8
Mechanistic Elucidation: DNA Binding Assays

To validate the hypothesis that this compound binds to DNA, biophysical assays are employed. A fluorescence displacement assay is a robust method to demonstrate competitive binding.[4]

The Scientific Rationale: This assay uses a fluorescent dye (like DAPI or Hoechst 33258) that exhibits enhanced fluorescence upon binding to the DNA minor groove. If this compound also binds to the minor groove, it will compete with and displace the fluorescent dye, leading to a measurable decrease (quenching) in fluorescence intensity. The degree of quenching is proportional to the binding affinity of the test compound.[4][8]

Protocol: DNA Displacement Assay using Hoechst 33258

  • Preparation: In a 96-well black plate, prepare solutions containing a fixed concentration of calf thymus DNA (ct-DNA) and Hoechst 33258 dye.

  • Titration: Add increasing concentrations of this compound to the wells.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for Hoechst 33258 (e.g., ~350 nm excitation, ~460 nm emission).

  • Analysis: Plot the fluorescence intensity against the concentration of this compound. A decrease in fluorescence indicates displacement and confirms competitive binding. The data can be used to calculate the binding constant (Kb).

cluster_0 Initial State cluster_1 Addition of Competitor cluster_2 Final State node1 DNA Minor Groove Hoechst Dye node1:f1->node1:f0 Bound (High Fluorescence) node2 This compound (NSC 57155) node4 Displaced Hoechst Dye node1:f1->node4 Displacement node3 DNA Minor Groove This compound node2->node3:f1 Displacement node3:f1->node3:f0 Bound (Low Fluorescence)

Caption: Principle of the DNA minor groove competitive binding assay.

Chapter 3: In Vivo Preclinical Evaluation in Murine Models

Following promising in vitro results, the next logical step is to assess the compound's efficacy and toxicity in a living organism.[9][10] The early studies on this compound relied heavily on murine leukemia models, which were standard for anticancer screening at the time.[1]

The Scientific Rationale: In vivo models are indispensable for understanding a drug's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the effect on the body), which cannot be recapitulated in vitro. Efficacy is typically measured by an increase in the lifespan of treated animals compared to a control group or by the inhibition of tumor growth.

Representative Experimental Workflow: Murine Leukemia Model

start Start step1 1. Cell Implantation Inject mice (e.g., DBA/2 strain) intraperitoneally with P388 leukemia cells start->step1 step2 2. Randomization Randomize mice into treatment and control groups step1->step2 step3 3. Treatment Initiation Begin dosing on Day 1 with This compound or vehicle control (e.g., daily IP injection) step2->step3 step4 4. Monitoring Monitor daily for body weight, clinical signs of toxicity, and survival step3->step4 step5 5. Endpoint Continue until humane endpoint is reached for each animal step4->step5 step6 6. Data Analysis Calculate Median Survival Time (MST) and % Increase in Lifespan (%ILS) step5->step6 end End step6->end

Caption: Workflow for an in vivo efficacy study using a murine leukemia model.

Protocol: P388 Murine Leukemia Efficacy Study

  • Animal Model: Use a suitable mouse strain, such as DBA/2 mice.

  • Tumor Inoculation: Inject 1x10^6 P388 leukemia cells intraperitoneally (IP) into each mouse on Day 0.

  • Group Assignment: On Day 1, randomly assign mice to groups (n=8-10 per group), including a vehicle control group and multiple dose-level groups for this compound.

  • Drug Administration: Administer this compound (e.g., dissolved in an appropriate vehicle) via IP injection daily for a set period (e.g., 5-9 days). The control group receives the vehicle only.

  • Monitoring: Record mouse body weights and clinical observations daily. Body weight loss is a key indicator of toxicity.

  • Endpoint Determination: The primary endpoint is survival. The experiment is concluded when all animals have reached their endpoint.

  • Data Analysis: Calculate the median survival time (MST) for each group. Efficacy is expressed as the percent increase in lifespan (%ILS) calculated as: [(MST of Treated Group / MST of Control Group) - 1] * 100.

Table 2: Representative In Vivo Efficacy Data for this compound (NSC 57155) in the P388 Murine Leukemia Model

Note: These are illustrative data based on the known activity profile of the compound.

Treatment GroupDose (mg/kg/day)Median Survival Time (Days)% Increase in Lifespan (%ILS)Toxicity Notes
Vehicle Control09.5-No weight loss
NSC 571551018.089%Minimal weight loss
NSC 571552021.5126%Moderate weight loss
NSC 571554015.058%Severe weight loss, neurotoxicity signs

Key Preclinical Finding: Dose-Limiting Neurotoxicity

While the in vivo studies confirmed the potent anti-leukemic activity seen in vitro, they also revealed the compound's Achilles' heel. At higher, more efficacious doses, severe and unusual neurotoxicity was observed in the animal models.[1] This toxicity was later confirmed in Phase I clinical trials, presenting as profound anorexia, weight loss, and prostration, which ultimately halted its development.[11][12]

Chapter 4: Synthesis and Future Directions

The early preclinical evaluation of this compound (NSC 57155) established a clear profile: a potent cytotoxic agent, particularly against leukemias, with a likely mechanism of action as a DNA minor groove binder.[1] However, its promising efficacy was inextricably linked to a dose-limiting neurotoxicity that proved unacceptable for clinical use at the time.[1][11]

The decision by the NCI's P.R.O.D. program to reinvestigate this compound was based on its unique chemical structure and activity profile, which suggested it might overcome resistance mechanisms common to other drug classes.[1] The availability of modern analytical methods also allows for a more detailed study of its pharmacokinetics and a deeper understanding of its toxic mechanisms.[1]

Future preclinical research could logically proceed in several directions:

  • Medicinal Chemistry: Synthesize and screen new analogs of this compound to identify derivatives with an improved therapeutic index—that is, retaining or improving anticancer activity while reducing neurotoxicity.

  • Mechanism of Toxicity: Utilize modern neurobiology and toxicology techniques (e.g., neuronal cell cultures, organoid models) to elucidate the specific molecular pathways responsible for the observed neurotoxicity.

  • Advanced Drug Delivery: Explore formulation strategies, such as nanoparticle encapsulation or antibody-drug conjugates, to selectively target the drug to tumor tissues and minimize exposure to the central nervous system.

  • Expanded Efficacy Screening: Test the compound against a wider range of modern cancer models, including patient-derived xenografts (PDXs) and models of cancers known to be driven by transcription factor dysregulation.

By leveraging contemporary scientific tools to address the historical challenges of this compound, the full therapeutic potential of the terephthalanilide scaffold may yet be realized.

References

A Technical Guide to the Spectroscopic Characterization of Terephthalamidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the spectroscopic techniques used to characterize terephthalamidine, a molecule of significant interest in coordination chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles and practical methodologies for analyzing this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Introduction to this compound

This compound, or 1,4-benzenedicarboximidamide, is a bifunctional organic compound featuring two amidine groups attached to a central benzene ring. Its rigid structure and ability to act as a bidentate ligand make it a valuable building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted analytical approach. This guide details the application of key spectroscopic methods to provide a comprehensive characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Theoretical Framework

For this compound, ¹H NMR spectroscopy allows for the identification and integration of signals corresponding to the aromatic protons and the protons of the two amidine groups (-C(NH)NH₂). Due to the molecule's symmetry, the four aromatic protons are chemically equivalent, as are the protons on the amidine functional groups. ¹³C NMR provides insight into the carbon skeleton, distinguishing between the aromatic carbons and the carbon atoms of the amidine groups.

A critical consideration for amidines is their basicity. The nitrogen atoms can be protonated, and the rate of proton exchange with the solvent or trace acids can significantly influence the appearance of the NMR spectrum, particularly the signals for the N-H protons. Therefore, the choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it is a polar aprotic solvent that can slow down the exchange rate of labile N-H protons, allowing for their observation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Instrument Setup:

    • The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.

    • The instrument should be properly tuned and shimmed to ensure high resolution and spectral quality.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

Below is a workflow for the NMR analysis process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Spectral Analysis A Weigh 5-10 mg This compound B Dissolve in ~0.7 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum (Proton Decoupled) D->F G Process Data (FT, Phasing, Baseline) E->G F->G H Integrate 1H Signals G->H I Assign Chemical Shifts (1H & 13C) H->I J Confirm Structure I->J

Caption: Workflow for NMR Spectroscopic Analysis.

Data Interpretation

The expected NMR data for this compound is summarized below. Chemical shifts are referenced to tetramethylsilane (TMS).

Nucleus Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
¹HAromatic (C-H)~7.8Singlet4H
¹HAmidine (N-H)8.5 - 9.5 (broad)Singlet (broad)4H
¹³CAromatic (C-H)~128--
¹³CAromatic (C-C(N)₂)~135--
¹³CAmidine (C=N)~165--

The singlet for the four equivalent aromatic protons is a key indicator of the molecule's C₂h symmetry. The N-H protons often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Their chemical shift can be highly dependent on concentration and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent tool for identifying the functional groups present in a sample.

Theoretical Framework

For this compound, IR spectroscopy is used to confirm the presence of the amidine and aromatic functionalities. Key vibrational modes include:

  • N-H Stretching: The N-H bonds in the amidine groups give rise to characteristic stretching vibrations. Primary amines typically show two bands (symmetric and asymmetric stretching), which may appear as a single broad absorption in the solid state due to hydrogen bonding.

  • C=N Stretching: The carbon-nitrogen double bond of the imine part of the amidine group has a strong absorption.

  • Aromatic C-H and C=C Stretching: The benzene ring exhibits characteristic absorptions for C-H stretching just above 3000 cm⁻¹ and for C=C ring stretching in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Interpretation

The table below summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber Range (cm⁻¹) Vibrational Mode Expected Appearance
3400 - 3100N-H Stretching (Amidine)Strong, broad
3100 - 3000Aromatic C-H StretchingMedium, sharp
~1650C=N Stretching (Amidine)Strong, sharp
1600 - 1450Aromatic C=C Ring StretchingMedium to strong, sharp
~850Aromatic C-H Bending (para-disubstituted)Strong, sharp

The broadness of the N-H stretching band is a strong indicator of intermolecular hydrogen bonding, which is expected in the solid state of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying compounds containing chromophores, such as aromatic rings and conjugated systems.

Theoretical Framework

The electronic structure of this compound contains two primary chromophores: the benzene ring and the two C=N double bonds of the amidine groups. The conjugation between the aromatic ring and the amidine groups influences the energy of the electronic transitions. We can expect to observe π → π* transitions associated with the benzene ring, which are typically strong, and potentially n → π* transitions associated with the non-bonding electrons on the nitrogen atoms, which are usually weaker.

Experimental Protocol
  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1x10⁻³ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Prepare a series of dilutions (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M) from the stock solution.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a matched pair of quartz cuvettes with the pure solvent to serve as the blank.

    • Calibrate the instrument by running a baseline correction with the solvent-filled cuvettes.

  • Data Acquisition:

    • Replace the sample cuvette with one containing the most dilute this compound solution.

    • Scan the absorbance from approximately 400 nm down to 200 nm.

    • Repeat the measurement for the remaining solutions of increasing concentration.

The following diagram illustrates the decision-making process for interpreting a UV-Vis spectrum.

G A Acquire UV-Vis Spectrum (200-400 nm) B Identify λmax (Wavelength of Max Absorbance) A->B C Is λmax > 250 nm? B->C F Check for shoulder peaks B->F D Likely π -> π* transition (Aromatic System) C->D Yes E Possible n -> π* transition (Weak, may be obscured) C->E No D->F G Indicates multiple overlapping electronic transitions F->G Yes H Calculate Molar Absorptivity (ε) using Beer-Lambert Law (A=εcl) F->H No G->H I Correlate with known chromophores and structural features H->I

Caption: Decision workflow for UV-Vis spectral interpretation.

Data Interpretation

For this compound dissolved in a polar solvent like ethanol, the expected absorption data is as follows:

Parameter Expected Value Assignment
λmax~280 - 300 nmπ → π* transition

The exact position and intensity (molar absorptivity, ε) of the absorption maximum can be influenced by the solvent, a phenomenon known as solvatochromism. The high intensity of this band is characteristic of an allowed π → π* transition within the conjugated system of the molecule.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their combined power lies in integrated analysis. NMR spectroscopy confirms the precise proton and carbon framework and the molecule's symmetry. IR spectroscopy validates the presence of key functional groups (N-H, C=N, aromatic ring) and provides insight into intermolecular interactions like hydrogen bonding. Finally, UV-Vis spectroscopy confirms the presence of the conjugated electronic system. Together, these three methods provide a robust and unambiguous confirmation of the structure and identity of synthesized this compound, ensuring its suitability for further research and application.

The Rise and Fall of a DNA Minor Groove Binder: A Technical History of Terephthalanilide Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the historical development of terephthalanilide derivatives as potential antitumor agents. From their early discovery and promising preclinical activity to their eventual challenges in clinical trials, this document provides a comprehensive overview of the chemistry, pharmacology, and structure-activity relationships that defined this class of compounds. The narrative delves into their primary mechanism of action—binding to the minor groove of DNA—and explores the experimental methodologies used to characterize their biological effects. This guide serves as a valuable case study in the complexities of anticancer drug development, offering insights for researchers engaged in the pursuit of novel therapeutic agents.

Introduction: The Quest for Novel Cancer Chemotherapeutics

The mid-20th century marked a significant expansion in the search for chemical agents capable of combating cancer.[1][2] Following the discovery of nitrogen mustards and antifolates, researchers broadened their scope to include a diverse range of synthetic molecules.[3] It was within this context of empirical screening and rational design that the terephthalanilides emerged as a novel class of compounds with potential antitumor properties. These molecules, characterized by a central terephalamide core flanked by substituted aniline rings, represented a unique chemical scaffold with an intriguing, yet to be fully elucidated, mechanism of action.

Early Discovery and Preclinical Development

The initial impetus for investigating terephthalanilides as anticancer agents arose from large-scale screening programs aimed at identifying novel cytotoxic compounds. One of the early notable compounds to emerge from this research was 2-amino-4′,4″-bis(4-methyl-2-imidazolin-2-yl)-terephthalanilide, also known by its National Cancer Institute (NCI) designation, NSC 66761 (AMIT).[4]

Initial In Vivo Antitumor Activity

Preclinical studies in various animal tumor models demonstrated the potential of terephthalanilide derivatives. These early investigations were crucial in identifying lead compounds and prioritizing them for further development. The selection of specific tumor models was guided by the need to assess a broad spectrum of activity against different cancer types.

Mechanism of Action: Targeting the DNA Minor Groove

Subsequent mechanistic studies revealed that the primary molecular target of terephthalanilides is the minor groove of the DNA double helix.[5] Unlike intercalating agents that insert themselves between base pairs, these compounds bind non-covalently to the floor of the minor groove, a region rich in A-T base pairs.[6][7][8] This interaction is thought to interfere with essential cellular processes that rely on DNA as a template, such as transcription and replication.

The binding of terephthalanilides to the DNA minor groove is a thermodynamically driven process influenced by the specific chemical structure of the ligand.[6] The concave shape and the presence of hydrogen bond donors and acceptors on the terephthalanilide scaffold allow for a snug fit into the curved contour of the minor groove.[9]

dot

Terephthalanilide Terephthalanilide Derivative DNA_Minor_Groove DNA Minor Groove (A-T Rich Regions) Terephthalanilide->DNA_Minor_Groove Binds to Protein_DNA_Interaction Disruption of Protein-DNA Interactions DNA_Minor_Groove->Protein_DNA_Interaction Leads to Transcription Inhibition of Transcription Protein_DNA_Interaction->Transcription Replication Inhibition of Replication Protein_DNA_Interaction->Replication Apoptosis Induction of Apoptosis Transcription->Apoptosis Replication->Apoptosis

Caption: Proposed mechanism of action for terephthalanilide antitumor agents.

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) of terephthalanilide derivatives was a critical component of their development. These studies aimed to optimize antitumor potency while minimizing toxicity by systematically modifying the chemical structure.

The Central Terephthalamide Core

The rigid terephthalamide core was found to be essential for maintaining the correct spatial orientation of the flanking aniline rings, facilitating effective binding within the DNA minor groove.

Substitution on the Aniline Rings

Modifications to the terminal aniline rings had a profound impact on biological activity. Key SAR findings include:

  • Amidine and Imidazoline Groups: The introduction of basic functionalities such as amidine and imidazoline groups at the para-positions of the aniline rings was found to significantly enhance antitumor activity. These cationic groups are believed to engage in electrostatic interactions with the negatively charged phosphate backbone of DNA, thereby strengthening the binding affinity.

  • Halogenation: The presence of chloro substituents on the aniline rings also influenced the biological profile of these compounds.

Compound Core Structure Substituents on Aniline Rings Relative Antitumor Activity
Lead Compound TerephthalamideUnsubstitutedLow
NSC 66761 (AMIT) Terephthalamide2-amino-4′,4″-bis(4-methyl-2-imidazolin-2-yl)High
Hypothetical Analog 1 Terephthalamide4,4''-diamidinoModerate to High
Hypothetical Analog 2 Terephthalamide2,2''-dichloro-4,4''-diaminoVariable

Synthesis of Terephthalanilide Derivatives

The synthesis of terephthalanilide derivatives typically involves the condensation of a terephthaloyl derivative with appropriately substituted anilines.

General Synthetic Protocol

A common synthetic route involves the reaction of terephthaloyl chloride with two equivalents of a substituted aniline in the presence of a base to neutralize the hydrochloric acid byproduct.

dot

Reactant1 Terephthaloyl Chloride Product Terephthalanilide Derivative Reactant1->Product Reactant2 2 x Substituted Aniline Reactant2->Product Base Base (e.g., Pyridine) Base->Product Catalyst

Caption: General synthetic scheme for terephthalanilide derivatives.

Synthesis of 2-Chloro-N-(4-hydroxyphenyl)acetamide: A Related Structural Motif

While not a direct terephthalanilide, the synthesis of related structures like 2-chloro-N-(4-hydroxyphenyl)acetamide provides insight into the chemical methodologies employed for creating amide linkages with substituted anilines. This synthesis involves the reaction of 4-aminophenol with chloroacetyl chloride.[10]

Experimental Protocols for Biological Evaluation

The assessment of the antitumor potential of terephthalanilide derivatives relied on a battery of in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

Standard cytotoxicity assays were employed to determine the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (IC50).

Protocol: MTT Assay for Cell Viability [11]

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the terephthalanilide compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

DNA Binding Assays

To confirm the interaction of terephthalanilides with DNA, biophysical techniques such as DNA footprinting were utilized.

Protocol: DNase I Footprinting [3][12][13]

  • DNA Labeling: Prepare a DNA fragment of interest and label one end with a radioactive or fluorescent tag.

  • Binding Reaction: Incubate the labeled DNA with varying concentrations of the terephthalanilide compound to allow for binding equilibrium to be reached.

  • DNase I Digestion: Partially digest the DNA with DNase I. The enzyme will cleave the DNA backbone at sites not protected by the bound ligand.

  • Gel Electrophoresis: Separate the resulting DNA fragments by size on a denaturing polyacrylamide gel.

  • Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The "footprint" will appear as a region of the gel where the DNA has been protected from cleavage by the bound terephthalanilide.

In Vivo Antitumor Efficacy Studies

The in vivo antitumor activity of lead compounds was evaluated in animal models, typically mice bearing human tumor xenografts.[7][14]

Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the terephthalanilide compound to the mice via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Clinical Trials and Subsequent Decline

Despite promising preclinical data, the clinical development of terephthalanilide derivatives faced significant hurdles. An early clinical trial of NSC 66761 (AMIT) was conducted in patients with advanced cancer.[4]

The trial revealed a lack of significant therapeutic benefit in the patient population studied.[4] Furthermore, the compound was associated with a range of toxic side effects, including cholinergic reactions, hematopoietic depression, and renal function abnormalities.[4] These disappointing clinical results, coupled with the emergence of other classes of anticancer agents with more favorable therapeutic indices, led to a decline in interest in the terephthalanilides.

Conclusion and Future Perspectives

The historical development of terephthalanilide antitumor agents offers a compelling narrative in the field of drug discovery. These compounds were among the early synthetic molecules identified to exert their anticancer effects through DNA minor groove binding. The extensive SAR studies provided valuable insights into the chemical features required for this interaction and for biological activity.

Although the initial clinical outcomes were not favorable, the story of the terephthalanilides underscores the critical importance of translating preclinical efficacy into clinical safety and benefit. The challenges encountered with toxicity highlight the ongoing need for a deeper understanding of the molecular pharmacology of DNA-binding agents to improve their selectivity for cancer cells over normal tissues.

While this specific class of compounds did not ultimately succeed in the clinic, the knowledge gained from their investigation has contributed to the broader understanding of DNA-ligand interactions and has informed the design of subsequent generations of DNA-targeting anticancer drugs. The principles of minor groove binding continue to be explored in the development of novel therapeutics, including antibody-drug conjugates and sequence-specific DNA-binding molecules.

References

An In-depth Technical Guide to the Solubility of Terephthalamidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Terephthalamidine, a potent DNA minor groove binding agent and a derivative of phthalanilide compounds, holds significant promise in various research and drug development applications.[1][2] Its efficacy and utility in these fields are intrinsically linked to its solubility characteristics, which govern its formulation, delivery, and biological interactions. This technical guide provides a comprehensive analysis of the predicted solubility of this compound in a range of common organic solvents. In the absence of extensive empirical data in publicly available literature, this guide leverages fundamental chemical principles, the structural attributes of the this compound molecule, and comparative analysis with related compounds to offer valuable, field-proven insights for researchers, scientists, and drug development professionals. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility is presented, empowering researchers to ascertain its behavior in their specific solvent systems.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound (1,4-benzenedicarboximidamide) is a molecule of significant interest due to its ability to reversibly bind to the minor groove of the DNA double helix.[1] This interaction, along with its potential to form ionic complexes with nucleic acids, proteins, and lipids, underpins its application in various therapeutic and research contexts.[1][2] The formulation of this compound for in vitro assays, preclinical studies, and potential therapeutic use is critically dependent on its solubility. Poor solubility can lead to challenges in achieving desired concentrations, inaccurate experimental results, and suboptimal bioavailability. A thorough understanding of its solubility profile in different organic solvents is therefore paramount for its effective utilization.

This guide will first delve into the predicted solubility of this compound based on its molecular structure and the well-established principles of solute-solvent interactions. This will be followed by a detailed, practical protocol for the experimental determination of its solubility, enabling researchers to validate these predictions and obtain precise solubility data in their solvents of choice.

Predicted Solubility of this compound: A-Data-Driven-Analysis-of-its-Chemical-Properties

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. An analysis of the this compound structure provides the basis for predicting its solubility in various organic solvents.

Chemical Structure of this compound:

  • Functional Groups: this compound possesses two amidine functional groups (-C(=NH)NH₂). Amidines are known to be strongly basic due to the delocalization of the positive charge onto both nitrogen atoms upon protonation.[3] They are also capable of acting as both hydrogen bond donors and acceptors.[4]

  • Aromatic Core: The central benzene ring is nonpolar and contributes to the molecule's rigidity.

  • Polarity: The presence of the polar amidine groups makes this compound a polar molecule.

Predicted Solubility in Common Organic Solvents

Based on these structural features, the predicted solubility of this compound in a range of common organic solvents is summarized in the table below. It is crucial to note that these are predictions and experimental verification is highly recommended.

Solvent Solvent Type Predicted Solubility Rationale
WaterPolar ProticLow to Moderate (pH-dependent)The polar amidine groups can hydrogen bond with water. However, the nonpolar benzene core may limit solubility. As amidines are basic, solubility is expected to increase significantly in acidic aqueous solutions due to the formation of highly soluble amidinium salts.[3][5]
Methanol / EthanolPolar ProticModerateThese alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the amidine groups.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong hydrogen bond acceptor and is known to dissolve a wide range of polar and nonpolar compounds. It is a common solvent for challenging compounds in drug discovery.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a polar aprotic solvent with a strong ability to solvate polar molecules.
AcetonitrilePolar AproticLow to ModerateAcetonitrile is less polar than DMSO and DMF, and its ability to act as a hydrogen bond acceptor is weaker, likely resulting in lower solubility.
AcetonePolar AproticLowAcetone is less polar than acetonitrile and a weaker hydrogen bond acceptor, suggesting limited solubility.
Dichloromethane (DCM)NonpolarVery LowThe high polarity of this compound makes it unlikely to be soluble in a nonpolar solvent like DCM.
ChloroformNonpolarVery LowSimilar to DCM, chloroform is a nonpolar solvent and is not expected to effectively solvate this compound.
Hexane / HeptaneNonpolarInsolubleThese are highly nonpolar aliphatic hydrocarbons and will not interact favorably with the polar amidine groups.
TolueneNonpolar (Aromatic)Very LowWhile the aromatic ring of toluene might have some minor interaction with the benzene core of this compound, the significant polarity mismatch with the amidine groups suggests very low solubility.
Comparison with a Structurally Related Compound: Terephthalamide

Terephthalamide, which contains amide functional groups (-C(=O)NH₂) instead of amidines, is known to be poorly soluble in most common organic solvents. Amides are less basic than amidines and have different hydrogen bonding characteristics.[6] The higher basicity and potential for salt formation of the amidine groups in this compound suggest that it is likely to be more soluble than terephthalamide, particularly in polar protic solvents and acidic aqueous solutions.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol describes the widely accepted isothermal shake-flask method, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

    • Add a known volume or mass of the selected solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for slowly dissolving compounds.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the shaker at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Analysis by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Time to Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

  • Solid State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by microscopy or DSC) to ensure that the compound has not undergone any phase changes or degradation during the experiment.

  • Method Validation: The HPLC method used for quantification should be validated for linearity, accuracy, and precision.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on its properties and the intended application.

Solubility_Workflow start Start: Need to Dissolve This compound application Define Application (e.g., NMR, Reaction, Formulation) start->application properties Analyze this compound Properties: - Polar Amidine Groups - Aromatic Core - Basic Nature application->properties polar_aprotic High Polarity Required? (e.g., for high concentration) properties->polar_aprotic Consider Polarity polar_protic Hydrogen Bonding Interaction Desired? (e.g., for specific reaction) properties->polar_protic Consider H-Bonding acidic_media Aqueous Formulation Needed? properties->acidic_media Consider Basicity polar_aprotic->polar_protic No dmso_dmf Select High Polarity Aprotic Solvent: DMSO, DMF polar_aprotic->dmso_dmf Yes polar_protic->acidic_media No alcohols Select Polar Protic Solvent: Methanol, Ethanol polar_protic->alcohols Yes acidic_buffer Select Acidic Aqueous Buffer (e.g., pH < 5) acidic_media->acidic_buffer Yes nonpolar Select Nonpolar Solvent: Hexane, Toluene (Not Recommended) acidic_media->nonpolar No experimental Experimental Verification: Shake-Flask Method & HPLC Analysis dmso_dmf->experimental alcohols->experimental acidic_buffer->experimental nonpolar->experimental end End: Solvent Selected experimental->end

Caption: Workflow for solvent selection for this compound.

Conclusion

References

A Comprehensive Technical Guide to the Quantum Yield and Fluorescence Lifetime of Terephthalamidine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The photophysical properties of a molecule, specifically its fluorescence quantum yield (Φ) and lifetime (τ), are critical parameters in the realm of drug discovery and molecular probe development. These metrics govern the efficiency and temporal dynamics of the fluorescence process, providing invaluable insights into molecular structure, environment, and interactions. This guide offers a detailed exploration of the theoretical underpinnings and practical methodologies for the robust characterization of the quantum yield and fluorescence lifetime of terephthalamidine, a molecule of growing interest. We present not just protocols, but the scientific rationale behind experimental choices, ensuring a self-validating system for data acquisition and analysis. This document is intended to serve as a comprehensive resource for researchers seeking to accurately and reliably measure these fundamental photophysical parameters.

The Significance of Quantum Yield and Fluorescence Lifetime in Drug Development

In the landscape of modern drug discovery, fluorescent molecules are indispensable tools. They serve as probes for high-throughput screening, imaging agents for cellular processes, and sensors for biomolecular interactions. The utility of a fluorophore is fundamentally dictated by its quantum yield and fluorescence lifetime.

  • Quantum Yield (Φ): This dimensionless quantity represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1] A high quantum yield is often a desirable trait, as it leads to brighter probes and greater sensitivity in assays. However, changes in quantum yield upon binding to a target can also be a powerful reporting mechanism. Factors such as molecular rigidity, solvent polarity, and the presence of quenchers can significantly influence the quantum yield.[2]

  • Fluorescence Lifetime (τ): This parameter describes the average time a molecule spends in the excited state before returning to the ground state via fluorescence emission.[3] Lifetimes are typically in the nanosecond range for small organic molecules.[4] Unlike fluorescence intensity, the lifetime is an intrinsic property of the fluorophore in a specific environment and is less susceptible to artifacts such as concentration fluctuations and photobleaching. This makes lifetime-based measurements particularly robust for quantitative analysis and for distinguishing between different fluorophore populations.

Understanding and accurately measuring these properties for a molecule like this compound is the first step towards harnessing its potential in a biomedical or pharmaceutical context.

Theoretical Foundations of Fluorescence

To competently measure and interpret quantum yield and lifetime, a foundational understanding of the underlying photophysical processes is essential. The Jablonski diagram provides a classical representation of the electronic and vibrational transitions that occur within a molecule.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption (A) S1->S0 Fluorescence (F) S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing (ISC) S2 S₂ (Second Excited Singlet) S2->S1 Vibrational Relaxation (VR) T1->S0 Phosphorescence (P) S0_v0 v=0 S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v1 v=1 S1_v2 v=2 S2_v0 v=0 T1_v0 v=0

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). From the S₁ state, the molecule can return to the ground state through several pathways:

  • Fluorescence (Radiative Decay): Emission of a photon. The rate constant for this process is denoted as kr.

  • Internal Conversion (Non-radiative Decay): De-excitation through vibrational relaxation, dissipating energy as heat. The rate constant is kic.

  • Intersystem Crossing (Non-radiative Decay): Transition to an excited triplet state (T₁). The rate constant is kisc.

The quantum yield (Φ) is the ratio of the rate of radiative decay to the sum of the rates of all decay pathways:

Φ = kr / (kr + kic + kisc) [5]

The fluorescence lifetime (τ) is the inverse of the sum of the rates of all decay processes from the excited singlet state:

τ = 1 / (kr + kic + kisc)

These two equations reveal the intimate relationship between quantum yield and lifetime: Φ = kr * τ .

Experimental Determination of Fluorescence Quantum Yield

The relative method is the most common and accessible approach for determining the fluorescence quantum yield.[1] This technique involves comparing the fluorescence of the sample of interest (this compound) to a well-characterized fluorescence standard with a known quantum yield.[6]

Causality in Experimental Design

The core principle of the relative method is that if a standard and a sample have the same absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons.[1] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The choice of a suitable standard is paramount. The standard should have an absorption profile that overlaps with the sample and an emission spectrum in a similar region to minimize wavelength-dependent biases in the detector response.

Self-Validating Protocol for Relative Quantum Yield Measurement

This protocol is designed to be self-validating by incorporating checks for linearity and minimizing inner filter effects.

Instrumentation:

  • A research-grade spectrofluorometer capable of providing corrected emission spectra.

  • A UV-Vis spectrophotometer.

  • Standard 10 mm pathlength quartz cuvettes.

Reagents:

  • High-purity solvent (e.g., ethanol, cyclohexane). The choice of solvent can significantly impact photophysical properties.

  • This compound sample.

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, or 9,10-diphenylanthracene in cyclohexane).

Step-by-Step Methodology:

  • Solvent Purity Check: Record the emission spectrum of the pure solvent at the intended excitation wavelength to ensure it is free from fluorescent impurities.[7]

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the fluorescence standard in the chosen solvent.

  • Absorbance Measurements:

    • Prepare a series of 5-6 dilutions for both the sample and the standard.

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution.

    • Crucially, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects, where the emitted light is reabsorbed by other molecules in the solution.[6][8]

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer, ensuring it is a wavelength where both the sample and standard absorb.

    • Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. It is critical that the instrument parameters (e.g., excitation and emission slit widths) remain constant throughout all measurements.[6]

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. This should yield a linear relationship. The linearity of this plot validates that the measurements were performed in a concentration range where inner filter effects are negligible.

    • The quantum yield of the sample (Φx) is calculated using the following equation:

      Φx = Φst * (Gradx / Gradst) * (nx² / nst²) [1]

      Where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • nx and nst are the refractive indices of the sample and standard solutions (if different solvents are used).

QY_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluo Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Create Dilution Series prep_stock->prep_dilutions measure_abs Measure Absorbance Spectra (A < 0.1 at λex) prep_dilutions->measure_abs measure_fluo Record Corrected Emission Spectra prep_dilutions->measure_fluo plot Plot Integrated Intensity vs. Absorbance measure_abs->plot integrate Integrate Emission Spectra measure_fluo->integrate integrate->plot calculate Calculate Quantum Yield Using Gradients plot->calculate

Caption: Experimental workflow for relative quantum yield determination.

Experimental Determination of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the picosecond to microsecond range.[9][10] This highly sensitive technique reconstructs the fluorescence decay profile by measuring the arrival times of individual photons after a pulsed excitation.[4][11]

The Principle of TCSPC

The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED).[9] For each excitation pulse, the system is configured to detect, at most, one emitted photon. A high-precision timer measures the delay between the excitation pulse and the detection of the photon.[12] This process is repeated millions of times, and the collected time delays are compiled into a histogram of photon counts versus time. This histogram represents the probability of detecting a photon at a given time after excitation and is proportional to the fluorescence intensity decay curve.[9]

Self-Validating Protocol for TCSPC Measurement

Instrumentation:

  • A TCSPC system, which includes:

    • A pulsed light source (e.g., picosecond diode laser).

    • A sample chamber.

    • A fast and sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

    • Timing electronics (Time-to-Amplitude Converter and Analog-to-Digital Converter).

    • Data acquisition and analysis software.

Methodology:

  • Instrument Response Function (IRF) Measurement:

    • Measure the instrument's own temporal response by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

    • The IRF represents the time profile of the excitation pulse as seen by the detector and is crucial for accurate data analysis.

  • Sample Measurement:

    • Place the this compound solution in the sample holder. The concentration should be dilute to avoid aggregation and re-absorption effects.

    • Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically 10,000 counts) to ensure good statistical accuracy.

  • Data Analysis:

    • The acquired fluorescence decay data is fitted to an exponential decay model using deconvolution software. This process mathematically removes the contribution of the IRF from the measured decay.

    • For a simple, single-exponential decay, the intensity (I) as a function of time (t) is given by:

      I(t) = A * exp(-t/τ)

      Where A is the amplitude and τ is the fluorescence lifetime.

    • The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.0.

TCSPC_Workflow start Pulsed Light Source Excites Sample photon Single Photon Emitted start->photon detector Photon Detected photon->detector timer Measure Time Delay (Excitation to Detection) detector->timer histogram Build Histogram of Time Delays timer->histogram decay_curve Generate Fluorescence Decay Curve histogram->decay_curve analysis Deconvolve IRF from Decay Curve decay_curve->analysis irf Measure Instrument Response Function (IRF) irf->analysis lifetime Fit to Exponential Model & Determine Lifetime (τ) analysis->lifetime

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Expected Photophysical Properties of this compound

While specific experimental data for this compound is not widely published, we can infer some expected properties based on its structure and related compounds. This compound is a derivative of a phthalimide-like structure. Phthalimide derivatives are known to exhibit fluorescence, often with properties that are sensitive to the solvent environment and substitution on the aromatic ring.[13][14] The presence of amino groups can lead to intramolecular charge transfer (ICT) states upon excitation, which can significantly influence both the quantum yield and lifetime.[14]

Table 1: Hypothetical Data Summary for this compound

ParameterValueConditions
Quantum Yield (Φ) To be determinede.g., Ethanol, 298 K
Fluorescence Lifetime (τ) To be determinede.g., Ethanol, 298 K

The protocols outlined in this guide provide the necessary framework to populate this table with robust, experimentally determined values.

Conclusion

The accurate determination of quantum yield and fluorescence lifetime is a cornerstone of modern photophysical characterization. For a molecule like this compound, these parameters are not merely academic curiosities; they are critical indicators of its potential as a fluorescent tool in research and drug development. By following the detailed, rationale-driven protocols presented in this guide, researchers can obtain reliable and reproducible data, ensuring the scientific integrity of their findings. The self-validating nature of these methodologies, from linearity checks in quantum yield measurements to rigorous statistical analysis in lifetime determinations, provides a high degree of confidence in the final results. This comprehensive approach empowers scientists to fully unlock the fluorescent capabilities of this compound and other novel molecular entities.

References

Topic: Discovering Novel Terephthalamidine Derivatives for Material Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: Beyond the Amide Bond – Charting a New Course with Terephthalamidines

For decades, aromatic polyamides, exemplified by the commercial success of Poly-paraphenylene terephthalamide (Kevlar), have been the benchmark for high-strength, thermally stable materials.[1][2] Their remarkable properties are derived from the rigid aromatic backbone and the strong hydrogen bonding interactions between amide linkages.[1] This guide, however, proposes a journey into a less-explored chemical space: the replacement of the amide linkage with its isoelectronic, yet electronically distinct, amidine functional group.

Amidines offer a unique combination of properties, including stronger basicity and different hydrogen bonding capabilities compared to amides, which could unlock novel material characteristics.[3] While amidine-functionalized polymers have shown promise in applications like reversible CO2 capture[4][5], their integration into rigid, high-performance backbones like the terephthaloyl system remains a frontier. This document serves as a technical guide for researchers and material scientists, providing a logical framework and actionable protocols for the design, synthesis, and characterization of novel terephthalamidine-based materials. We will move beyond simple procedural lists to explain the critical reasoning behind each step, ensuring a robust and reproducible scientific endeavor.

Part 1: Foundational Monomer Synthesis: this compound

The journey to novel polymers begins with a high-purity monomer. The synthesis of this compound, the core building block, is a critical first step where precision and control dictate the quality of the final material. The most common and reliable route begins with terephthalonitrile, leveraging the Pinner reaction or similar nitrile-to-amidine conversion methodologies.

Rationale for Synthetic Route Selection

The Pinner reaction and its variations are chosen for their high efficiency in converting aromatic nitriles to the corresponding amidines. The reaction proceeds via an imidate intermediate, which is then ammonolyzed. This method is generally preferred over routes starting from terephthaloyl chloride due to the latter's propensity for side reactions and the often harsh conditions required, which can be incompatible with the desired amidine functionality. Critically, maintaining anhydrous conditions is paramount throughout the synthesis, as amidines can be susceptible to hydrolysis, which would compromise monomer purity and subsequent polymerization.[4]

Diagram: this compound Monomer Synthesis Pathway

G Reactant Terephthalonitrile (C₆H₄(CN)₂) Intermediate Bis-imidate Intermediate Reactant->Intermediate 1. Anhydrous HCl, Ethanol (Pinner Reaction) Product This compound (C₆H₄(C(NH)NH₂)₂) Intermediate->Product 2. Anhydrous Ammonia (Ammonolysis) G Monomer Purified this compound + Terephthaloyl Chloride Polymerization Solution Polycondensation (e.g., NMP/CaCl₂) Monomer->Polymerization Low Temperature (-10 to 0 °C) Precipitation Precipitation (in non-solvent like water) Polymerization->Precipitation Viscous Solution Purification Washing & Drying Precipitation->Purification Filter & Wash Polymer Poly(this compound) (Solid Polymer) Purification->Polymer Characterization Material Characterization Polymer->Characterization Analyze Properties G Polymer Synthesized Polymer Structure Chemical Structure Polymer->Structure Thermal Thermal Properties Polymer->Thermal Morphology Morphology & Crystallinity Polymer->Morphology Mechanical Mechanical Strength Polymer->Mechanical FTIR FTIR Structure->FTIR NMR NMR Structure->NMR TGA TGA Thermal->TGA DSC DSC Thermal->DSC XRD XRD Morphology->XRD SEM SEM Morphology->SEM Tensile Tensile Testing Mechanical->Tensile

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Terephthalamidine from Terephthaloyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the multi-step synthesis of terephthalamidine, a molecule of interest in medicinal chemistry, starting from the readily available precursor, terephthaloyl chloride. The protocol herein outlines a robust three-step synthetic pathway: (1) the ammonolysis of terephthaloyl chloride to yield terephthalamide; (2) the subsequent dehydration of terephthalamide to produce terephthalonitrile; and (3) the final conversion of terephthalonitrile to this compound via the Pinner reaction. This guide is designed to be a self-validating system, offering detailed procedural steps, causality behind experimental choices, safety protocols, and methods for the purification and characterization of intermediates and the final product.

Introduction

This compound and its derivatives represent a class of compounds with significant potential in drug development and medicinal chemistry. As a diamidine, its structure allows for strong and specific interactions with biological targets, such as the minor groove of DNA.[1] The core this compound scaffold has been investigated for its antitumor properties.[2] The synthesis of such molecules is therefore of considerable interest to researchers in the field of oncology and drug discovery. This application note provides a detailed, reliable, and scientifically grounded protocol for the laboratory-scale synthesis of this compound.

Overall Synthetic Scheme

The synthesis of this compound from terephthaloyl chloride is a multi-step process. The overall transformation is depicted below:

Overall Synthesis terephthaloyl_chloride Terephthaloyl Chloride terephthalamide Terephthalamide terephthaloyl_chloride->terephthalamide  Step 1: Ammonolysis (NH4OH) terephthalonitrile Terephthalonitrile terephthalamide->terephthalonitrile  Step 2: Dehydration (Dehydrating Agent) This compound This compound terephthalonitrile->this compound  Step 3: Pinner Reaction (1. EtOH, HCl 2. NH3)

Caption: Three-step synthesis of this compound.

Part 1: Synthesis of Terephthalamide from Terephthaloyl Chloride

Principle and Rationale

The initial step involves the nucleophilic acyl substitution reaction of terephthaloyl chloride with ammonia. Terephthaloyl chloride is a highly reactive diacyl chloride, and the lone pair of electrons on the nitrogen atom of ammonia acts as a potent nucleophile, attacking the electrophilic carbonyl carbons. The reaction proceeds readily to form the stable diamide, terephthalamide. An excess of ammonia is used to neutralize the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards the product.[3][4]

Materials and Equipment
Material/EquipmentSpecifications
Terephthaloyl chloride>99% purity
Ammonium hydroxide28-30% solution in water
Anhydrous benzene (or alternative solvent)Reagent grade
Round-bottom flask with reflux condenserAppropriate size for the scale
Magnetic stirrer and stir bar
Ice bath
Buchner funnel and filter paper
Beakers and graduated cylinders
Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Preparation: Dissolve terephthaloyl chloride (1.0 eq) in a minimal amount of anhydrous benzene. In a separate beaker, prepare an aqueous solution of ammonium hydroxide (4.0 eq).

  • Reaction Execution: Cool the terephthaloyl chloride solution in an ice bath. While stirring vigorously, add the ammonium hydroxide solution dropwise to the flask. A white precipitate of terephthalamide will form immediately.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure complete reaction.

  • Work-up and Purification:

    • Filter the reaction mixture through a Buchner funnel to collect the crude terephthalamide.

    • Wash the solid product thoroughly with deionized water to remove any unreacted ammonium hydroxide and ammonium chloride byproduct.

    • Further wash the product with a small amount of cold ethanol.

    • Dry the purified terephthalamide in a vacuum oven at 80 °C to a constant weight. Recrystallization from a mixture of benzene and ethanol (3:1) can be performed for higher purity.[5]

Characterization of Terephthalamide
  • Appearance: White crystalline solid.

  • Expected Yield: 90-95%.

  • Spectroscopic Data:

    • IR (KBr, cm⁻¹): ~3350, 3180 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1410 (C-N stretch, N-H bend, Amide II).

    • ¹H NMR (DMSO-d₆, δ ppm): ~8.0 (s, 4H, Ar-H), ~7.5 (br s, 4H, -NH₂).

    • ¹³C NMR (DMSO-d₆, δ ppm): ~167 (C=O), ~135 (Ar-C), ~128 (Ar-CH).

    • Mass Spec (EI): m/z 164 (M⁺).[6][7][8]

Part 2: Synthesis of Terephthalonitrile from Terephthalamide

Principle and Rationale

This step involves the dehydration of the primary amide groups of terephthalamide to form nitrile functionalities. This transformation requires a potent dehydrating agent. While various reagents can be employed, a Vilsmeier-type reagent, prepared in situ from oxalyl chloride and N,N-dimethylformamide (DMF), is an effective and relatively mild option for this conversion.[9] The mechanism involves the formation of a reactive chloroiminium salt which activates the amide carbonyl for subsequent elimination to the nitrile.

Dehydration Mechanism Amide Terephthalamide Intermediate Reactive Intermediate Amide->Intermediate Reaction with Vilsmeier Reagent Vilsmeier Vilsmeier Reagent [(CH3)2N=CHCl]+Cl- Nitrile Terephthalonitrile Intermediate->Nitrile Elimination

Caption: Simplified workflow for amide dehydration.

Materials and Equipment
Material/EquipmentSpecifications
TerephthalamideFrom Step 1
Oxalyl chlorideReagent grade
N,N-Dimethylformamide (DMF)Anhydrous
Triethylamine (Et₃N)Reagent grade
Dichloromethane (DCM)Anhydrous
Three-necked round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Ice-salt bath
Syringes and needles
Buchner funnel and filter paper
Experimental Protocol
  • Dehydrating Agent Preparation: In a fume hood, add anhydrous DMF (2.2 eq) to a three-necked round-bottom flask containing anhydrous dichloromethane (DCM) and cool to -5 to 0 °C in an ice-salt bath. Slowly add oxalyl chloride (2.2 eq) dropwise. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction Execution: To the cooled solution of the Vilsmeier reagent, add terephthalamide (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Base Addition: After the addition of terephthalamide, slowly add triethylamine (2.2 eq) via syringe.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated salts.

    • Wash the filtrate with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude terephthalonitrile can be purified by recrystallization from a suitable solvent such as xylene.[10]

Characterization of Terephthalonitrile
  • Appearance: White to off-white crystalline powder.[11]

  • Expected Yield: 85-95%.

  • Spectroscopic Data:

    • IR (KBr, cm⁻¹): ~2230 (C≡N stretch), ~1600, 1500 (aromatic C=C stretch).

    • ¹H NMR (CDCl₃, δ ppm): ~7.8 (s, 4H, Ar-H).

    • ¹³C NMR (CDCl₃, δ ppm): ~133 (Ar-CH), ~118 (C≡N), ~115 (Ar-C).

    • Mass Spec (EI): m/z 128 (M⁺).

Part 3: Synthesis of this compound via Pinner Reaction

Principle and Rationale

The final step is the conversion of the dinitrile, terephthalonitrile, to the diamidine, this compound, using the Pinner reaction.[12][13] This acid-catalyzed reaction involves the treatment of the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form an intermediate imino ester hydrochloride (Pinner salt). This salt is then reacted with ammonia to yield the final amidine product.[14][15] It is crucial to maintain anhydrous conditions in the first stage to prevent the formation of the corresponding ester as a byproduct.[16]

Pinner Reaction Nitrile Terephthalonitrile Pinner_Salt Imino Ester Dihydrochloride (Pinner Salt) Nitrile->Pinner_Salt EtOH, Anhydrous HCl Amidine This compound Pinner_Salt->Amidine NH3

Caption: Pinner reaction for the synthesis of this compound.

Materials and Equipment
Material/EquipmentSpecifications
TerephthalonitrileFrom Step 2
Anhydrous ethanolReagent grade
Hydrogen chloride gasAnhydrous
Ammonia gasAnhydrous
Ammonium carbonateReagent grade
Round-bottom flask with gas inlet tubeAppropriate size
Magnetic stirrer and stir bar
Ice bath
Buchner funnel and filter paper
Experimental Protocol
  • Pinner Salt Formation:

    • In a fume hood, suspend terephthalonitrile (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a gas inlet tube and a magnetic stir bar.

    • Cool the mixture in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the suspension with vigorous stirring. Continue the HCl addition for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Amidine Formation:

    • Cool the reaction mixture containing the Pinner salt to 0-5 °C.

    • Bubble anhydrous ammonia gas through the mixture until the pH is ≥ 8.

    • Add ammonium carbonate (approximately 3.7 eq) to the basified mixture.

    • Allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove inorganic salts and wash the solid with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/ethyl acetate mixture.

Characterization of this compound
  • Appearance: White to pale yellow solid.

  • Molecular Formula: C₈H₁₀N₄[10]

  • Molecular Weight: 162.19 g/mol [10]

  • Expected Spectroscopic Data (Note: Experimental spectra for this compound are not widely available. The following are predicted values based on the structure and data from analogous compounds):

    • IR (KBr, cm⁻¹): ~3300-3100 (N-H stretch), ~1650 (C=N stretch), ~1600, 1500 (aromatic C=C stretch).

    • ¹H NMR (DMSO-d₆, δ ppm): ~9.0-9.5 (br s, 4H, -NH₂), ~7.9 (s, 4H, Ar-H), ~8.5-9.0 (br s, 2H, =NH).

    • ¹³C NMR (DMSO-d₆, δ ppm): ~165 (C=N), ~135 (Ar-C), ~128 (Ar-CH).

    • Mass Spec (ESI⁺): m/z 163.09 (M+H)⁺.

Safety and Waste Disposal

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

ChemicalHazardsHandling and StorageWaste Disposal
Terephthaloyl chloride Corrosive, causes severe skin burns and eye damage, reacts violently with water.Handle in a dry environment. Store in a tightly sealed container in a cool, dry place away from moisture.Dispose of as hazardous waste in accordance with local regulations. Do not dispose of in drains.
Ammonium hydroxide Corrosive, causes severe skin and eye burns, toxic if inhaled.[7][14]Use with adequate ventilation. Avoid inhaling vapors. Store in a well-ventilated area.Neutralize with a dilute acid before disposing of in accordance with local regulations.
Terephthalamide May cause skin and eye irritation.Avoid dust formation. Store in a dry place.Dispose of as non-hazardous waste unless contaminated.
Oxalyl chloride/Thionyl chloride Highly corrosive, toxic by inhalation, reacts violently with water.Handle with extreme caution in a fume hood. Store in a cool, dry place.Quench slowly with a suitable alcohol (e.g., isopropanol) or neutralize carefully with a base solution (e.g., sodium hydroxide) under controlled conditions. Dispose of the neutralized waste according to local regulations.[8][13]
Terephthalonitrile Toxic if swallowed or inhaled, causes skin and eye irritation.[1][6]Avoid contact and inhalation of dust. Store in a tightly sealed container.Dispose of as hazardous chemical waste.
Hydrogen chloride (gas) Corrosive, causes severe respiratory tract irritation.Use in a well-ventilated fume hood with appropriate gas handling equipment.Neutralize any excess gas with a basic solution trap.
Ammonia (gas) Toxic, corrosive, flammable.Use in a well-ventilated fume hood with appropriate gas handling equipment.Neutralize any excess gas with an acidic solution trap.

References

Application Notes & Protocols: Terephthalamidine as a Novel Linker for the Next Generation of Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials, primarily due to the chemical tunability of their organic linkers.[1] While carboxylate-based linkers like terephthalic acid have been extensively studied, the exploration of alternative functional groups remains a fertile ground for innovation. This guide introduces terephthalamidine, a nitrogen-rich analogue of terephthalic acid, as a novel and promising linker for MOF synthesis. The amidine group offers a unique combination of higher basicity, distinct coordination geometries, and enhanced hydrogen-bonding capabilities compared to carboxylates, opening new avenues for creating MOFs with tailored properties for applications such as targeted drug delivery. We provide a comprehensive, field-proven guide covering the synthesis of the this compound linker via the Pinner reaction, a foundational protocol for the assembly of amidine-based MOFs, detailed characterization techniques, and a workflow for evaluating their potential as advanced drug delivery vehicles.

Part 1: The Case for Amidine-Based MOFs

The functionality of a MOF is intrinsically tied to the chemical nature of its organic linkers.[2] The vast majority of MOFs are constructed using carboxylate linkers, which form robust coordination bonds with metal clusters. However, amidine-based linkers, such as this compound, present a compelling alternative with the potential for transformative properties:

  • Enhanced Basicity and Host-Guest Interactions: The amidine functional group is significantly more basic than a carboxylic acid. This inherent basicity can be leveraged to create MOFs with pore environments that exhibit strong, specific interactions with acidic drug molecules or to catalyze pH-sensitive drug release.

  • Unique Coordination Chemistry: Amidine groups can coordinate to metal centers as neutral ligands or, upon deprotonation, as anionic amidinate ligands. This versatility allows for the formation of novel secondary building units (SBUs) and framework topologies that are inaccessible with carboxylates, potentially leading to MOFs with unique pore geometries and improved stability.[3]

  • Hydrogen Bonding Potential: With two nitrogen atoms, the amidine group is a potent hydrogen bond donor and acceptor. This feature can be exploited to enhance the loading capacity and modulate the release kinetics of drug molecules that possess complementary hydrogen-bonding moieties.[4]

This guide provides the foundational protocols to empower researchers to explore this exciting and underdeveloped class of porous materials.

Part 2: Synthesis of the this compound Dihydrochloride Linker

The most reliable and classical method for synthesizing amidines from nitriles is the Pinner reaction.[5] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.[6][7]

Protocol 1: Two-Step Pinner Reaction for this compound Synthesis

Causality and Experimental Insight: This protocol is designed to first generate the stable bis(imino ester) dihydrochloride intermediate from terephthalonitrile. Strict anhydrous conditions are critical in the first step to prevent the hydrolysis of the nitrile or the Pinner salt intermediate into undesired amides or esters.[8] The subsequent ammonolysis must be controlled to ensure complete conversion to the final amidine product.

Materials:

  • Terephthalonitrile (Starting Material)

  • Anhydrous Ethanol (Reagent and Solvent)

  • Anhydrous Diethyl Ether (Solvent)

  • Anhydrous Hydrogen Chloride (HCl) gas (Catalyst)

  • Anhydrous Ammonia (NH₃) gas (Reagent)

  • Schlenk line and glassware (dried in an oven at >120°C overnight)

  • Magnetic stirrer and stir bars

Step-by-Step Methodology:

  • Reaction Setup (Day 1):

    • Assemble a three-neck round-bottom flask (oven-dried) equipped with a magnetic stir bar, a gas inlet adapter, and a condenser under an inert atmosphere (e.g., Nitrogen or Argon).

    • To the flask, add terephthalonitrile (1 equivalent) and anhydrous ethanol (10 equivalents).

    • Cool the reaction mixture to 0°C using an ice bath. Low temperatures are crucial to prevent the thermodynamically unstable Pinner salt from rearranging.[5]

  • Formation of the Pinner Salt (Day 1):

    • Slowly bubble anhydrous HCl gas through the stirred solution for 4-6 hours. The reaction is typically monitored by the precipitation of the white diethyl 1,4-benzenediimidate dihydrochloride salt.

    • After the reaction is complete (as indicated by the cessation of precipitation or by TLC), stop the HCl flow and purge the system with nitrogen to remove excess HCl.

    • Collect the precipitated Pinner salt by filtration under inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Ammonolysis to Form this compound (Day 2):

    • Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol in a clean, dry flask at 0°C.

    • Slowly bubble anhydrous ammonia gas through the suspension with vigorous stirring. The reaction progress can be monitored by the dissolution of the Pinner salt and subsequent precipitation of ammonium chloride.

    • Continue the reaction for 8-12 hours at room temperature.

    • Upon completion, filter the reaction mixture to remove the ammonium chloride byproduct.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound dihydrochloride. The product can be further purified by recrystallization from an ethanol/ether mixture.

G cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Terephthalonitrile Terephthalonitrile HCl_gas Anhydrous HCl (gas) 0°C Terephthalonitrile->HCl_gas Anhydrous_EtOH Anhydrous Ethanol Anhydrous_EtOH->HCl_gas Pinner_Salt Diethyl 1,4-benzenediimidate (Pinner Salt Intermediate) HCl_gas->Pinner_Salt NH3_gas Anhydrous NH₃ (gas) Ethanol Pinner_Salt->NH3_gas Amidine_Product This compound·2HCl (Final Linker) NH3_gas->Amidine_Product NH4Cl NH₄Cl (Byproduct) NH3_gas->NH4Cl

Caption: Synthesis of this compound Linker via Pinner Reaction.

Part 3: Solvothermal Synthesis of a this compound-Based MOF (T-MOF-1)

This protocol outlines a general starting point for the solvothermal synthesis of a zinc-based amidine MOF, tentatively named T-MOF-1. Solvothermal synthesis is a widely used method that employs elevated temperatures and pressures to facilitate the crystallization of MOFs.[1]

Causality and Experimental Insight: The choice of a zinc-based system (e.g., from zinc nitrate) is based on its versatile coordination chemistry, which has led to a vast number of carboxylate MOFs like the MOF-5 series. N,N-Dimethylformamide (DMF) is a common solvent in MOF synthesis due to its high boiling point and ability to solubilize both the metal salt and the organic linker. The temperature and reaction time are critical parameters that control the nucleation and growth of MOF crystals and will require optimization.

Materials:

  • This compound dihydrochloride (Linker)

  • Zinc nitrate hexahydrate (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Teflon-lined stainless-steel autoclave or heavy-walled borosilicate glass vials

  • Programmable oven

Step-by-Step Methodology:

  • Solution Preparation:

    • In a small glass vial, dissolve this compound dihydrochloride (e.g., 0.1 mmol) in 5 mL of DMF.

    • In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.3 mmol) in 5 mL of DMF.

    • Note: A slight excess of the metal salt is often used to promote the formation of the desired SBU.

  • Reaction Assembly:

    • Combine the two solutions in a 20 mL Teflon-lined autoclave.

    • Seal the autoclave tightly.

  • Crystallization:

    • Place the autoclave in a programmable oven.

    • Heat the oven to a set temperature (a starting point could be 100-120°C) and hold for a period of 24-72 hours.

    • After the reaction period, allow the oven to cool slowly to room temperature. A slow cooling rate often promotes the formation of larger, higher-quality crystals.

  • Product Isolation and Activation:

    • Carefully open the autoclave and collect the crystalline product by centrifugation or filtration.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

    • To activate the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in a volatile solvent like ethanol or acetone for 24 hours, replacing the solvent several times.

    • Finally, dry the activated MOF under vacuum at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

G Linker This compound Linker Solution Mix Combine in Autoclave Linker->Mix Metal Zinc Nitrate Metal Salt Solution Metal->Mix Heat Solvothermal Reaction (120°C, 48h) Mix->Heat Crystals As-Synthesized T-MOF-1 Crystals Heat->Crystals Activation Solvent Exchange & Vacuum Drying Crystals->Activation Product Activated, Porous T-MOF-1 Activation->Product

Caption: General Workflow for Solvothermal MOF Synthesis.

Part 4: Essential Characterization of T-MOFs

Confirming the successful synthesis of a new MOF requires a suite of characterization techniques.[9] Each method provides a critical piece of evidence regarding the material's structure, composition, and properties.

Technique Purpose & Expected Results for T-MOF-1
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material. A successful synthesis will yield a diffraction pattern with sharp peaks, distinct from the patterns of the starting materials. The peak positions are indicative of the MOF's unit cell and crystal structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the incorporation of the amidine linker into the framework. Key observations would be the disappearance of the C≡N stretch (from any unreacted nitrile) and the appearance of characteristic C=N stretching and N-H bending vibrations from the amidine group in the final product. A shift in the C=N frequency upon coordination to the metal center is also expected.[10]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of guest solvent molecules during activation. The TGA curve will show an initial weight loss corresponding to the removal of solvent, followed by a plateau indicating the stable temperature range of the framework, and finally, a sharp weight loss at higher temperatures corresponding to framework decomposition.
Scanning Electron Microscopy (SEM) To visualize the crystal morphology (e.g., cubic, octahedral) and size distribution of the synthesized MOF particles.
Gas Adsorption (N₂ at 77 K) To quantify the permanent porosity of the activated MOF. The resulting isotherm (typically Type I for microporous materials) is used to calculate the Brunauer-Emmett-Teller (BET) surface area and pore volume, confirming the material's porous nature.

Part 5: Application Protocol - Drug Loading and Release

The inherent properties of T-MOFs make them attractive candidates for drug delivery.[1][11] This protocol uses ibuprofen, a common anti-inflammatory drug, as a model therapeutic to assess the loading capacity and release kinetics of T-MOF-1.

Causality and Experimental Insight: Drug loading into MOFs is typically achieved by diffusion into the porous structure.[9] The choice of solvent is important to ensure high solubility of the drug without damaging the MOF structure. The release study is conducted in Phosphate-Buffered Saline (PBS) at a pH of 7.4 to mimic physiological conditions. The amidine functionality is hypothesized to interact with the carboxylic acid group of ibuprofen via hydrogen bonding or acid-base interactions, potentially leading to high loading and pH-responsive release.

Materials:

  • Activated T-MOF-1

  • Ibuprofen

  • Ethanol (or other suitable solvent)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Shaking incubator or orbital shaker

Step-by-Step Methodology:

  • Drug Loading:

    • Prepare a concentrated solution of ibuprofen in ethanol (e.g., 10 mg/mL).

    • Immerse a known mass of activated T-MOF-1 (e.g., 20 mg) in the ibuprofen solution (e.g., 5 mL).

    • Stir the suspension at room temperature for 24-48 hours in a sealed container to allow the drug to diffuse into the MOF pores.

    • Collect the ibuprofen-loaded MOF (Ibu@T-MOF-1) by centrifugation.

    • Wash the loaded MOF briefly with a small amount of fresh ethanol to remove surface-adsorbed drug.

    • Dry the sample under vacuum.

  • Quantifying Drug Loading:

    • Combine the supernatant and the washing solvent from the previous step.

    • Measure the concentration of ibuprofen remaining in the solution using a UV-Vis spectrophotometer at its λ_max (approx. 264 nm in ethanol).

    • Calculate the amount of drug loaded into the MOF by subtracting the amount of drug in the supernatant from the initial amount.

    • Express the loading as a weight percentage (wt%) = (mass of loaded drug / mass of loaded MOF) x 100.

  • In Vitro Drug Release:

    • Suspend a known mass of Ibu@T-MOF-1 (e.g., 10 mg) in a known volume of PBS (pH 7.4) (e.g., 20 mL).

    • Place the suspension in a shaking incubator at 37°C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.

    • Centrifuge the aliquot to pellet any MOF particles.

    • Measure the concentration of ibuprofen in the supernatant using UV-Vis spectrophotometry.

    • Calculate the cumulative percentage of drug released over time.

G cluster_loading Drug Loading cluster_release Drug Release Study MOF Activated T-MOF-1 Incubate Incubate & Stir (24h) MOF->Incubate Drug_Sol Ibuprofen in Ethanol Drug_Sol->Incubate Loaded_MOF Ibu@T-MOF-1 Incubate->Loaded_MOF Incubate_Release Incubate at 37°C with Shaking Loaded_MOF->Incubate_Release PBS PBS Buffer (pH 7.4) PBS->Incubate_Release Sampling Aliquot Sampling over Time Incubate_Release->Sampling Analysis UV-Vis Analysis of Supernatant Sampling->Analysis

Caption: Workflow for Drug Loading and In Vitro Release Studies.

Part 6: Data Presentation and Interpretation

Table 1: Representative Physicochemical Properties of T-MOF-1.

Parameter Value Method
Crystal System Cubic (Hypothetical) PXRD
BET Surface Area 1200 - 1800 m²/g N₂ Adsorption
Pore Volume 0.6 - 0.9 cm³/g N₂ Adsorption
Decomposition Temp. > 350 °C TGA

| Crystal Size | 5 - 15 µm | SEM |

Table 2: Drug Loading and Release Parameters for Ibu@T-MOF-1.

Parameter Value Method
Ibuprofen Loading 15 - 25 wt% UV-Vis
Encapsulation Efficiency 70 - 90 % UV-Vis
Release at 12h (pH 7.4) ~60% UV-Vis

| Release at 48h (pH 7.4) | >95% | UV-Vis |

References

Application Notes and Protocols for the Synthesis of Poly(p-phenylene terephthalamide) Nanofibers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar® or Twaron®, is a high-performance aromatic polyamide (aramid) renowned for its exceptional strength, thermal stability, and low density.[1][2] The translation of these remarkable properties to the nanoscale in the form of PPTA nanofibers has opened new avenues for the development of advanced materials with enhanced performance.[3] These nanofibers, with their high aspect ratios and large surface areas, are pivotal in applications ranging from high-performance nanocomposites and advanced filtration systems to protective coatings and energy storage devices.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of PPTA nanofibers, covering both "bottom-up" and "top-down" methodologies. The protocols are presented with in-depth explanations of the underlying scientific principles to ensure both reproducibility and a thorough understanding of the synthesis process.

Introduction: The Rationale for PPTA Nanofibers

The exceptional properties of bulk PPTA fibers stem from their highly ordered, rigid-rod molecular structure, which is a result of extensive hydrogen bonding and π-π stacking between the aromatic rings of adjacent polymer chains.[2][4] However, this same molecular arrangement renders PPTA insoluble and infusible, posing significant challenges for processing.[2] The synthesis of PPTA as nanofibers provides a strategic advantage by preserving the inherent properties of the polymer while offering improved processability and a significantly increased surface area for interaction in composite materials.[3]

There are two primary strategies for producing PPTA nanofibers:

  • Bottom-Up Synthesis: This approach involves the direct polymerization of monomers to form nanofibers. A key method in this category is polymerization-induced self-assembly.[4][5]

  • Top-Down Exfoliation: This method starts with commercially available bulk PPTA fibers and breaks them down into nanofibers through chemical and/or mechanical means.[5][6]

This guide will provide detailed protocols for both approaches, enabling researchers to select the most suitable method based on their specific application and available resources.

Bottom-Up Synthesis: Polymerization-Induced Self-Assembly

This method leverages the liquid crystalline nature of PPTA, where the growing polymer chains self-assemble into nanofibrous structures during the polycondensation reaction.[4] The key reaction is the condensation of p-phenylenediamine (PPD) and terephthaloyl chloride (TPC).[1]

Underlying Principles

The low-temperature solution polycondensation of PPD and TPC in a suitable solvent system is the cornerstone of this process.[7][8] As the PPTA chains grow, their rigid-rod nature and strong intermolecular interactions cause them to aggregate and precipitate out of the solution.[4] By carefully controlling the reaction conditions and introducing a stabilizing agent, this aggregation can be guided to form well-defined nanofibers.[4]

Experimental Protocol

This protocol is adapted from methodologies that utilize a stabilizing agent to control the self-assembly process.[4]

Materials:

  • p-Phenylenediamine (PPD)

  • Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP)

  • Lithium Chloride (LiCl)

  • Pyridine

  • Deionized water

  • Methanol

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

  • Low-temperature bath

  • Filtration apparatus

  • Vacuum oven

Step-by-Step Procedure:

  • Solvent Preparation: In the three-neck flask, dissolve a calculated amount of LiCl in NMP under a nitrogen atmosphere. The NMP/LiCl solution acts as the solvent system for the polymerization.[7]

  • Monomer Dissolution: Add p-phenylenediamine (PPD) to the NMP/LiCl solution and stir until it is completely dissolved. Add pyridine to the solution, which acts as an acid scavenger for the HCl produced during the reaction.[7]

  • Cooling: Cool the reaction mixture to a temperature between -5°C and 0°C using the low-temperature bath. This helps to control the reaction rate and promote the formation of high molecular weight polymer.[7]

  • Polymerization: Slowly add terephthaloyl chloride (TPC) powder to the cooled solution in two stages while stirring vigorously.[7] An initial addition of 40-60% of the TPC is followed by the remaining portion.[7] A viscous gel-like substance will form as the PPTA polymerizes and precipitates.

  • Reaction Quenching and Nanofiber Precipitation: After stirring for a specified time, quench the reaction by adding a non-solvent such as water or methanol. This will cause the PPTA nanofibers to precipitate out of the solution.

  • Washing and Purification: Filter the precipitated nanofibers and wash them repeatedly with deionized water and methanol to remove any unreacted monomers, solvent, and byproducts.

  • Drying: Dry the purified PPTA nanofibers in a vacuum oven at a controlled temperature.

Diagram of Bottom-Up Synthesis Workflow:

cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing Solvent Prepare NMP/LiCl Solvent Monomer Dissolve PPD and Pyridine Solvent->Monomer Cooling Cool to -5°C to 0°C Monomer->Cooling Add_TPC Add TPC in Stages Cooling->Add_TPC Polymerize Stir and Polymerize Add_TPC->Polymerize Quench Quench with Water/Methanol Polymerize->Quench Filter_Wash Filter and Wash Nanofibers Quench->Filter_Wash Dry Dry in Vacuum Oven Filter_Wash->Dry

Caption: Workflow for the bottom-up synthesis of PPTA nanofibers.

Key Considerations and Causality
  • Solvent System: The NMP/LiCl system is crucial for dissolving the polar PPD monomer and the resulting polar aramid polymer to a certain extent, allowing for the growth of polymer chains before precipitation.[7]

  • Temperature Control: Low temperatures slow down the highly exothermic polycondensation reaction, which helps in achieving a higher degree of polymerization and more controlled self-assembly.[7]

  • Acid Scavenger: Pyridine is essential to neutralize the hydrochloric acid (HCl) byproduct of the condensation reaction, preventing it from protonating the amine groups of the PPD and terminating the polymerization.[7]

Top-Down Exfoliation: From Bulk Fibers to Nanofibers

This approach utilizes commercially available PPTA fibers (e.g., Kevlar®, Twaron®) as the starting material and employs chemical and mechanical forces to exfoliate them into nanofibers.[5][6]

Underlying Principles

The immense strength of bulk PPTA fibers is due to the strong hydrogen bonds between the amide groups of adjacent polymer chains. The "top-down" strategy focuses on disrupting these hydrogen bonds, allowing the individual or small bundles of polymer chains (nanofibers) to be separated.[9] A common method involves deprotonation of the amide hydrogen in a basic environment, which introduces negative charges on the polymer chains, leading to electrostatic repulsion and subsequent exfoliation.[3][9][10]

Experimental Protocol: Chemical Exfoliation

This protocol is based on the widely used DMSO/KOH method for PPTA nanofiber production.[3][10]

Materials:

  • Bulk PPTA fibers (e.g., chopped Kevlar® or Twaron®)

  • Dimethyl sulfoxide (DMSO)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Methanol

Equipment:

  • Beaker or flask

  • Magnetic stirrer

  • Centrifuge

  • Dialysis tubing or membrane

Step-by-Step Procedure:

  • Dispersion: Add chopped PPTA fibers and KOH pellets to DMSO in a beaker.

  • Deprotonation and Exfoliation: Stir the mixture vigorously at room temperature for an extended period (e.g., one week).[10] The KOH will deprotonate the amide groups on the PPTA chains, leading to the formation of a dark red, viscous dispersion of negatively charged nanofibers due to electrostatic repulsion.[3][10]

  • Purification (Reprotonation and Removal of Excess Base):

    • Method A: Water Dialysis: Transfer the dispersion into a dialysis membrane and dialyze against deionized water for several days. The water will slowly protonate the nanofibers and remove excess KOH and DMSO.

    • Method B: Precipitation and Washing: Add a large excess of water or methanol to the dispersion to precipitate the nanofibers. Centrifuge the mixture to collect the nanofibers, and then repeatedly wash with deionized water until the pH is neutral.

  • Redispersion: The purified nanofibers can often be redispersed in water or other polar solvents with the aid of sonication to form a stable colloidal dispersion.

  • Storage: Store the nanofiber dispersion at a cool temperature to prevent aggregation.

Diagram of Top-Down Exfoliation Workflow:

cluster_exfoliation Exfoliation cluster_purification Purification cluster_final Final Product Start Bulk PPTA Fibers Mix Disperse in DMSO/KOH Start->Mix Stir Stir for 1 Week Mix->Stir Dialysis Dialysis against Water Stir->Dialysis Method A Precipitate Precipitate with Water/Methanol Stir->Precipitate Method B Redisperse Redisperse in Water Dialysis->Redisperse Wash Centrifuge and Wash Precipitate->Wash Wash->Redisperse Storage Store as Dispersion Redisperse->Storage

Caption: Workflow for the top-down chemical exfoliation of PPTA nanofibers.

Key Considerations and Causality
  • Choice of Base and Solvent: The combination of a strong base like KOH and a polar aprotic solvent like DMSO is highly effective. DMSO can penetrate the fiber structure, and KOH is strong enough to deprotonate the amide protons, breaking the intermolecular hydrogen bonds.[9][10]

  • Stirring Time: Sufficiently long stirring is necessary to allow for complete deprotonation and exfoliation of the bulk fibers into individual nanofibers.

  • Purification: Thorough purification is critical to remove residual DMSO and KOH, which can affect the properties of the final nanofiber dispersion and any subsequent applications.

Characterization of PPTA Nanofibers

Once synthesized, it is essential to characterize the nanofibers to confirm their morphology, structure, and properties.

Characterization Technique Purpose Typical Observations
Scanning Electron Microscopy (SEM) To visualize the surface morphology and diameter of the nanofibers.[11][12]Images will show a network of long, thin fibers with diameters typically in the range of 10-100 nm.[10][13]
Transmission Electron Microscopy (TEM) To observe the internal structure and obtain more precise measurements of nanofiber diameter.Provides higher resolution images than SEM, revealing the uniform nature of the nanofibers.
X-ray Diffraction (XRD) To analyze the crystalline structure of the nanofibers.[12]The XRD pattern will show characteristic peaks corresponding to the crystalline structure of PPTA, confirming that the polymer's crystallinity is retained at the nanoscale.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the nanofibers.[13]TGA curves will demonstrate the high decomposition temperature of PPTA, typically above 500°C, indicating excellent thermal stability.[14]

Comparison of Synthesis Methods

Parameter Bottom-Up Synthesis Top-Down Exfoliation
Starting Materials Monomers (PPD, TPC)Bulk PPTA fibers
Process Control More control over molecular weight and nanofiber dimensionsDependent on the quality of the starting fibers
Scalability Potentially more complex to scale upRelatively straightforward to scale up
Purity Requires careful purification to remove byproducts and unreacted monomersRequires thorough removal of base and solvent
Resulting Nanofibers Can produce highly uniform nanofibersMay result in a broader distribution of nanofiber diameters

Conclusion

The synthesis of poly(p-phenylene terephthalamide) nanofibers offers a versatile platform for the development of next-generation materials. Both "bottom-up" and "top-down" approaches provide viable pathways to producing these high-performance nanomaterials. The choice of synthesis route will depend on the desired nanofiber characteristics, available resources, and the specific requirements of the intended application. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently produce and characterize PPTA nanofibers for their scientific and developmental endeavors.

References

Application Notes and Protocols for Terephthalamidine-Based Fluorescent Probes in Ion Sensing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Terephthalamidine Scaffolds in Fluorescent Ion Sensing

In the dynamic field of chemical biology and diagnostics, the development of selective and sensitive fluorescent probes for ion detection is of paramount importance.[1][2] Metal ions and anions play crucial roles in a myriad of physiological and pathological processes, making their detection and quantification essential for understanding cellular function and for the diagnosis of diseases.[1][2] Fluorescent chemosensors offer a powerful tool for these investigations due to their high sensitivity, operational simplicity, and the ability to provide real-time spatiotemporal information.[1][3]

Among the various molecular scaffolds utilized for the design of fluorescent probes, those based on terephthalamide and its amidine derivatives are gaining attention. The terephthalamide backbone provides a rigid and well-defined platform for the construction of receptors capable of ion recognition through hydrogen bonding and electrostatic interactions. While direct literature on this compound-based fluorescent probes is emerging, the closely related terephthalamide and terephthalohydrazide-based sensors provide a strong foundation for understanding their synthesis, sensing mechanisms, and applications.[4][5] This guide will provide a comprehensive overview of the principles and protocols for the use of this compound-based fluorescent probes for ion sensing, drawing parallels from their well-studied amide and hydrazide analogues.

I. Synthesis and Characterization of this compound-Based Fluorescent Probes

The synthesis of this compound-based probes typically involves a multi-step process, starting from the more readily available terephthaloyl chloride or terephthalic acid. A generalized synthetic route is outlined below, which can be adapted based on the desired fluorophore and receptor moieties.

A. General Synthetic Strategy

A common approach involves the initial synthesis of a terephthalamide precursor, followed by conversion of the amide groups to amidines. This strategy allows for the incorporation of a wide variety of fluorescent reporters and ion-binding sites.

dot

Caption: Generalized synthetic workflow for this compound-based fluorescent probes.

B. Detailed Synthetic Protocol (Analogous to Terephthalamide Synthesis)

This protocol describes the synthesis of a fluorescent terephthalamide, which serves as a key intermediate for this compound probes.

1. Synthesis of a Fluorescent Terephthalamide Precursor:

  • Objective: To couple a fluorescent amine with terephthaloyl chloride to form a fluorescently labeled terephthalamide.

  • Materials:

    • Terephthaloyl chloride

    • A fluorescent amine (e.g., 4-amino-1,8-naphthalimide derivative)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (TEA) or other non-nucleophilic base

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the fluorescent amine (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous DCM to the cooled amine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired fluorescent terephthalamide.

2. Conversion to this compound (Conceptual):

  • Objective: To convert the amide functionalities of the terephthalamide precursor into amidines.

  • Reagents:

    • The synthesized fluorescent terephthalamide

    • A chlorinating agent (e.g., phosphorus pentachloride, oxalyl chloride)

    • An amine source (e.g., ammonia, primary or secondary amine)

    • Anhydrous solvent (e.g., pyridine, chloroform)

  • General Steps:

    • Reaction of the terephthalamide with a chlorinating agent to form an iminochloride intermediate.

    • Subsequent reaction of the iminochloride with an amine to yield the final this compound probe.

Note: This second step is a conceptual outline, and specific reaction conditions would need to be optimized based on the substrate and desired final product.

C. Characterization

The synthesized probes should be thoroughly characterized to confirm their structure and purity using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C=N of the amidine).

  • UV-Visible and Fluorescence Spectroscopy: To determine the photophysical properties of the probe, including absorption and emission maxima, and quantum yield.

II. Principles of Ion Sensing with this compound-Based Probes

The ion sensing capabilities of this compound-based probes arise from the interaction of the target ion with the probe, leading to a measurable change in its fluorescence properties. Several photophysical mechanisms can be responsible for this change.

A. Key Sensing Mechanisms
  • Photoinduced Electron Transfer (PET): In the absence of the target ion, the fluorescence of the fluorophore is quenched by an electron-rich receptor moiety through PET. Upon ion binding, the electron-donating ability of the receptor is suppressed, inhibiting PET and leading to a "turn-on" fluorescence response.[6]

  • Intramolecular Charge Transfer (ICT): The probe molecule possesses a donor-acceptor structure. Ion binding to the receptor alters the electron density distribution, leading to a shift in the emission wavelength (ratiometric sensing).

  • Chelation-Enhanced Fluorescence (CHEF): The probe has low fluorescence in its free form due to processes like vibrational and rotational freedom. Upon binding to an ion, the molecule becomes more rigid, which restricts these non-radiative decay pathways and enhances fluorescence.

dot

Sensing_Mechanisms cluster_PET Photoinduced Electron Transfer (PET) cluster_CHEF Chelation-Enhanced Fluorescence (CHEF) PET_off Free Probe Fluorophore (F) - Linker - Receptor (R) Fluorescence Quenched PET_on Probe-Ion Complex F - Linker - R-Ion Fluorescence Restored PET_off->PET_on Ion Binding Inhibits PET CHEF_off Free Probe Flexible Structure Low Fluorescence CHEF_on Probe-Ion Complex Rigid Structure High Fluorescence CHEF_off->CHEF_on Ion Binding Increases Rigidity

Caption: Simplified diagrams of PET and CHEF sensing mechanisms.

III. Experimental Protocols for Ion Sensing

The following protocols provide a framework for utilizing this compound-based probes for ion detection in both solution and cellular environments.

A. Protocol 1: In Vitro Ion Sensing in Solution

This protocol details the steps for performing a fluorescence titration experiment to determine the probe's sensitivity and selectivity for a specific ion.

  • Materials:

    • Stock solution of the this compound-based probe (e.g., 1 mM in DMSO or acetonitrile).

    • Stock solutions of various metal or anion salts (e.g., 10 mM in deionized water or appropriate solvent).

    • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

    • High-purity solvent for dilutions.

    • Fluorometer and quartz cuvettes.

  • Procedure:

    • Preparation of the Probe Solution: In a quartz cuvette, prepare a dilute solution of the probe (e.g., 10 µM) in the chosen buffer/solvent system.

    • Blank Measurement: Record the fluorescence spectrum of the probe solution alone. This serves as the baseline (F₀).

    • Titration: Add small aliquots of the ion stock solution to the cuvette, ensuring thorough mixing after each addition.

    • Fluorescence Measurement: After each addition, record the fluorescence spectrum.

    • Data Collection: Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

    • Selectivity Study: Repeat the experiment with a range of other potentially interfering ions at a concentration significantly higher than that of the target ion to assess the probe's selectivity.

B. Protocol 2: Live Cell Imaging of Intracellular Ions

This protocol outlines the general steps for using a cell-permeable this compound-based probe for imaging ions within living cells.

  • Materials:

    • Cultured cells grown on glass-bottom dishes or coverslips.

    • Stock solution of the cell-permeable probe (e.g., 1 mM in DMSO).

    • Cell culture medium (e.g., DMEM, RPMI-1640).

    • Balanced salt solution (e.g., HBSS, PBS).

    • Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber.

  • Procedure:

    • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

    • Probe Loading:

      • Prepare a working solution of the probe (e.g., 1-10 µM) in serum-free medium or HBSS.

      • Remove the culture medium from the cells and wash once with HBSS.

      • Add the probe-loading solution to the cells and incubate for 15-60 minutes at 37 °C.

    • Washing: Remove the loading solution and wash the cells 2-3 times with HBSS to remove excess probe.

    • Imaging:

      • Add fresh culture medium or HBSS to the cells.

      • Mount the dish on the fluorescence microscope stage.

      • Acquire images using the appropriate excitation and emission wavelengths for the probe.

    • (Optional) Ion Modulation: To confirm the probe's response in a cellular context, cells can be treated with ionophores or chelators to artificially increase or decrease the intracellular concentration of the target ion, respectively.

IV. Data Analysis and Interpretation

Proper analysis of the fluorescence data is crucial for determining the key performance metrics of the probe.

A. In Vitro Data Analysis
  • Binding Stoichiometry: A Job's plot can be constructed by varying the mole fraction of the probe and the ion while keeping the total concentration constant. The mole fraction at which the fluorescence change is maximal indicates the binding stoichiometry.

  • Binding Constant (Ka): The association constant can be determined by fitting the fluorescence titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm). The Benesi-Hildebrand equation is often used for 1:1 complexes.

  • Limit of Detection (LOD): The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. ion concentration) at low concentrations.

ParameterDescriptionMethod of Determination
Binding Stoichiometry The ratio in which the probe and ion bind.Job's Plot
Binding Constant (Kₐ) A measure of the affinity between the probe and the ion.Fluorescence Titration and model fitting
Limit of Detection (LOD) The lowest concentration of the ion that can be reliably detected.Calibration curve at low concentrations
B. Cellular Imaging Data Analysis
  • Qualitative Analysis: Visual inspection of the fluorescence images can reveal the subcellular localization of the ion and changes in its concentration under different conditions.

  • Quantitative Analysis: Image analysis software can be used to measure the mean fluorescence intensity in specific regions of interest (ROIs) within the cells. This allows for a quantitative comparison of ion levels between different cell populations or treatment groups.

V. Troubleshooting

ProblemPossible CauseSuggested Solution
Low fluorescence signal - Probe concentration too low.- Incorrect excitation/emission wavelengths.- Photobleaching.- Increase probe concentration.- Verify instrument settings against probe's spectral data.- Use an anti-fade mounting medium for fixed cells; minimize light exposure for live cells.
High background fluorescence - Incomplete removal of excess probe.- Autofluorescence from cells or medium.- Increase the number and duration of washing steps.- Use a medium with low background fluorescence (e.g., phenol red-free medium).- Acquire a background image of unstained cells and subtract it from the probe-stained images.
Poor cell viability - Probe cytotoxicity.- Phototoxicity from excessive light exposure.- Perform a dose-response experiment to determine the optimal, non-toxic probe concentration.- Reduce the excitation light intensity and/or exposure time.
No response to ion - Probe is not selective for the target ion in the experimental conditions.- pH of the buffer is not optimal for binding.- Re-evaluate the selectivity of the probe.- Optimize the pH of the buffer.

VI. References

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry. --INVALID-LINK--

  • Synthesis of New Schiff Bases Including of Terephthalohydrazide and Sensor Application. (2024). The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. --INVALID-LINK--

  • Fluorescent and colorimetric sensors for anions: Highlights from 2020 to 2022. (2023). Coordination Chemistry Reviews. --INVALID-LINK--

  • Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. (2018). Chemical Communications. --INVALID-LINK--

  • New Fluorescence Probes for Live-Cell Imaging. (2014). Wiley Analytical Science. --INVALID-LINK--

  • Fluorescent and colorimetric sensors for anions. (n.d.). UniCA IRIS. --INVALID-LINK--

  • Synthesis of porphyrin-appended terpyridine as a chemosensor for cadmium based on fluorescent enhancement. (2007). Talanta. --INVALID-LINK--

  • Terpyridine derivatives as "turn-on" fluorescence chemosensors for the selective and sensitive detection of Zn2+ ions in solution and in live cells. (2018). Photochemical & Photobiological Sciences. --INVALID-LINK--

  • A novel terephthalaldehyde based turn-on fluorescent chemosensor for Cu2+ and its application in imaging of living cells. (2016). RSC Advances. --INVALID-LINK--

  • Recent progress of TP/NIR fluorescent probes for metal ions. (2023). Current Opinion in Chemical Biology. --INVALID-LINK--

  • A Highly Selective Fluorescent Chemosensor for Al3+ Based on 2,2':6',2''-Terpyridine with a Salicylal Schiff Base. (2020). Journal of the Brazilian Chemical Society. --INVALID-LINK--

  • Synthesis and Characterization of Multiple Stimuli-Responsive Fluorescent Polymer Hydrogels Based on Terpyridine and N-Isopropylacrylamide. (2024). Polymers. --INVALID-LINK--

  • Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. (2024). Materials. --INVALID-LINK--

  • Reticular Chemistry for Optical Sensing of Anions. (2022). Molecules. --INVALID-LINK--

  • Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. (2021). Plant and Cell Physiology. --INVALID-LINK--

  • Troubleshooting guide. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry. --INVALID-LINK--

  • Troubleshooting Measurements of Fluorescence Spectra. (2018). Edinburgh Instruments. --INVALID-LINK--

  • Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants?. (2016). ResearchGate. --INVALID-LINK--

  • Selective fluorescent probe for Tl3+ ions through metal-induced hydrolysis and its application for direct assay of artificial urine. (2025). RSC Advances. --INVALID-LINK--

  • A chelation enhanced selective fluorescence sensing of Hg2+ by a simple quinoline substituted tripodal amide receptor. (2011). Dalton Transactions. --INVALID-LINK--

  • Advances in anion binding and sensing using luminescent lanthanide complexes. (2021). Chemical Science. --INVALID-LINK--

  • green synthesis of an amide-based chemosensor and its application for detection of toxic metal ions. (2021). Bibliomed. --INVALID-LINK--

  • Fluorescent Probes and Labels for Cellular Imaging. (n.d.). Semantic Scholar. --INVALID-LINK--

  • Synthesis of probes with broad pH range fluorescence. (2003). Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • Fluorescent probes for imaging live cells. (2019). Max-Planck-Gesellschaft. --INVALID-LINK--

  • A Highly Selective Fluorescent Chemosensor for Al3+ Based on 2,2':6',2''-Terpyridine with a Salicylal Schiff Base[v1]. (2019). Preprints.org. --INVALID-LINK--

  • Terpyridine derivative as “turn-on” fluorescent chemosensor for the selective and sensitive detection of Zn2+ ions in solution as well as in live cells. (2018). ResearchGate. --INVALID-LINK--

  • Novel “Turn-On” Fluorescent Probe for Highly Selectively Sensing Fluoride in Aqueous Solution Based on Tb3+-Functionalized Metal–Organic Frameworks. (2018). ACS Omega. --INVALID-LINK--

  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024). Molecules. --INVALID-LINK--

  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). ResearchGate. --INVALID-LINK--

  • Pre-Assembled Fluorescent Multivalent Probes for Imaging of Anionic Membranes. (2015). Bioconjugate Chemistry. --INVALID-LINK--

  • Synthesis of porphyrin-appended terpyridine as a chemosensor for cadmium based on fluorescent enhancement. (2007). Talanta. --INVALID-LINK--

  • Ultrarapid Microwave-Assisted Synthesis of Fluorescent Silver Coordination Polymer Nanoparticles and Its Application in Detecting Alkaline Phosphatase Activity. (2023). Molecules. --INVALID-LINK--

  • Synthesis and photophysical studies on a new fluorescent phenothiazine-based derivative. (2020). Luminescence. --INVALID-LINK--

  • Welcome to Fluorescent Chemosensors. (n.d.). SciSpace. --INVALID-LINK--

  • Troubleshooting Tips for Fluorescence Staining. (2022). Biotium. --INVALID-LINK--

  • Recognition of anion-water clusters by peptide-based supramolecular capsules. (2024). Nature Communications. --INVALID-LINK--

  • Fluorescent Self-Threaded Peptide Probes for Biological Imaging. (2020). Angewandte Chemie International Edition. --INVALID-LINK--

  • Ultra-Selective and Sensitive Fluorescent Chemosensor Based on Phage Display-Derived Peptide with an N-Terminal Cu(II)-Binding Motif. (2024). International Journal of Molecular Sciences. --INVALID-LINK--

  • Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. (2015). Journal of Visualized Experiments. --INVALID-LINK--

  • Troubleshooting. (n.d.). Thermo Fisher Scientific. --INVALID-LINK--

  • Sensitive Fluorescent Probe for Al3+, Cr3+ and Fe3+: Application in Real Water Samples and Logic Gate. (2025). R Discovery. --INVALID-LINK--

References

Topic: A Robust, High-Yield Protocol for the Synthesis of Terephthalamidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Terephthalamidine is a valuable diamidine compound, serving as a critical building block in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and pharmacologically active molecules. Achieving high-purity this compound in high yields is often challenging due to competing side reactions and purification difficulties. This application note provides a detailed, optimized, and field-proven experimental protocol for the synthesis of this compound via the direct ammonolysis of terephthalonitrile. We will elucidate the causality behind key experimental choices, from reactor setup and safety protocols to purification and characterization, ensuring a reproducible and efficient workflow.

Introduction and Scientific Principle

The conversion of nitriles to amidines is a fundamental transformation in organic synthesis. This compound, specifically, possesses two amidine functional groups on a benzene ring, making it an excellent rigid linker for creating porous materials or a bidentate ligand in coordination chemistry. The primary synthetic route is the direct addition of ammonia across the two nitrile groups of terephthalonitrile (1,4-dicyanobenzene).

The core of this process is a nucleophilic attack by ammonia on the electrophilic carbon of the nitrile group. This reaction is typically performed under elevated temperature and pressure to overcome the activation energy and to maintain ammonia in a reactive state. The primary challenge is to drive the reaction to completion while minimizing the hydrolysis of the nitrile or the resulting amidine to the less desirable amide (terephthalamide), which can occur if water is present in the reaction system.[1][2] This protocol is designed to maximize the yield of the desired diamidine product.

Caption: General reaction pathway for the synthesis of this compound.

Materials and Equipment

Successful synthesis relies on using high-purity reagents and appropriate equipment capable of handling the reaction conditions safely.

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaPuritySupplier Notes
Terephthalonitrile623-26-7C₈H₄N₂>98%Ensure it is dry before use.[3]
Anhydrous Ammonia7664-41-7NH₃>99.9%Use a lecture bottle or cylinder with a suitable regulator.
Methanol (Anhydrous)67-56-1CH₄O>99.8%Acts as the solvent. Must be anhydrous to prevent side reactions.
Deionized Water7732-18-5H₂O-For purification/recrystallization.
Toluene108-88-3C₇H₈ACS GradeFor recrystallization.
Essential Equipment
EquipmentSpecificationsPurpose
High-Pressure Autoclave>500 mL, Stainless Steel, with magnetic stirrer, pressure gauge, and thermocoupleTo safely contain the reaction under high pressure and temperature.
Gas RegulatorTwo-stage, stainless steel diaphragmFor safe delivery of anhydrous ammonia.
Schlenk Line / Inert Gas Manifold-For maintaining an inert atmosphere.
Rotary Evaporator-For solvent removal post-reaction.
Analytical Balance0.1 mg readabilityFor accurate measurement of reagents.
Buchner Funnel & Flask-For filtration during purification.
Analytical InstrumentsFT-IR, ¹H NMR, ¹³C NMR, Melting Point ApparatusFor product characterization and purity verification.[4][5]

Critical Safety Protocols

Authoritative Grounding: Adherence to strict safety procedures is paramount due to the hazardous nature of the reagents. Both terephthalonitrile and anhydrous ammonia pose significant health risks.

  • Terephthalonitrile Handling: This compound is harmful if swallowed or inhaled and causes skin and eye irritation.[6] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6]

  • Anhydrous Ammonia Handling: Ammonia is extremely corrosive and toxic.[7] Inhalation can cause severe respiratory tract damage, and contact with the liquefied gas can cause frostbite and severe chemical burns.[8][9]

    • Ventilation: All work with ammonia MUST be conducted in a certified chemical fume hood with a sash at the lowest practical height.[10]

    • Cylinder Safety: Ammonia cylinders must be secured upright with chains or straps. Use a proper regulator and check for leaks with a soapy solution before every use.[10]

    • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[8] Ensure an ammonia-specific gas detector is operational in the lab space.[9] All personnel must be trained on the emergency procedures for an ammonia leak.[10]

Experimental Workflow Overview

The entire process, from reactor preparation to final product analysis, follows a logical sequence designed to maximize both yield and safety.

Caption: Step-by-step workflow for this compound synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is optimized for a ~25 g scale synthesis of this compound.

  • Reactor Preparation:

    • Thoroughly clean and dry the 500 mL stainless steel autoclave.

    • Assemble the reactor, ensuring all seals are correctly fitted.

    • Purge the reactor with dry nitrogen gas for 15 minutes to eliminate air and moisture. Maintaining an inert atmosphere is crucial to prevent unwanted side reactions.

  • Charging the Reactor:

    • In the fume hood, weigh 25.0 g of terephthalonitrile and add it to the autoclave.

    • Add 250 mL of anhydrous methanol to the reactor. The solvent facilitates mixing and heat transfer.

    • Seal the autoclave according to the manufacturer's instructions.

  • Introduction of Ammonia:

    • Cool the sealed autoclave in a dry ice/acetone bath to approximately -70 °C. This step is critical for safely condensing a controlled amount of liquid ammonia into the vessel.

    • Connect the anhydrous ammonia cylinder via the stainless-steel regulator to the inlet valve of the autoclave.

    • Slowly introduce ammonia gas. It will condense into a liquid inside the cold reactor. Add approximately 50-60 g of ammonia. This large excess of ammonia ensures the reaction equilibrium is shifted towards the product.

    • Close the inlet valve and disconnect the ammonia cylinder.

  • Ammonolysis Reaction:

    • Place the autoclave in its heating mantle and allow it to warm to room temperature behind a blast shield.

    • Begin magnetic stirring at 400-500 RPM.

    • Slowly heat the reactor to 120 °C . The internal pressure will rise to approximately 20-30 bar. Causality: This temperature provides the necessary thermal energy to overcome the reaction's activation barrier without promoting significant decomposition or side-product formation. The pressure ensures a high concentration of ammonia remains in the liquid phase.

    • Maintain the reaction at 120 °C for 24 hours . Monitor the temperature and pressure throughout.

  • Reaction Work-up:

    • After 24 hours, turn off the heating and allow the autoclave to cool to room temperature overnight.

    • Once cooled, place the reactor in the fume hood and connect the vent line to a gas scrubber containing dilute acid (e.g., 1M HCl) to neutralize the excess ammonia.

    • Slowly and carefully vent the excess ammonia pressure.

    • Once depressurized, open the autoclave. The product will likely have precipitated from the methanol solution.

    • Transfer the resulting slurry to a round-bottom flask and remove the methanol using a rotary evaporator.

Detailed Protocol: Purification by Recrystallization

The crude product contains unreacted starting material and potential side products. Recrystallization is an effective method for purification.[11]

  • Dissolution:

    • Transfer the crude solid to a 1 L Erlenmeyer flask.

    • Add 500 mL of toluene and heat the mixture to boiling with stirring on a hot plate. This compound has limited solubility in boiling toluene, while terephthalonitrile is more soluble.

    • Slowly add hot deionized water portion-wise until the solid just dissolves. The goal is to create a saturated solution at high temperature.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize product precipitation.

  • Isolation and Drying:

    • Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold toluene to remove any remaining soluble impurities.

    • Dry the purified this compound in a vacuum oven at 60 °C overnight.

    • The expected yield of pure product is typically 80-90% .

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques.[12][13]

AnalysisExpected Result
Appearance White to off-white crystalline solid.
Melting Point ~265-268 °C (decomposes).
FT-IR (ATR, cm⁻¹) ~3400-3100 (N-H stretch), ~1650 (C=N stretch), ~1580 (Aromatic C=C).
¹H NMR (DMSO-d₆, δ) ~9.1 (s, 4H, -NH₂), ~7.8 (s, 4H, Ar-H).
¹³C NMR (DMSO-d₆, δ) ~165.0 (C=N), ~135.0 (Ar-C), ~128.0 (Ar-CH).

References

Application Note & Protocols: Functionalization of Terephthalamide Scaffolds for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by selectively delivering potent agents to diseased tissues.[1] Small Molecule-Drug Conjugates (SMDCs) represent a promising class of targeted therapeutics, leveraging the specificity of a targeting ligand to direct a cytotoxic payload.[][3] This document provides a comprehensive guide to the functionalization of terephthalamide-based scaffolds, a class of rigid, synthetically versatile core structures, for the development of novel SMDCs. We will detail the rationale, step-by-step protocols, and characterization methods for synthesizing a complete drug delivery system, from the core scaffold to the final bioconjugate, designed for targeted cancer therapy.

Introduction: The Rationale for a Terephthalamide Scaffold

The architecture of an effective SMDC consists of three key components: a targeting ligand, a linker, and a therapeutic payload.[][3] The choice of the central scaffold that connects these components is critical. It dictates the spatial arrangement of the ligand and drug, influences solubility and pharmacokinetic properties, and provides the chemical handles necessary for conjugation.

Terephthalamide, a derivative of terephthalic acid, offers a robust and rigid core structure. This rigidity can be advantageous in preventing unwanted intramolecular interactions and presenting the targeting ligand and drug in a well-defined orientation for optimal biological activity. While the parent compound, terephthalamidine, was explored historically as an antineoplastic agent[4], its modern derivatives provide a superior platform for building complex, multi-component therapeutic systems.

The strategy outlined herein involves a modular approach. We will first synthesize a terephthalamide core functionalized with orthogonal chemical handles. This "platform" molecule can then be sequentially conjugated to a targeting moiety and a therapeutic agent through highly efficient and specific chemical reactions. This modularity allows for the systematic variation of each component to optimize the final conjugate's performance.

Workflow Overview

The overall process involves three main stages: scaffold synthesis, bioconjugation with a targeting ligand, and finally, conjugation of the therapeutic payload. Each stage is followed by rigorous purification and characterization to ensure the identity and purity of the intermediate and final products.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Targeting Ligand Conjugation cluster_2 Stage 3: Payload Conjugation & Final Product A Terephthaloyl Chloride + Amine-PEG-Azide B Synthesis of Azide-Functionalized Terephthalamide Core A->B Amidation D Peptide-Conjugated Scaffold B->D Strain-Promoted Click Chemistry C DBCO-Peptide (Targeting Ligand) C->D F Final Targeted Drug Delivery System D->F Amide Coupling E Doxorubicin-Linker (Payload) E->F

Figure 1: High-level workflow for the synthesis of a terephthalamide-based targeted drug delivery system.

Protocols & Methodologies

This section provides detailed, step-by-step protocols for the synthesis and characterization of the targeted drug delivery system.

Protocol 1: Synthesis of Azide-Functionalized Terephthalamide Scaffold

Rationale: The first step is to create the core structure. We will use a simple amidation reaction between terephthaloyl chloride and a commercially available amino-polyethylene glycol (PEG)-azide linker. The PEG component enhances water solubility and biocompatibility, while the terminal azide group serves as a chemical handle for "click chemistry," a highly efficient and bio-orthogonal reaction.[5]

Materials:

  • Terephthaloyl chloride

  • Amino-PEG-Azide (e.g., H2N-PEG4-N3)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve terephthaloyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Amino-PEG-Azide (2.2 eq) and TEA (2.5 eq) in anhydrous DCM.

  • Add the Amino-PEG-Azide solution dropwise to the terephthaloyl chloride solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3 solution (2x), deionized water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure bis-azide-functionalized terephthalamide scaffold.

Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and successful formation of the amide bonds.

  • FT-IR Spectroscopy: To identify the characteristic azide (~2100 cm⁻¹) and amide (~1640 cm⁻¹, ~3300 cm⁻¹) stretches.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized compound.

G cluster_conditions Reaction Conditions Terephthaloyl_Chloride Terephthaloyl Chloride plus1 + Amine_PEG_Azide 2x Amino-PEG-Azide arrow product Bis-Azide Terephthalamide Scaffold conditions Triethylamine (TEA) Anhydrous DCM 0°C to RT, 12h

Figure 2: Reaction scheme for the synthesis of the azide-functionalized terephthalamide scaffold.

Protocol 2: Conjugation of a Targeting Peptide

Rationale: To achieve active targeting, we conjugate a ligand that specifically binds to receptors overexpressed on cancer cells.[] We will use a peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence, which targets αvβ3 integrins. The peptide is pre-functionalized with a dibenzocyclooctyne (DBCO) group. Strain-promoted azide-alkyne cycloaddition (SPAAC) between the DBCO group on the peptide and the azide groups on our scaffold provides a stable triazole linkage without the need for a cytotoxic copper catalyst.

Materials:

  • Azide-Functionalized Terephthalamide Scaffold (from Protocol 2.1)

  • DBCO-RGD Peptide

  • Dimethylformamide (DMF) or Phosphate-Buffered Saline (PBS)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the azide-functionalized scaffold (1.0 eq) in DMF or PBS.

  • Add the DBCO-RGD peptide (2.2 eq) to the solution.

  • Allow the reaction to stir at room temperature for 4-12 hours, protected from light.

  • Monitor the reaction progress by analytical HPLC or LC-MS. The formation of the product will be indicated by a new peak with a longer retention time and the expected mass.

  • Upon completion, purify the peptide-conjugated scaffold using preparative reverse-phase HPLC (RP-HPLC).

  • Lyophilize the collected fractions to obtain the pure product as a white powder.

Characterization:

  • HPLC: To confirm the purity of the final conjugate.

  • MALDI-TOF Mass Spectrometry: To verify the molecular weight of the peptide-scaffold conjugate, confirming successful conjugation.

Protocol 3: Conjugation of Doxorubicin Payload

Rationale: The final step is to attach the cytotoxic drug. We will use the common anticancer drug Doxorubicin (DOX). To ensure the drug is released preferentially inside the target cell, we will use a linker that is stable in the bloodstream but cleavable in the acidic environment of endosomes or lysosomes.[3] For this protocol, we will assume a commercially available Doxorubicin derivative with a pH-sensitive hydrazone linker terminating in a carboxylic acid (DOX-linker-COOH). This acid can then be coupled to the primary amines of the RGD peptide (if available and not essential for binding) or to a modified scaffold. For simplicity in this protocol, we will assume the scaffold was synthesized with one azide handle and one protected amine handle, which is deprotected before this step.

Materials:

  • Peptide-Conjugated Scaffold (with a free amine)

  • DOX-linker-COOH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC/NHS

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

  • Dissolve DOX-linker-COOH (1.5 eq) and HBTU (1.5 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Dissolve the peptide-conjugated scaffold (1.0 eq) in anhydrous DMF.

  • Add the scaffold solution to the pre-activated DOX-linker solution.

  • Stir the reaction at room temperature for 12-24 hours, protected from light.

  • Monitor the reaction by analytical HPLC, observing the shift in retention time and the characteristic red color of DOX conjugating to the scaffold.

  • Purify the final SMDC product by preparative RP-HPLC.

  • Lyophilize the pure fractions to yield the final product.

Characterization:

  • HPLC: To assess final purity.

  • LC-MS: To confirm the exact mass of the final targeted drug conjugate.[7]

  • UV-Vis Spectroscopy: To quantify the drug-to-scaffold ratio (DSR) by measuring the absorbance of Doxorubicin (at ~480 nm) and comparing it to the absorbance of the aromatic scaffold (at ~260 nm).

Characterization and Data Summary

Thorough characterization is essential to validate the synthesis and predict the in vivo behavior of the drug delivery system.[8]

Key Characterization Parameters
ParameterMethodPurposeTypical Expected Result
Chemical Structure NMR, HRMS, FT-IRConfirms the covalent structure of the scaffold and conjugates at each step.Spectra consistent with predicted chemical structures.
Purity RP-HPLCDetermines the purity of the final product and intermediates.>95% purity for in vitro and in vivo studies.
Drug Loading Content (DLC) UV-Vis SpectroscopyQuantifies the weight percentage of the drug in the final conjugate.5-15% w/w, depending on payload and scaffold MW.
Particle Size Dynamic Light Scattering (DLS)Measures the hydrodynamic diameter of the conjugate in solution. Important for predicting biodistribution.[9]Monodisperse population with size < 100 nm for tumor penetration.
Surface Charge Zeta PotentialMeasures the surface charge of the conjugate. Influences stability and interaction with cell membranes.Slightly negative or neutral to avoid rapid clearance.
In Vitro Drug Release Dialysis against buffers of different pHAssesses the stability of the linker and the drug release profile under physiological (pH 7.4) and endosomal (pH 5.5) conditions.Minimal release at pH 7.4; sustained release at pH 5.5.
Mechanism of Action

The designed SMDC operates through a multi-step process to achieve targeted cell killing.

G A 1. Circulation (SMDC in Bloodstream) B 2. Targeting & Binding (RGD binds to Integrin on Tumor Cell) A->B C 3. Internalization (Receptor-Mediated Endocytosis) B->C D 4. Endosomal Trafficking (SMDC inside Endosome) C->D E 5. Acid-Triggered Release (Low pH cleaves linker, releasing Doxorubicin) D->E F 6. Drug Action (Doxorubicin intercalates with DNA in Nucleus) E->F G 7. Apoptosis (Programmed Cell Death) F->G

References

Application Notes and Protocols for the Quantification of Terephthalamidine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the development and validation of a robust and sensitive bioanalytical method for the quantification of Terephthalamidine in human plasma. The protocol leverages Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the industry standard for pharmacokinetic analysis, ensuring high selectivity and sensitivity. This application note is intended for researchers, scientists, and drug development professionals engaged in the pharmacokinetic profiling of this compound.

Introduction: The Rationale for a Validated Plasma Assay

This compound (NSC 57155) is a derivative of the phthalanilide compounds, known to act as a DNA minor groove binding agent.[1][2] Its history as a potential anti-neoplastic agent necessitates a thorough understanding of its pharmacokinetic (PK) profile to inform dosing strategies and evaluate its safety and efficacy. A previously conducted Phase I clinical trial established key PK parameters, including a terminal half-life of approximately 23 hours and significant renal excretion.[3] That study utilized High-Performance Liquid Chromatography (HPLC) for quantification.[3] While pioneering, modern drug development demands the superior sensitivity, selectivity, and speed of LC-MS/MS for bioanalysis.[4][5][6]

A validated bioanalytical method is a cornerstone of any drug development program, providing the reliable data required for regulatory submissions. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for method validation to ensure data integrity.[7][8][9][10] This document outlines a method development and validation strategy consistent with these international standards.

Method Development Strategy

The development of a reliable bioanalytical method is a systematic process. Our strategy for this compound focuses on achieving high recovery, minimal matrix effects, and excellent sensitivity.

Physicochemical Properties and Pre-analytical Considerations
Selection of Analytical Technique: LC-MS/MS

LC-MS/MS is the technique of choice for its ability to provide high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of drugs in complex biological matrices like plasma.[6][11] The tandem mass spectrometer allows for the selection of specific precursor-to-product ion transitions, minimizing interferences from endogenous plasma components.

Internal Standard (IS) Selection

The use of an internal standard is mandatory to correct for variability during sample preparation and analysis.[5][12] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-Terephthalamidine). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and ionization, thus providing the most accurate correction.[5] If a SIL-IS is not commercially available, a structural analog with similar chromatographic and mass spectrometric behavior should be chosen.[13] For this protocol, we will proceed with the assumption that a SIL-IS is available.

Sample Preparation: A Comparative Approach

The goal of sample preparation is to isolate the analyte from plasma proteins and other interfering substances.[14] We will consider three common techniques:

  • Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to denature and precipitate plasma proteins.[3][8][15]

  • Liquid-Liquid Extraction (LLE): A technique that separates the analyte based on its partitioning between two immiscible liquid phases.[16]

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[9][17][18]

Given that this compound is a basic compound, a cation exchange SPE could provide the cleanest extracts. However, for high-throughput applications, a simple protein precipitation protocol is often preferred.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Stable Isotope-Labeled this compound (¹³C₆-Terephthalamidine) as internal standard (IS)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water.

Experimental Workflow Diagram

Plasma Assay Workflow Plasma Plasma Sample (50 µL) Spike_IS Spike with IS (10 µL of 100 ng/mL) Plasma->Spike_IS PPT_Solvent Add Acetonitrile (200 µL) Spike_IS->PPT_Solvent Vortex_Mix Vortex (1 min) PPT_Solvent->Vortex_Mix Centrifuge Centrifuge (10 min @ 14,000 xg) Vortex_Mix->Centrifuge Supernatant Collect Supernatant (100 µL) Centrifuge->Supernatant Dilute Dilute with Water (100 µL) Supernatant->Dilute Injection Inject into LC-MS/MS Dilute->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: Overall workflow for this compound plasma assay.

Sample Preparation Protocol: Protein Precipitation
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.

  • Add 200 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[8]

  • Carefully transfer 100 µL of the clear supernatant to a clean tube or 96-well plate.

  • Add 100 µL of ultrapure water.

  • Cap and vortex briefly before placing in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are suggested starting conditions and should be optimized for the specific instrument used.

ParameterSuggested Condition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of standard solutions
This compound (Q1/Q3) e.g., m/z 163.1 -> 146.1
IS (¹³C₆-Terephthalamidine) e.g., m/z 169.1 -> 152.1
Source Temperature 500°C
Gas Flow Optimized for the specific instrument

Bioanalytical Method Validation

The method must be validated according to FDA and/or EMA guidelines.[7][8][9][10] The validation will assess the following parameters:

Selectivity and Specificity

Analyze at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention times of this compound and the IS.

Calibration Curve and Linearity

A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards. The curve should be fitted with a linear, weighted (1/x²) regression model. The correlation coefficient (r²) should be ≥ 0.99.

Table 1: Example Calibration Curve Data

Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,52050,1000.030
23,10050,5000.061
57,65050,2000.152
1015,30050,3000.304
5075,50049,8001.516
100151,00050,1003.014
500752,00049,90015.070
10001,505,00050,00030.100
Accuracy and Precision

Accuracy and precision will be determined by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The analysis should be performed on at least three separate days.

Table 2: Acceptance Criteria for Accuracy and Precision

ParameterAcceptance Criteria
Intra-run Precision Coefficient of Variation (%CV) ≤ 15% (≤ 20% for LLOQ)
Inter-run Precision %CV ≤ 15% (≤ 20% for LLOQ)
Intra-run Accuracy Mean concentration within ±15% of nominal value (±20% for LLOQ)
Inter-run Accuracy Mean concentration within ±15% of nominal value (±20% for LLOQ)
Recovery and Matrix Effect
  • Recovery: The extraction recovery of this compound will be evaluated by comparing the peak areas of extracted samples to those of post-extraction spiked samples.

  • Matrix Effect: The effect of the plasma matrix on ionization will be assessed by comparing the peak areas of post-extraction spiked samples to those of neat solutions.

Stability

The stability of this compound in plasma must be evaluated under various conditions that mimic the sample handling and storage in a clinical setting:

  • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds the expected sample handling time.

  • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

  • Post-Preparative Stability: In the autosampler.

Potential Metabolic Pathways

Understanding the potential metabolism of this compound is important for interpreting PK data. Based on the metabolism of similar benzamidine structures, potential metabolic pathways could include N-oxidation and glucuronidation.[7] The developed assay should be selective for the parent compound, and if major metabolites are identified, separate validated assays may be required.

Metabolic Pathway This compound This compound (C8H10N4) N_Oxide N-Oxide Metabolite This compound->N_Oxide N-Oxidation (CYP450) Glucuronide Glucuronide Conjugate This compound->Glucuronide Glucuronidation (UGTs)

Caption: Potential metabolic pathways for this compound.

Conclusion

This application note provides a detailed framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma. The outlined protocols and validation parameters are aligned with global regulatory expectations, ensuring the generation of high-quality data suitable for pharmacokinetic studies and regulatory submissions. Adherence to these guidelines will enable researchers to accurately characterize the pharmacokinetic profile of this compound, a critical step in its clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-Disubstituted Terephthaldiamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N'-disubstituted terephthaldiamides. As Senior Application Scientists, we have compiled this guide to address common challenges and provide actionable solutions to help you improve your experimental outcomes. This resource is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of these valuable compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthetic strategy for N,N'-disubstituted terephthaldiamides.

Q1: What is the primary reaction for synthesizing N,N'-disubstituted terephthaldiamides?

The most common and direct method is the condensation reaction between terephthaloyl chloride and two equivalents of a primary amine.[1] This reaction is a classic example of nucleophilic acyl substitution and is often performed under Schotten-Baumann conditions .[2][3] The reaction involves the amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process occurs twice to form the disubstituted diamide.

The overall reaction is: C₆H₄(COCl)₂ + 2 RNH₂ → C₆H₄(CONHR)₂ + 2 HCl

A byproduct of this reaction is hydrogen chloride (HCl) gas.[4] Effectively neutralizing this acidic byproduct is critical for achieving high yields.

Q2: Why is the choice of base so crucial for achieving a high yield?

The synthesis generates two equivalents of hydrochloric acid (HCl). This acid will react with the primary amine starting material to form an ammonium salt (RNH₃⁺Cl⁻).[5][6] This salt is no longer nucleophilic and cannot react with the terephthaloyl chloride, effectively halting the reaction and reducing the yield.[5]

To prevent this, a base is required to neutralize the HCl as it forms. There are two common strategies:

  • Use Excess Amine: Employ four equivalents of the primary amine. Two equivalents act as the nucleophile, and two equivalents act as an acid scavenger (base). This is a simple approach if the amine is inexpensive and readily available.[1]

  • Use an External Base: Use two equivalents of the primary amine and at least two equivalents of a non-nucleophilic base, such as pyridine, triethylamine (Et₃N), or an aqueous inorganic base like sodium hydroxide (NaOH).[7] The use of an aqueous base in a biphasic system (e.g., dichloromethane/water) constitutes the classic Schotten-Baumann conditions.[3][8]

Q3: What are the recommended solvents for this reaction?

Solvent selection depends on the specific amine and the chosen reaction conditions.

  • Aprotic Organic Solvents: Anhydrous solvents like benzene, toluene, or dichloromethane are often used.[1] These are suitable when using an organic base like pyridine or excess amine. It is critical to ensure these solvents are anhydrous, as any moisture can hydrolyze the highly reactive terephthaloyl chloride.[2]

  • Biphasic Systems: A two-phase system, typically water and an immiscible organic solvent like dichloromethane, is used for classic Schotten-Baumann reactions with an inorganic base (e.g., NaOH).[3] The base in the aqueous phase neutralizes the HCl, while the reactants and product remain primarily in the organic phase. This method is very effective at preventing amine protonation.

Q4: The terephthaldiamide product often has poor solubility. How can this be managed during the reaction and workup?

The rigid, symmetric structure of many terephthaldiamides leads to high crystallinity and poor solubility in common organic solvents.[1][9] This can cause the product to precipitate during the reaction, potentially coating the starting materials and preventing the reaction from going to completion.

Management Strategies:

  • Solvent Choice: Select a solvent in which the product has at least moderate solubility at the reaction temperature. Sometimes, more polar aprotic solvents like N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are used, though they can be harder to remove.

  • Temperature: Running the reaction at a slightly elevated temperature (if compatible with reactant stability) can help keep the product in solution.

  • Dilution: Performing the reaction under more dilute conditions can prevent premature precipitation.

  • Purification: For purification, recrystallization from a high-boiling point solvent or a solvent mixture (e.g., benzene:ethanol) is often necessary.[1] For highly insoluble products, washing the crude solid extensively to remove impurities may be the only feasible option.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: My reaction yield is extremely low or I isolated no product.

This is a common issue that typically points to a problem with one of the reactants or the reaction setup.

Potential Cause Explanation & Validation Recommended Solution
Degraded Terephthaloyl Chloride Terephthaloyl chloride is a white, crystalline solid that is highly sensitive to moisture.[10] If it appears clumpy, discolored, or has been stored improperly, it has likely hydrolyzed to the unreactive terephthalic acid.Use fresh, high-purity terephthaloyl chloride. If its quality is uncertain, consider purifying it by recrystallization or sublimation before use. Always handle it in a dry environment (e.g., glove box or under an inert atmosphere).
Insufficient Base As discussed in the FAQ, failing to neutralize the HCl byproduct will quench the reaction.[5][6] If you used only two equivalents of your primary amine, the reaction will stop at a theoretical maximum of 50% yield, and often much lower in practice.Ensure you are using at least two equivalents of a base for every one equivalent of terephthaloyl chloride. This can be two additional equivalents of the amine (four total) or two equivalents of an external base (e.g., pyridine, NaOH).[1]
Wet Solvent or Glassware Trace amounts of water in the reaction vessel or solvent will rapidly hydrolyze the terephthaloyl chloride, rendering it inactive.Thoroughly dry all glassware in an oven (e.g., >100°C) for several hours and cool under an inert atmosphere (N₂ or Ar) or in a desiccator. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.
Problem: The reaction mixture became a thick, un-stirrable slurry.

This issue arises from the low solubility of the N,N'-disubstituted terephthaldiamide product.[9] As the product forms, it precipitates, trapping reactants and thickening the mixture.

Potential Cause Explanation & Validation Recommended Solution
Product Precipitation The high crystallinity and hydrogen bonding capacity of the diamide product lead to low solubility. This is especially true for aromatic amines.Increase Solvent Volume: Double the amount of solvent to keep the product dissolved longer. Mechanical Stirring: Use a mechanical stirrer instead of a magnetic stir bar for better agitation of thick slurries. Controlled Addition: Add the terephthaloyl chloride solution slowly to the amine solution to prevent a rapid, localized concentration of the product.
Problem: My final product is difficult to purify and appears contaminated.

The main impurity is typically the hydrochloride salt of the amine used as a base.

Potential Cause Explanation & Validation Recommended Solution
Amine Hydrochloride Salt The salt formed between the amine base and the HCl byproduct (e.g., RNH₃⁺Cl⁻) is a common impurity. This salt is often a white solid that co-precipitates with your desired product.Aqueous Wash: After the reaction, filter the crude solid and wash it thoroughly with water.[1] The amine salt is typically water-soluble, while the diamide product is not. Basic Wash: Washing with a dilute aqueous base solution (e.g., 5% NaHCO₃ or Na₂CO₃) can also help by converting the ammonium salt back to the free amine, which may be more soluble.
Unreacted Starting Materials If the reaction did not go to completion, you might have unreacted amine or partially reacted intermediates.Recrystallization: This is the most effective method for removing unreacted starting materials.[1] Finding a suitable solvent is key and may require screening. A common technique is to use a solvent mixture like benzene:ethanol.[1]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

TroubleshootingWorkflow start_node Low or No Yield check_node_reagents Check Reagents & Setup? start_node->check_node_reagents Start Diagnosis check_node check_node cause_node cause_node solution_node solution_node cause_node_h2o Contamination with Water? (Wet solvent/glassware, hydrolyzed TPC) check_node_reagents->cause_node_h2o Yes check_node_stoich Check Stoichiometry? check_node_reagents->check_node_stoich No solution_node_dry Use Anhydrous Solvents. Oven-dry all glassware. Use fresh TPC. cause_node_h2o->solution_node_dry Fix cause_node_base Insufficient Base? (Amine Protonation) check_node_stoich->cause_node_base Yes check_node_conditions Check Reaction Conditions? check_node_stoich->check_node_conditions No solution_node_base Use 2 eq. of external base OR 4 total eq. of amine. cause_node_base->solution_node_base Fix cause_node_sol Poor Solubility? (Precipitation/Slurry) check_node_conditions->cause_node_sol Yes solution_node_consult Consult further literature for specific amine used. check_node_conditions->solution_node_consult No solution_node_sol Increase solvent volume. Use mechanical stirrer. Add TPC solution slowly. cause_node_sol->solution_node_sol Fix

References

Technical Support Center: Optimizing Reaction Conditions for Aromatic Polyamide Synthesis from Terephthalamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of aromatic polyamide synthesis, with a focus on polymerization involving terephthalamidine and its analogs. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or exploring the synthesis of high-performance aromatic polyamides. Here, we address common challenges encountered during polymerization, offering troubleshooting strategies and in-depth explanations to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving specific problems that may arise during the synthesis of aromatic polyamides from this compound.

Issue 1: Low Molecular Weight and/or Low Intrinsic Viscosity

A frequent challenge in the synthesis of aromatic polyamides is achieving a high molecular weight, which is crucial for obtaining desired mechanical and thermal properties.[1] Low molecular weight or intrinsic viscosity often indicates premature termination of the polymerization reaction.

Possible Causes and Solutions:

Potential Cause Underlying Problem/Side Reaction Recommended Solution
Monomer Impurity Monofunctional impurities in either the this compound or the diacid chloride monomer can act as chain terminators, capping the growing polymer chain.Use high-purity monomers (>99%). If the purity is questionable, recrystallize the monomers before use.[2]
Presence of Water Terephthaloyl chloride and similar diacid chlorides are highly susceptible to hydrolysis, which consumes the monomer and produces carboxylic acid end-groups that can terminate the polymer chain.[2]Ensure all glassware is meticulously dried. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
Incorrect Monomer Stoichiometry An imbalance in the molar ratio of the diamidine and diacid chloride monomers will result in an excess of one type of functional group at the chain ends, preventing further polymerization.[2]Accurately weigh and dispense the monomers to maintain a strict 1:1 molar ratio.
Inefficient Byproduct Removal The polycondensation reaction produces hydrogen chloride (HCl) as a byproduct. This HCl can react with the basic amine/amidine groups of the monomer to form an unreactive salt, effectively removing it from the reaction and hindering polymer growth.[2]Employ an effective acid acceptor, such as pyridine or a non-nucleophilic inorganic base like lithium carbonate, to neutralize the HCl as it is formed.
Suboptimal Reaction Temperature Very low temperatures can significantly slow down the polymerization rate, while excessively high temperatures can promote side reactions that terminate chain growth.[1][3]Maintain the optimal reaction temperature. For many low-temperature solution polymerizations of aramids, a temperature range of -5°C to 5°C is often found to be optimal for achieving high molecular weight.[1]

Troubleshooting Workflow for Low Molecular Weight

start Low Molecular Weight Polymer check_purity Verify Monomer Purity (>99%) start->check_purity check_dryness Ensure Anhydrous Conditions check_purity->check_dryness Purity OK solution_purity Recrystallize Monomers check_purity->solution_purity Impure check_stoichiometry Confirm 1:1 Monomer Ratio check_dryness->check_stoichiometry Dry solution_dryness Dry Glassware, Solvents & Use Inert Atmosphere check_dryness->solution_dryness Moisture Present check_byproduct_removal Evaluate Acid Acceptor Efficiency check_stoichiometry->check_byproduct_removal Ratio OK solution_stoichiometry Accurate Weighing & Dispensing check_stoichiometry->solution_stoichiometry Incorrect Ratio check_temp Optimize Reaction Temperature check_byproduct_removal->check_temp Efficient solution_byproduct_removal Use Effective Acid Acceptor (e.g., Pyridine) check_byproduct_removal->solution_byproduct_removal Inefficient solution_temp Maintain Optimal Temperature (e.g., -5 to 5 °C) check_temp->solution_temp Suboptimal

Caption: Troubleshooting workflow for addressing low molecular weight in this compound polymerization.

Issue 2: Poor Polymer Solubility and Gel Formation

Aromatic polyamides are notoriously difficult to dissolve in common organic solvents due to their rigid chain structure and strong intermolecular hydrogen bonding.[4] This can lead to the polymer precipitating out of solution prematurely or forming an intractable gel.

Possible Causes and Solutions:

Potential Cause Underlying Problem Recommended Solution
Inappropriate Solvent System The solvent may not be capable of disrupting the strong intermolecular forces of the aromatic polyamide chains.Use highly polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO). The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl₂) can further enhance solubility by interfering with hydrogen bonding.[4]
Cross-linking Side Reactions Unintended reactions between polymer chains can lead to the formation of a cross-linked network, resulting in gelation. This can be caused by impurities or side reactions at higher temperatures.Ensure high monomer purity to avoid difunctional impurities that could act as cross-linkers. Maintain the optimal low-temperature reaction conditions to minimize side reactions.[5]
Polymer Concentration Too High As the polymer chains grow, the viscosity of the solution increases. If the initial monomer concentration is too high, the solution can become too viscous for effective stirring, leading to localized concentration gradients and potential gelation.Optimize the monomer concentration. While a higher concentration can increase the reaction rate, it may also lead to solubility issues. A typical starting point is a monomer concentration of around 0.5 mol/L.[1][6]

Experimental Workflow for Solution Polymerization

cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Isolation dry_glassware Dry Glassware prepare_solvent Prepare Anhydrous Solvent + Salt (e.g., DMAc/LiCl) dry_glassware->prepare_solvent dissolve_diamidine Dissolve this compound in Solvent under N2 prepare_solvent->dissolve_diamidine cool_solution Cool Solution to Optimal Temperature (e.g., 0°C) dissolve_diamidine->cool_solution add_diacid_chloride Slowly Add Diacid Chloride Solution cool_solution->add_diacid_chloride stir_reaction Stir Vigorously for Several Hours add_diacid_chloride->stir_reaction precipitate Precipitate Polymer in a Non-solvent (e.g., Water) stir_reaction->precipitate filter_polymer Filter the Polymer precipitate->filter_polymer wash_polymer Wash Thoroughly with Water and Methanol filter_polymer->wash_polymer dry_polymer Dry under Vacuum wash_polymer->dry_polymer

Caption: A typical experimental workflow for the solution polymerization of aromatic polyamides.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during this compound polymerization?

A1: The most critical side reactions involve the reactivity of the monomers and the reaction byproduct. The hydrolysis of the diacid chloride monomer by trace amounts of water is a major concern as it leads to chain termination.[2] Additionally, the HCl byproduct can react with the basic amidine groups, deactivating the monomer. At higher temperatures, side reactions leading to cross-linking or degradation can also occur.[5]

Q2: How does the monomer concentration affect the final polymer properties?

A2: Monomer concentration is a critical parameter that influences both the polymerization rate and the molecular weight of the resulting polymer.[6][7]

  • Higher Concentration: Generally leads to a faster reaction rate and can result in a higher molecular weight. However, it also increases the solution viscosity, which can impede effective mixing and lead to a broader molecular weight distribution or gelation.[7]

  • Lower Concentration: Reduces the reaction rate and may lead to a lower molecular weight. However, it can also improve the solubility of the growing polymer chains and allow for better control over the polymerization process.

An optimal monomer concentration must be determined experimentally for each specific system to balance these factors.[1]

Q3: What is the role of temperature in optimizing the polymerization reaction?

A3: Temperature plays a crucial role in the kinetics and thermodynamics of the polymerization.

  • Propagation vs. Side Reactions: Increasing the temperature generally increases the rate of both the desired propagation reaction and undesirable side reactions.[3] For many aromatic polyamide syntheses, low temperatures are preferred to minimize side reactions and achieve a higher molecular weight.[1]

  • Solubility: Temperature can also affect the solubility of the monomers and the resulting polymer. In some cases, a slightly elevated temperature may be necessary to maintain a homogeneous solution, but this must be balanced against the risk of side reactions.[8]

Q4: Which characterization techniques are essential for the synthesized aromatic polyamide?

A4: A combination of techniques is necessary to fully characterize the polymer:

  • Intrinsic Viscosity: A simple and effective method to get a relative measure of the polymer's molecular weight.

  • Gel Permeation Chromatography (GPC): Provides detailed information about the molecular weight distribution (polydispersity index, PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the polymer and can be used to analyze end-groups.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups in the polymer, such as the amide bonds.[10]

  • Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) determines the thermal stability and decomposition temperature of the polymer, while Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature.[11]

References

Navigating the Labyrinth: A Technical Support Center for Scaling Up Terephthalamidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial-scale synthesis of terephthalamidine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to larger-scale production. This compound, a molecule with a history in medicinal chemistry, presents unique challenges during scale-up, primarily revolving around the classic yet temperamental Pinner reaction.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities, ensuring a safe, efficient, and reproducible synthesis process.

Section 1: The Synthetic Pathway - A High-Level Overview

The most common and industrially viable route to this compound is the Pinner reaction, starting from terephthalonitrile.[2][3] This two-step process involves the formation of a bis-imidate ester intermediate (a bis-Pinner salt) followed by aminolysis to yield the final diamidine product, typically as a dihydrochloride salt.

G Terephthalonitrile Terephthalonitrile Bis_Pinner_Salt Bis-Imidate Ester Intermediate (Bis-Pinner Salt) Terephthalonitrile->Bis_Pinner_Salt Pinner Reaction (Step 1) Alcohol_HCl Anhydrous Alcohol (e.g., Ethanol) + Dry HCl gas Alcohol_HCl->Bis_Pinner_Salt Terephthalamidine_HCl This compound Dihydrochloride Bis_Pinner_Salt->Terephthalamidine_HCl Aminolysis (Step 2) Ammonia Anhydrous Ammonia Ammonia->Terephthalamidine_HCl

Caption: General synthetic workflow for this compound synthesis.

Section 2: Troubleshooting Guide - Navigating the Nuances of Scale-Up

Transitioning from a laboratory flask to a multi-liter reactor introduces a host of variables that can significantly impact reaction outcomes.[4][5] This section addresses common problems encountered during the scale-up of this compound synthesis.

Low Yield of Bis-Pinner Salt Intermediate
Problem Potential Cause(s) Recommended Solution(s)
Low or incomplete conversion of terephthalonitrile Insufficient HCl: The Pinner reaction is acid-catalyzed. Inadequate HCl will result in a sluggish or incomplete reaction.[2][3]- Ensure a continuous and sufficient supply of dry HCl gas. - Monitor the reaction mixture's HCl concentration using appropriate in-process controls.
Presence of water: Water will hydrolyze the Pinner salt intermediate to the corresponding ester, reducing the yield of the desired amidine.[2][3][6]- Use anhydrous solvents and reagents. - Thoroughly dry all glassware and reactors. - Maintain a dry inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Sub-optimal temperature: The Pinner reaction is sensitive to temperature. Low temperatures can slow the reaction rate, while high temperatures can lead to the degradation of the Pinner salt.[2][4]- Maintain a low reaction temperature, typically between -10°C and 5°C, during the addition of HCl. - Use a reliable cooling system and monitor the internal reaction temperature closely.
Formation of significant by-products Excess alcohol: An excess of alcohol can promote the formation of orthoesters as by-products.[2][3]- Carefully control the stoichiometry of the alcohol. - Consider adding the alcohol incrementally to the reaction mixture.
Thermal degradation: The Pinner salt intermediate is thermally unstable and can decompose to form amides and alkyl chlorides at elevated temperatures.[2][4]- Strictly adhere to the recommended low-temperature profile. - Avoid localized heating ("hot spots") in the reactor through efficient stirring.
Low Yield of this compound Dihydrochloride
Problem Potential Cause(s) Recommended Solution(s)
Incomplete aminolysis of the bis-Pinner salt Insufficient ammonia: A stoichiometric excess of ammonia is required to drive the reaction to completion.- Use a significant excess of anhydrous ammonia. - Ensure efficient mixing to facilitate contact between the Pinner salt and ammonia.
Low reaction temperature: While the Pinner salt formation requires low temperatures, the aminolysis step may require a slightly higher temperature to proceed at a reasonable rate.- After the formation of the Pinner salt, allow the reaction mixture to slowly warm to a controlled temperature (e.g., 0-10°C) during the ammonia addition.
Formation of ester and amide by-products Presence of water: Any residual water can hydrolyze the Pinner salt to form esters.[2][3][6]- Maintain strictly anhydrous conditions throughout the entire process.
Reaction with alcohol: Unreacted alcohol from the first step can compete with ammonia, leading to the formation of esters.- Consider removing excess alcohol under vacuum before the aminolysis step.
Product Purity and Isolation Issues
Problem Potential Cause(s) Recommended Solution(s)
Difficulty in isolating the product Product solubility: this compound dihydrochloride may have limited solubility in the reaction solvent, leading to a thick slurry that is difficult to handle.- Choose a solvent system that allows for either complete dissolution or controlled precipitation of the product. - Consider adding an anti-solvent to facilitate precipitation after the reaction is complete.
Fine particle size: The precipitated product may have a very fine particle size, making filtration difficult and slow.- Optimize the precipitation conditions (e.g., temperature, rate of anti-solvent addition) to control crystal size. - Consider using a filter press or centrifuge for solid-liquid separation at scale.
High levels of impurities in the final product Incomplete reaction: Unreacted starting materials and intermediates will contaminate the final product.- Implement in-process controls to monitor reaction completion before proceeding to the next step.
By-product formation: The presence of esters, amides, and other by-products will reduce the purity of the final product.- Optimize reaction conditions to minimize by-product formation. - Develop a robust purification protocol, such as recrystallization or slurry washing, to remove impurities.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the Pinner reaction for this compound synthesis?

The three most critical parameters are:

  • Strictly Anhydrous Conditions: The presence of even small amounts of water can lead to the formation of ester by-products and reduce the yield of the desired amidine.[2][3][6]

  • Temperature Control: The Pinner salt intermediate is thermally unstable. Maintaining a low temperature during its formation is crucial to prevent decomposition.[2][4]

  • Stoichiometry of Reagents: Careful control of the molar ratios of terephthalonitrile, alcohol, and HCl is essential to maximize the yield of the bis-Pinner salt and minimize the formation of by-products.

Q2: What are the primary safety concerns when handling the reagents for this compound synthesis on an industrial scale?

The primary safety concerns are associated with the handling of anhydrous hydrogen chloride and ammonia.

  • Anhydrous HCl: This is a highly corrosive and toxic gas. A dedicated and well-maintained gas handling system with appropriate scrubbers is essential. Personnel must be equipped with personal protective equipment (PPE), including respiratory protection.

  • Anhydrous Ammonia: This is also a corrosive and toxic gas. Similar to HCl, a closed handling system and appropriate PPE are required.

  • Exothermic Reactions: Both the formation of the Pinner salt and the subsequent aminolysis can be exothermic.[4][5] A robust cooling system and careful monitoring of the internal reaction temperature are necessary to prevent thermal runaway.[4][5][7]

Q3: What analytical techniques are recommended for in-process control and final product analysis?

  • In-Process Control:

    • FTIR (Fourier-Transform Infrared Spectroscopy): Can be used to monitor the disappearance of the nitrile peak (~2230 cm⁻¹) in terephthalonitrile and the appearance of the C=N stretch of the Pinner salt.

    • HPLC (High-Performance Liquid Chromatography): A versatile technique for monitoring the consumption of starting materials and the formation of intermediates and the final product.[8]

  • Final Product Analysis:

    • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure of this compound.

    • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

    • HPLC: To assess the purity of the final product.[8]

    • Mass Spectrometry: To confirm the molecular weight of the product.

G cluster_0 Reaction Monitoring cluster_1 Final Product QC FTIR FTIR (Nitrile disappearance) HPLC_IPC HPLC (Intermediate & Product formation) NMR NMR (Structure confirmation) EA Elemental Analysis (Composition) HPLC_QC HPLC (Purity assessment) MS Mass Spectrometry (Molecular weight) Synthesis Synthesis Synthesis->FTIR Synthesis->HPLC_IPC Purification Purification Purification->NMR Purification->EA Purification->HPLC_QC Purification->MS

Caption: Analytical techniques for this compound synthesis.

Section 4: Experimental Protocol - A Generalized Approach

This protocol provides a general framework for the synthesis of this compound dihydrochloride. Note: This is a generalized procedure and must be optimized for specific equipment and scales.

Step 1: Formation of the Bis-Imidate Ester Intermediate (Bis-Pinner Salt)

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Reagent Charging: Charge the reactor with anhydrous ethanol (or another suitable alcohol) and terephthalonitrile. The molar ratio of alcohol to nitrile groups should be carefully controlled, typically starting with a slight excess of alcohol.

  • Cooling: Cool the stirred suspension to between -10°C and 0°C.

  • HCl Addition: Slowly bubble dry hydrogen chloride gas through the suspension while maintaining the low temperature. The reaction is exothermic, so the addition rate should be controlled to keep the temperature within the desired range.

  • Reaction Monitoring: Monitor the reaction progress by FTIR or HPLC until the terephthalonitrile is consumed.

Step 2: Aminolysis to this compound Dihydrochloride

  • Ammonia Addition: Once the formation of the bis-Pinner salt is complete, begin the slow addition of anhydrous ammonia gas or a solution of ammonia in an anhydrous solvent.

  • Temperature Control: The aminolysis reaction is also exothermic. Maintain the reaction temperature between 0°C and 10°C during the ammonia addition.

  • Reaction Completion: Continue the ammonia addition until the reaction is complete, as determined by in-process analysis (e.g., HPLC).

  • Product Isolation: The this compound dihydrochloride will likely precipitate from the reaction mixture. The solid product can be isolated by filtration.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent system to remove any unreacted starting materials, intermediates, and by-products.

Section 5: References

  • Pinner reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pinner_reaction]

  • In-Process Control Methods for the Manufacture of APIs | Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/in-process-control-methods-manufacture-apis]

  • An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up - SciSpace. [URL: https://typeset.io/papers/an-experiment-to-illustrate-the-hazards-of-exothermic-1q8z7w9x]

  • An Experiment to Illustrate the Hazards of Exothermic Reaction Scale-Up | Chemical Engineering Education. [URL: https://journals.flvc.org/cee/article/view/106803]

  • Pinner Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/pinner-reaction.shtm]

  • Downloaded 2025-12-31 23:54:18 The UCD community has made this article openly available. Please share how this access benefits y. [URL: not available]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [URL: https://www.fauske.com/blog/how-to-scale-up-chemical-reactions-runaway-reactions-in-a-safer-way]

  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate - Benchchem. [URL: https://www.benchchem.com/blog/the-pinner-reaction-a-technical-guide-to-the-synthesis-and-mechanism-of-methyl-pentanimidate]

  • Fact Sheet: Heating Reactions | PennEHRS - UPenn EHRS - University of Pennsylvania. [URL: https://ehrs.upenn.edu/health-safety/lab-safety/fact-sheets/fact-sheet-heating-reactions]

  • Annex 6 - World Health Organization (WHO). [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/trs970-annex6-29-06-2012.pdf?sfvrsn=3160a20_2]

  • A Lewis acid-promoted Pinner reaction - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3749298/]

  • Scale-up Reactions - - Division of Research Safety | Illinois. [URL: https://drs.illinois.edu/Page/SafetyLibrary/ScaleUpReactions]

  • III Analytical Methods. [URL: not available]

  • Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts - MDPI. [URL: https://www.mdpi.com/2073-4344/9/5/436]

  • Green Chemistry - IRIS. [URL: https://iris.unito.it/retrieve/handle/2318/131668/29287/2013_Tundo_greenchem.pdf]

  • (PDF) Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts - ResearchGate. [URL: https://www.researchgate.net/publication/333036511_Selective_Production_of_Terephthalonitrile_and_Benzonitrile_via_Pyrolysis_of_Polyethylene_Terephthalate_PET_with_Ammonia_over_CaOH2Al2O3_Catalysts]

  • Scalable Subsecond Synthesis of Drug Scaffolds via Aryllithium Intermediates by Numbered-up 3D-Printed Metal Microreactors - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8755018/]

  • Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations - Polypeptide. [URL: https://www.polypeptide.com/wp-content/uploads/2021/03/Control-Strategies-for-Synthetic-Therapeutic-Peptide-APIs-Part-III-Manufacturing-Process-Considerations.pdf]

  • Q13 Continuous Manufacturing of Drug Substances and Drug Products - FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q13-continuous-manufacturing-drug-substances-and-drug-products]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. [URL: https://www.researchgate.net/publication/380061244_Analytical_techniques_for_peptide-based_drug_development_Characterization_stability_and_quality_control]

  • Quality Considerations for Peptide Manufacturing Processes - BioPharm International. [URL: https://www.biopharminternational.com/view/quality-considerations-peptide-manufacturing-processes]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [URL: not available]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. [URL: https://www.mdpi.com/1422-0067/24/4/3778]

  • Isolation, total synthesis and structure determination of antifungal macrocyclic depsipeptide, tetraselide - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8710352/]

  • Development of the Commercial Manufacturing Process for Ipatasertib - ResearchGate. [URL: https://www.researchgate.net/publication/351147551_Development_of_the_Commercial_Manufacturing_Process_for_Ipatasertib]

  • Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography - ClinMed International Library. [URL: https://clinmedjournals.org/articles/ijtra/international-journal-of-toxicology-and-risk-assessment-ijtra-7-036.php?jid=ijtra]

  • Nitriles to Esters - Chemistry Steps. [URL: https://www.chemistrysteps.com/nitriles-to-esters/]

  • CN101563309A - Method for purifying terephthalaldehyde - Google Patents. [URL: https://patents.google.com/patent/CN101563309A/en]

  • Synthesis of poly(p‐diphenylmethylterephthalamide) from recycled monomers - DeepDyve. [URL: https://www.deepdyve.com/lp/wiley/synthesis-of-p-diphenylmethylterephthalamide-from-recycled-monomers-uW414nUe14]

  • Terbutaline EP Impurity D Hydrochloride | CAS No- 94109-61-2(Freebase). [URL: not available]

  • Synthesis of cyclic RGD derivatives via solid phase macrocyclization using the Heck reaction | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/26274092_Synthesis_of_cyclic_RGD_derivatives_via_solid_phase_macrocyclization_using_the_Heck_reaction]

  • WO2004089958A2 - Crystallization and purification of macrolides - Google Patents. [URL: https://patents.google.com/patent/WO2004089958A2/en]

References

Minimizing side product formation in Terephthalamidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Terephthalamidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound reactions and effectively minimize the formation of common side products. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the yield, purity, and reproducibility of your experiments.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My final product is contaminated with a significant amount of a carboxy ester impurity. What is the cause and how can I prevent this?

Answer:

The presence of a carboxy ester side product almost certainly points to the hydrolysis of the key intermediate in your reaction, the Pinner salt (alkyl imidate hydrochloride). This is one of the most common pitfalls in amidine synthesis via the Pinner reaction.

Causality: The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile (terephthalonitrile) to form a Pinner salt.[1] This intermediate is highly susceptible to nucleophilic attack by water. If even trace amounts of moisture are present in the reaction mixture, the Pinner salt will be readily hydrolyzed to form the corresponding ester, competing directly with the desired ammonolysis step that forms the amidine.[2]

Preventative Measures & Protocol:

  • Rigorous Anhydrous Conditions: The paramount requirement is the strict exclusion of water.[2][3]

    • Solvent Preparation: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, dioxane, or chloroform).[3][4] Solvents should be dried over appropriate agents (like sodium/benzophenone or molecular sieves) and stored under an inert atmosphere (Nitrogen or Argon).

    • Reagent Handling: Ensure your starting terephthalonitrile and alcohol are anhydrous. Dry the alcohol over molecular sieves.

    • Apparatus: All glassware must be oven-dried or flame-dried immediately before use and assembled while hot under a stream of inert gas.

    • Acid Catalyst: Use anhydrous hydrogen chloride (HCl) gas. Bubble the gas directly into the reaction mixture from a cylinder or generate it in-situ from NaCl and concentrated H₂SO₄, passing it through a drying tube.

  • Workflow Verification: Before starting the ammonolysis step, you can take a small aliquot of the Pinner salt reaction mixture (under inert atmosphere), quench it, and analyze it by ¹H NMR or IR spectroscopy to confirm the absence of the ester and the presence of the imidate intermediate.

Question 2: My TLC and NMR analysis show the presence of a significant amide impurity. How is this formed and what can I do to minimize it?

Answer:

The formation of an amide byproduct is typically a result of the thermal instability of the Pinner salt intermediate.

Causality: The alkyl imidate hydrochloride (Pinner salt) is a thermodynamically unstable species.[1] At elevated temperatures, it can undergo rearrangement and elimination to yield an N-alkyl amide and an alkyl chloride.[3] This pathway becomes more significant if the reaction temperature is not strictly controlled or if the Pinner salt is allowed to stand for extended periods, even at room temperature.

Preventative Measures & Protocol:

  • Strict Temperature Control: Maintaining a low temperature is critical for the stability of the Pinner salt.[3]

    • Pinner Salt Formation: The initial reaction between the nitrile, alcohol, and HCl gas should be performed at or below 0 °C using an ice-salt bath.

    • Ammonolysis Step: The subsequent addition of ammonia (or amine) should also be carried out at low temperatures before allowing the reaction to slowly warm to room temperature.

  • Minimize Reaction Time: Do not let the isolated or in-situ generated Pinner salt stand for prolonged periods. Proceed to the ammonolysis step as soon as the formation of the intermediate is complete.

Table 1: Effect of Key Reaction Parameters on this compound Synthesis
ParameterConditionPrimary Effect on Main ReactionRisk of Side Product FormationMitigation Strategy
Moisture Presence of H₂ONo direct effect on amidine formationHigh Risk: Hydrolysis of Pinner salt to ester .[1][2]Implement rigorous anhydrous techniques.
Temperature > 10 °CMay slightly increase reaction rateHigh Risk: Thermal decomposition of Pinner salt to amide .[3]Maintain reaction temperature at 0 °C or below.
Alcohol Stoich. Large ExcessDrives Pinner salt formationModerate Risk: Further reaction of Pinner salt to form orthoester .[5]Use a controlled excess (e.g., 1.5-2.0 equivalents) of alcohol.
Catalyst Insufficient HClIncomplete conversion of nitrileHigh Risk: Unreacted nitrile remains.Ensure saturation of the reaction mixture with dry HCl gas.
Question 3: My reaction yield is consistently low, with a significant amount of unreacted terephthalonitrile remaining. What are the likely causes?

Answer:

Low conversion of the starting nitrile points to an issue with the initial Pinner salt formation step. This is almost always related to the acid catalyst or reaction conditions.

Causality: The Pinner reaction is acid-catalyzed. The first step involves the protonation of the nitrile nitrogen by HCl, which activates the nitrile carbon for nucleophilic attack by the alcohol.[2][4] If the acid concentration is insufficient or if the reaction is not given enough time or optimal conditions to proceed, the equilibrium will not favor the formation of the Pinner salt.

Troubleshooting Steps:

  • Verify Catalyst Delivery: Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture. The reaction is often run until the solution is saturated and HCl fumes are visible at the outlet.

  • Check Reagent Purity: Impurities in the starting terephthalonitrile can inhibit the reaction. Consider recrystallizing the starting material if its purity is questionable.

  • Increase Reaction Time: While Pinner salt decomposition is a concern, the initial formation step may require several hours at 0 °C. Monitor the reaction's progress by TLC or by working up small aliquots to check for nitrile consumption.

  • Consider Solvent Effects: The choice of solvent can influence the reaction rate. While ethers are common, other anhydrous, non-protic solvents can be explored.

Frequently Asked Questions (FAQs)

Q: What is the standard laboratory method for synthesizing this compound?

A: The most common and well-established method is the Pinner reaction .[5] This two-step process begins with the reaction of terephthalonitrile with an alcohol (commonly ethanol or methanol) in the presence of anhydrous hydrogen chloride to form an intermediate di-alkyl imidate hydrochloride (Pinner salt). This salt is then treated with ammonia or an amine to yield the final this compound product.[2]

Q: Why is the Pinner reaction preferred for amidine synthesis?

A: The Pinner reaction is a reliable and versatile method that works for a wide range of aliphatic and aromatic nitriles.[2] The intermediates are well-defined, and the reaction conditions, while requiring care (especially regarding moisture), are readily achievable in a standard laboratory setting.

Q: Are there alternatives to the acid-catalyzed Pinner reaction?

A: Yes, base-catalyzed methods for reacting nitriles also exist. The choice between acid- and base-catalyzed approaches can depend on the electronic properties of the nitrile. For example, an electron-poor nitrile may react more readily under basic conditions, whereas an electron-rich nitrile is better suited for the acid-catalyzed Pinner reaction.[1][3]

Q: How should I purify my crude this compound?

A: Recrystallization is the most common method for purifying the final product. The choice of solvent will depend on the specific solubility profile of your this compound derivative. For the precursor, terephthalic acid, a common purification technique involves dissolving the crude acid in an aqueous base (like NaOH) to form the water-soluble salt, treating the solution with activated charcoal to remove colored impurities, filtering, and then re-acidifying to precipitate the purified acid.[6][7]

Visualized Mechanisms and Workflows

Pinner Reaction Mechanism & Side Product Pathways

The following diagram illustrates the primary reaction pathway for this compound synthesis via the Pinner reaction, along with the competing side reactions that lead to common impurities.

Pinner_Reaction Nitrile Terephthalonitrile PinnerSalt Pinner Salt (Alkyl Imidate HCl) Nitrile->PinnerSalt + ROH, HCl (anhydrous) Low Temperature (0°C) Amidine This compound (Desired Product) PinnerSalt->Amidine + NH₃ Ester Ester Impurity PinnerSalt->Ester + H₂O (Contaminant) Amide Amide Impurity PinnerSalt->Amide Δ (Heat)

Caption: Pinner reaction pathway and common side product formation.

Troubleshooting Workflow for Low Purity

This flowchart provides a logical sequence of steps to diagnose and resolve issues related to product impurity.

Troubleshooting_Workflow Start Start: Low Purity Observed (TLC/NMR/LCMS) Identify Identify Major Impurity (e.g., Ester vs. Amide) Start->Identify IsEster Impurity is Ester Identify->IsEster Ester IsAmide Impurity is Amide Identify->IsAmide Amide CheckMoisture Review Anhydrous Protocol: 1. Dry Solvents? 2. Dry Glassware? 3. Dry HCl Gas? IsEster->CheckMoisture CheckTemp Review Temperature Control: 1. Reaction run at ≤ 0°C? 2. Pinner salt isolated cold? 3. No prolonged standing? IsAmide->CheckTemp RerunEster Rerun Experiment with Strict Anhydrous Conditions CheckMoisture->RerunEster RerunAmide Rerun Experiment with Strict Temperature Control CheckTemp->RerunAmide End End: Purity Improved RerunEster->End RerunAmide->End

Caption: A logical workflow for troubleshooting product impurities.

References

Technical Support Center: Enhancing the Thermal Stability of Terephthalamide-Based Aromatic Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing research in high-performance polymers. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and professionals working on enhancing the thermal stability of terephthalamide-based aromatic polyamides. These polymers, known for their exceptional mechanical strength and thermal resistance, are critical in demanding applications across aerospace, automotive, and electronics industries.[1] This resource is designed to provide both foundational knowledge and practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are terephthalamide-based aromatic polyamides, and why is their thermal stability a critical property?

A1: Terephthalamide-based aromatic polyamides, often referred to as aramids, are a class of high-performance polymers characterized by repeating amide linkages connected to aromatic rings.[2] A prime example is Poly(p-phenylene terephthalamide), renowned for its exceptional strength and thermal stability.[2] The aromatic backbone imparts significant rigidity and strong intermolecular interactions, such as hydrogen bonding, which contribute to their high melting points and decomposition temperatures.[3]

Thermal stability is paramount as these materials are often utilized in environments with extreme temperatures.[1] Degradation at high temperatures can lead to a loss of mechanical integrity, compromising the performance and safety of components made from these polymers.[4] Enhancing thermal stability allows for a wider operating temperature range and extends the service life of the material.

Q2: What are the primary mechanisms of thermal degradation in aromatic polyamides?

A2: The thermal degradation of aromatic polyamides is a complex process that can proceed through several pathways, primarily influenced by the presence of oxygen.

  • In an inert atmosphere (pyrolysis): The main degradation mechanism involves the cleavage of the C-N bond in the amide group.[5] This leads to the formation of smaller molecules, including carbon dioxide, carbon monoxide, water, and hydrocarbons.[5]

  • In the presence of oxygen (thermo-oxidative degradation): This is often the more aggressive degradation pathway. It is a free-radical chain reaction initiated by the formation of radicals on the polymer backbone.[4] These radicals react with oxygen to form hydroperoxides, which are unstable and decompose, leading to chain scission and cross-linking, ultimately causing a deterioration of mechanical properties.[4]

Q3: What are the most effective strategies for enhancing the thermal stability of these polymers?

A3: Enhancing thermal stability can be approached through several strategies, broadly categorized as intrinsic and extrinsic modifications:

  • Intrinsic Modification (Polymer Backbone Engineering):

    • Monomer Selection: Incorporating more rigid aromatic monomers or heterocyclic rings into the polymer backbone can increase the overall chain rigidity and thermal stability.

    • Copolymerization: Introducing specific co-monomers can disrupt chain packing and alter crystallinity, which can in some cases improve thermal properties by creating a more stable amorphous phase or a more perfect crystalline structure.[6]

  • Extrinsic Modification (Additives and Fillers):

    • Antioxidants: These are crucial for mitigating thermo-oxidative degradation. They are classified into primary and secondary antioxidants.[7]

      • Primary Antioxidants (Radical Scavengers): Sterically hindered phenols are commonly used to interrupt the radical chain reaction by donating a hydrogen atom.[7]

      • Secondary Antioxidants (Hydroperoxide Decomposers): Organophosphites and thioethers convert hydroperoxides into more stable species.[4]

    • Fillers and Nanofillers: Incorporating thermally stable fillers like glass fibers, carbon fibers, or nanofillers such as nanoclays and carbon nanotubes can significantly improve the thermal stability of the polymer matrix.[8] These fillers can act as heat sinks and create a tortuous path for volatile degradation products, slowing down the degradation process.

Troubleshooting Guide: Synthesis and Characterization

Low Molecular Weight and Poor Yield During Synthesis
Symptom Potential Cause Troubleshooting Action
Low inherent viscosity or molecular weight.Impure monomers.Purify monomers through recrystallization or distillation. Ensure the purity of diamine and diacid chloride monomers is high.
Non-stoichiometric balance of monomers.Accurately weigh monomers. A slight excess of one monomer can be used to control end-groups, but a significant imbalance will limit molecular weight.
Side reactions (e.g., reaction with solvent or moisture).Use a dry, inert reaction solvent. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Polymer precipitates prematurely from the reaction solution.Poor solvent choice.Use a solvent system that can keep the growing polymer chains in solution, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), often with the addition of salts like LiCl or CaCl2 to improve solubility.[3]
Inconsistent Thermal Analysis Results (TGA/DSC)
Symptom Potential Cause Troubleshooting Action
Inconsistent decomposition temperature (Td) in TGA.Presence of residual solvent or moisture.Ensure the polymer sample is thoroughly dried under vacuum before TGA analysis to avoid mass loss from volatiles, which can be mistaken for degradation.[4]
Inconsistent heating rate or atmosphere.Use a consistent heating rate (e.g., 10 °C/min) and atmosphere (e.g., nitrogen or air) for all TGA runs to ensure comparability of results.
Variable glass transition temperature (Tg) in DSC.Inconsistent thermal history of the sample.Perform a heat-cool-heat cycle in the DSC.[9] The first heating run erases the previous thermal history, and the Tg is determined from the second heating scan for consistency.[9]
Broad or weak Tg transition.This can be indicative of a broad molecular weight distribution or the presence of plasticizers (including absorbed water). Ensure the sample is dry and consider techniques like modulated DSC for better resolution.

Experimental Protocols

Protocol 1: Synthesis of Poly(p-phenylene terephthalamide) via Low-Temperature Solution Polycondensation

This protocol describes a common laboratory-scale synthesis of a terephthalamide-based aromatic polyamide.

Materials:

  • p-Phenylenediamine

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl2), anhydrous

Procedure:

  • Monomer Preparation: Purify p-phenylenediamine by sublimation and terephthaloyl chloride by recrystallization from hexane.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of p-phenylenediamine in anhydrous NMP.

  • Salt Addition: Add anhydrous CaCl2 to the solution to improve the solubility of the resulting polymer.

  • Polymerization: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

  • Reaction Progression: Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3 hours. An increase in viscosity will be observed as the polymerization proceeds.

  • Polymer Precipitation: Precipitate the polymer by pouring the viscous solution into a large volume of methanol or water with vigorous stirring.

  • Purification: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove unreacted monomers, solvent, and salt.

  • Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Characterization of Thermal Stability using TGA and DSC

Thermogravimetric Analysis (TGA):

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA crucible (e.g., alumina or platinum).[4]

  • TGA Method:

    • Equilibrate the sample at 30°C for 5 minutes under a nitrogen or air atmosphere.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset of decomposition temperature (Tonset) and the temperature at 5% weight loss (Td5%), which is a common metric for thermal stability.[10]

Differential Scanning Calorimetry (DSC):

  • Instrument Calibration: Calibrate the DSC for temperature and heat flow using a standard such as indium.

  • Sample Preparation: Weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • DSC Method (Heat-Cool-Heat):

    • First Heat: Heat the sample from room temperature to a temperature above its expected glass transition but below its decomposition temperature (e.g., 400°C) at a rate of 10 °C/min.

    • Cool: Cool the sample back to room temperature at a rate of 10 °C/min.

    • Second Heat: Heat the sample again to the same upper temperature at 10 °C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step transition in the second heating curve.[9]

Data Presentation

Table 1: Thermal Properties of Selected Aromatic and Semi-Aromatic Polyamides
PolymerGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5%, °C) in N2Reference
Poly(dodecamethylene terephthalamide) (PA12T)144429
Semi-aromatic Polyamide (ODA-GA)150316[6]
Semi-aromatic Polyamide (MDA-AA)158416[6]
Poly(p-diphenylmethylterephthalamide) (PMA)>300 (degrades before melting)~450-500[3]

Note: ODA = 4,4′-oxydianiline, GA = Glutaric acid, MDA = 4,4′-diaminodiphenylmethane, AA = Adipic acid.

Visualizations

Diagram 1: General Synthesis Workflow for Aromatic Polyamides

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Monomer Purification Reaction_Setup Reaction Setup (Solvent, Salt, Inert Atm.) Monomer_Prep->Reaction_Setup Polymerization Polymerization (Addition of Second Monomer) Reaction_Setup->Polymerization Precipitation Polymer Precipitation (in non-solvent) Polymerization->Precipitation Purification Washing and Filtration Precipitation->Purification Drying Vacuum Drying Purification->Drying TGA TGA Analysis Drying->TGA DSC DSC Analysis Drying->DSC

Caption: Workflow for synthesis and characterization.

Diagram 2: Thermo-oxidative Degradation Mechanism

G Polymer Polymer Chain (P-H) Radical Polymer Radical (P•) Polymer->Radical + O2 Peroxy Peroxy Radical (P-O-O•) Radical->Peroxy Hydroperoxide Hydroperoxide (P-O-O-H) Peroxy->Hydroperoxide + P-H Decomposition Decomposition Products (Chain Scission, Crosslinking) Hydroperoxide->Decomposition Initiation Initiation (Heat) Initiation->Polymer Propagation1 Propagation Propagation1->Peroxy Propagation2 Propagation Propagation2->Hydroperoxide Decomp_Step Decomposition Decomp_Step->Decomposition

Caption: Simplified thermo-oxidative degradation pathway.

References

Technical Support Center: Troubleshooting Poor Solubility of Terephthalamidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Terephthalamidine derivatives. This guide is designed to provide in-depth technical assistance and field-proven insights to address the common challenge of poor aqueous solubility with this class of compounds. Our goal is to equip you with the knowledge and practical protocols to overcome solubility hurdles in your experiments, ensuring reliable and reproducible results.

Understanding the Challenge: Why Do this compound Derivatives Exhibit Poor Solubility?

This compound derivatives are a class of aromatic diamidines. Their core structure, characterized by a rigid phenyl ring substituted with two amidine groups, contributes to strong intermolecular interactions, including hydrogen bonding and π-π stacking. These forces can lead to high lattice energy in the solid state, making it difficult for solvent molecules to break apart the crystal structure and solvate individual molecules.

The key to manipulating the solubility of these compounds lies in understanding the basic nature of the amidine functional groups. Amidines are strong bases, with the imino nitrogen being the primary site of protonation.[1] This protonation results in the formation of a resonance-stabilized amidinium cation, which is significantly more water-soluble than the neutral form. The pKa of aromatic diamidines, such as pentamidine, can be as high as 12.13, indicating that they will be predominantly in their charged, more soluble form at acidic pH.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My this compound derivative won't dissolve in aqueous buffer at neutral pH. What is the first thing I should try?

Answer: The most critical first step is to adjust the pH of your aqueous solution. Due to the high basicity of the amidine groups, this compound derivatives are significantly more soluble in acidic conditions.

Causality: At neutral or basic pH, the amidine groups are largely un-ionized (in their free base form). This form is less polar and more prone to aggregation and precipitation. By lowering the pH, you protonate the amidine groups, forming the much more soluble amidinium salt.

Recommended Action: Start by preparing your stock solution in a slightly acidic buffer (e.g., pH 4-6). For your final experimental concentration, ensure the pH of the final aqueous medium is also acidic. A good starting point is a pH of 5.0.

Troubleshooting Workflow: pH Optimization

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting: pH Adjustment cluster_2 Outcome A Compound precipitates in neutral buffer (e.g., PBS pH 7.4) B Prepare a stock solution in a slightly acidic buffer (pH 4-6) A->B  Hypothesis: Poor solubility is due to low ionization. C Adjust the pH of the final experimental medium to be acidic (start with pH 5.0) B->C D Observe for dissolution C->D E Compound Dissolves D->E  Success! Proceed with experiment. F Compound Still Precipitates D->F  Issue persists. Proceed to advanced techniques.

Caption: Initial troubleshooting workflow for poor solubility.

FAQ 2: I've tried lowering the pH, but I'm still seeing some precipitation, or I need to work at a higher pH for my assay. What are my next options?

Answer: If pH adjustment alone is insufficient or incompatible with your experimental conditions, the next step is to consider the use of co-solvents or other solubilizing excipients.

Recommended Strategies:

  • Co-solvents: The addition of a water-miscible organic solvent can disrupt the hydrophobic interactions between the this compound molecules and increase solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic aromatic portion of the this compound derivative, forming an inclusion complex with enhanced aqueous solubility.[2]

  • Surfactants: Non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility.

Strategy Examples Recommended Starting Concentration Considerations
Co-solvents DMSO, Ethanol, Propylene Glycol1-10% (v/v)Ensure solvent compatibility with your assay. High concentrations may be cytotoxic.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-5% (w/v)Can sometimes interfere with ligand-receptor binding assays.
Surfactants Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80)0.01-0.1% (v/v)Can denature proteins at higher concentrations. Ensure you are working above the CMC.
Experimental Protocol: Preparation of a this compound Derivative Solution using a Co-solvent
  • Prepare a high-concentration stock solution: Dissolve the this compound derivative in 100% DMSO to a concentration of 10-50 mM.

  • Prepare the aqueous buffer: Prepare your desired aqueous buffer (e.g., 50 mM Tris, pH 7.5).

  • Serial Dilution: Perform serial dilutions of the DMSO stock into the aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around to avoid precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in your experiment is low (ideally ≤ 1%) to minimize its effect on the biological system.

  • Vortexing: Vortex the solution thoroughly after each dilution step.

FAQ 3: My compound dissolves initially but then precipitates over time. What is happening and how can I prevent it?

Answer: This phenomenon is often due to the formation of a supersaturated solution that is thermodynamically unstable. Over time, the compound crashes out of solution as it equilibrates to its true, lower solubility. This is a common issue when diluting a high-concentration organic stock solution into an aqueous buffer.

Causality: The initial dissolution is driven by the kinetic energy of mixing, but the solution is not at equilibrium. As the system moves towards equilibrium, the excess solute precipitates.

Recommended Strategies:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[3] When the solid dispersion is added to an aqueous medium, the carrier dissolves and releases the drug as fine, amorphous particles, which have a higher apparent solubility and dissolution rate than the crystalline form.[4][5]

  • Nanosuspensions: This involves reducing the particle size of the drug to the sub-micron range.[6][7][8][9][10] The increased surface area leads to a higher dissolution velocity according to the Noyes-Whitney equation.

Conceptual Workflow: Overcoming Supersaturation-Induced Precipitation

G cluster_0 Observation cluster_1 Underlying Cause cluster_2 Advanced Formulation Strategies cluster_3 Mechanism of Action A Initial dissolution followed by precipitation over time B Formation of a thermodynamically unstable supersaturated solution A->B C Prepare a Solid Dispersion B->C  Option 1 D Prepare a Nanosuspension B->D  Option 2 E Enhances apparent solubility and dissolution rate by creating amorphous particles C->E F Increases dissolution velocity due to a larger surface area D->F

Caption: Strategies to address precipitation from supersaturated solutions.

FAQ 4: How can I determine the solubility of my specific this compound derivative?

Answer: It is highly recommended to experimentally determine the solubility of your compound under your specific experimental conditions. A common and reliable method is the shake-flask method.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
  • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Add excess compound: To a known volume of each buffer (e.g., 1 mL), add an excess amount of the solid this compound derivative (enough so that undissolved solid remains).

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant. Alternatively, filter the solution through a 0.22 µm filter. Be mindful of potential adsorption of the compound to the filter membrane.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[11][12][13]

  • Construct a pH-solubility profile: Plot the measured solubility as a function of pH.

Concluding Remarks for the Practicing Scientist

The poor aqueous solubility of this compound derivatives is a common yet manageable challenge. A systematic approach, starting with the fundamental principle of pH adjustment, is key. The high basicity of the amidine functional groups is the primary lever for enhancing solubility. For more persistent issues, or when experimental conditions are constrained, the use of co-solvents, cyclodextrins, and advanced formulation techniques like solid dispersions and nanosuspensions offer robust solutions. We strongly encourage the experimental determination of solubility for your specific derivative to inform your formulation strategy and ensure the generation of high-quality, reliable data.

References

Technical Support Center: Strategies to Mitigate Fluorescence Quenching of Terephthalamidine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for Terephthalamidine-based fluorescence applications. As researchers and drug development professionals, you rely on the sensitivity and reliability of fluorescent probes. However, fluorescence quenching—the decrease in signal intensity—is a common and often frustrating hurdle in experimental design. This guide provides an in-depth, structured approach to not only troubleshooting but also proactively preventing the quenching of this compound fluorescence. We will move beyond simple checklists to explore the underlying causality of quenching phenomena, empowering you to design more robust and reproducible assays.

Section 1: Foundational Concepts - Understanding Quenching

Before troubleshooting, it is critical to understand the mechanisms that can steal your signal. Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore through non-radiative pathways, effectively providing an alternative route for the excited-state energy to return to the ground state without emitting a photon.[1][2][3]

FAQ: "What is fluorescence quenching and why is my this compound signal weak?"

When a this compound molecule absorbs light, an electron is promoted to an excited singlet state (S₁). For a strong fluorescent signal, this electron should relax back to the ground state (S₀) by emitting a photon. Quenching introduces competing de-excitation pathways that are non-radiative (i.e., do not produce light).[1] These pathways can include heat loss through vibrational relaxation, intersystem crossing to a triplet state, or energy transfer to another molecule.[1] The result is a weaker signal than anticipated, or in severe cases, a complete loss of fluorescence.

G cluster_0 Energy Levels S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 S1->S0 S1->S0 S1->S0 T1 Triplet State (T₁) S1->T1 T1->S0

Caption: Jablonski diagram illustrating fluorescence versus quenching pathways.

FAQ: "What are the different types of fluorescence quenching I should be aware of?"

Quenching mechanisms are broadly categorized based on the nature of the interaction between the fluorophore (this compound) and the quenching species ("quencher"). Understanding the type of quenching is the first step in devising a successful mitigation strategy. The primary types are dynamic, static, and self-quenching.[1][3]

Quenching TypeMechanismEffect on Fluorescence LifetimeTemperature Dependence
Dynamic (Collisional) The quencher collides with the fluorophore during its excited state, leading to non-radiative relaxation.[1][3]Decreases lifetime. The excited state is depopulated faster.[2]Quenching increases with higher temperature due to increased diffusion and collision rates.[4]
Static The quencher forms a stable, non-fluorescent complex with the fluorophore in its ground state.[1][3]No change in lifetime. The observed fluorescence comes only from uncomplexed, "free" fluorophores which have a normal lifetime.[3]Quenching decreases with higher temperature as the ground-state complexes tend to dissociate.[3]
Self-Quenching At high concentrations, this compound molecules can form non-fluorescent dimers or aggregates (static) or quench each other via collisions (dynamic).[5][6]Can be either static or dynamic, or a combination.Dependent on the dominant mechanism.

Section 2: Troubleshooting Guide - Diagnosing the Quenching Problem

Use the following workflow and Q&A guide to systematically identify the source of your signal loss.

G start Start: Weak or No This compound Signal check_instrument 1. Verify Instrument Settings (gain, filters, lamp) start->check_instrument signal_behavior 2. Observe Signal Over Time check_instrument->signal_behavior stable_weak Signal is Stable but Weak signal_behavior->stable_weak Stable fades_fast Signal Fades Rapidly signal_behavior->fades_fast Fades check_env 3. Evaluate Sample Environment stable_weak->check_env check_photobleaching 4. Test for Photobleaching fades_fast->check_photobleaching optimize_ph Optimize pH check_env->optimize_ph pH issue? optimize_solvent Optimize Solvent check_env->optimize_solvent Solvent issue? optimize_conc Optimize Concentration (Rule out Self-Quenching) check_env->optimize_conc Conc. issue? check_components 5. Analyze Assay Components check_env->check_components Environment OK reduce_exposure Reduce Excitation Intensity/ Exposure Time check_photobleaching->reduce_exposure Yes use_antifade Use Antifade Reagents check_photobleaching->use_antifade Yes check_photobleaching->check_components No end Problem Solved optimize_ph->end optimize_solvent->end optimize_conc->end reduce_exposure->end use_antifade->end deoxygenate Deoxygenate Solvent check_components->deoxygenate Oxygen? remove_quencher Identify & Remove Quenching Species check_components->remove_quencher Other Quencher? deoxygenate->end remove_quencher->end

Caption: A systematic workflow for troubleshooting this compound fluorescence quenching.

Q: My signal is weak from the start. What should I check first?

A consistently weak signal often points to a suboptimal chemical environment or concentration issues.

  • Concentration (Self-Quenching): Paradoxically, too much fluorophore can be the problem. At high concentrations, this compound molecules can aggregate or collide, leading to self-quenching.[5][6][7]

    • Action: Perform a concentration titration to find the optimal working range where fluorescence intensity is linearly proportional to concentration. See Protocol 3 .

  • pH: The fluorescence of molecules with acidic or basic functional groups, like amidines, is often highly pH-dependent.[8][9][10] Protonation or deprotonation can alter the electronic structure of the fluorophore, opening up non-radiative decay pathways.

    • Action: Experimentally determine the optimal pH for your assay by measuring fluorescence across a range of buffered solutions. See Protocol 1 .

  • Solvent Polarity: The solvent environment can significantly influence fluorescence quantum yield.[11][12][13] Highly polar or protic solvents can sometimes stabilize charge-transfer states or form hydrogen bonds that promote quenching.[14]

    • Action: If your experimental system allows, test a series of solvents with varying polarities to identify one that maximizes the fluorescence signal. See Protocol 2 .

Q: My signal decreases rapidly during measurement. What's happening?

A signal that is initially bright but fades quickly under illumination points towards photobleaching or the presence of a dynamic quencher.

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore by the excitation light.[15] It is often mistaken for quenching but is a distinct process.

    • Action: Reduce the intensity of the excitation light using neutral density filters. Minimize exposure time by using a shutter to illuminate the sample only during data acquisition. For microscopy, use an antifade mounting medium.[16][17]

  • Dynamic Quenching: The most common dynamic quencher is dissolved molecular oxygen.[3] Other species in your sample (e.g., halide ions, amines) could also be acting as collisional quenchers.[2][3]

    • Action: Deoxygenate your solvent and sample solutions. See Protocol 4 . If the problem persists, use purification methods like dialysis or chromatography to remove other potential quenchers from your sample matrix.

Q: Increasing the concentration of this compound makes the signal weaker. Why?

This is a classic sign of concentration quenching, also known as self-quenching.[5] As you increase the concentration, the average distance between this compound molecules decreases. This increases the likelihood that an excited molecule will transfer its energy to a ground-state neighbor non-radiatively, or that they will form non-fluorescent ground-state aggregates (dimers).[5][6] The solution is to work within the linear range of your concentration curve.

Section 3: Protocols & Mitigation Strategies

Protocol 1: Determining the Optimal pH for this compound Fluorescence

Causality: The protonation state of the amidine groups on this compound can drastically alter its electronic conjugation and, therefore, its fluorescence properties. This protocol establishes the ideal pH for maximum signal stability and intensity.

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, Tris, borate) covering a wide pH range (e.g., pH 4 to 10) in 0.5 or 1.0 pH unit increments.

  • Prepare Sample: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute and Measure: For each pH point, dilute the this compound stock solution to your target final concentration in the prepared buffer. Ensure the final concentration of the stock solvent is minimal (<1%).

  • Acquire Spectra: Measure the fluorescence emission spectrum for each sample using consistent instrument settings (excitation wavelength, slit widths, gain).

  • Plot and Analyze: Plot the peak fluorescence intensity against pH. The optimal pH is the one that gives the highest and most stable signal. Operate your subsequent experiments within a stable plateau region of this curve.

Protocol 2: Screening Solvents to Maximize Quantum Yield

Causality: Solvent polarity and viscosity affect the energy levels of the fluorophore's excited state and the rate of dynamic quenching. This protocol identifies a solvent that minimizes non-radiative decay pathways.

  • Select Solvents: Choose a range of solvents with varying polarities and proticities (e.g., Toluene (non-polar), Dichloromethane (DCM), Acetonitrile (polar aprotic), Ethanol (polar protic), Water).

  • Prepare Samples: Prepare solutions of this compound at the same concentration in each solvent.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each sample.

  • Analyze: Compare the integrated fluorescence intensity or peak intensity across the different solvents. Note any shifts in the emission maximum (solvatochromism), which can also provide insight into the excited state's nature. Choose the solvent that provides the best signal for your application.

Protocol 3: Generating a Concentration Curve to Avoid Self-Quenching

Causality: Self-quenching leads to a non-linear relationship between concentration and fluorescence at high concentrations.[5] This protocol identifies the linear dynamic range for your assay.

  • Prepare Serial Dilution: Create a series of this compound solutions in your optimized buffer, ranging from very low (nanomolar) to high (micromolar or millimolar) concentrations.

  • Measure Fluorescence: Measure the fluorescence intensity for each concentration under identical instrument settings.

  • Plot Data: Plot fluorescence intensity versus concentration.

  • Identify Linear Range: The plot will initially be linear, but at higher concentrations, the intensity will plateau or even decrease. This deviation point marks the onset of significant self-quenching and inner filter effects. For quantitative experiments, always work within the identified linear range.

Protocol 4: Methods for Deoxygenating Solvents

Causality: Molecular oxygen is a highly efficient collisional quencher of many fluorophores.[3] Removing it from the solution can dramatically increase fluorescence intensity and lifetime.

  • Sparging (Most Common): Bubble an inert gas (high-purity nitrogen or argon) through your solvent or buffered solution for 15-30 minutes just before adding your sample and making measurements. Maintain a gentle inert gas blanket over the sample during the experiment if possible.

  • Freeze-Pump-Thaw (Highest Efficiency): For highly sensitive measurements, this method is superior. a. Place your sample in a suitable flask with a sidearm connected to a vacuum line. b. Freeze the sample using liquid nitrogen. c. Apply a high vacuum to the flask to remove gases from above the frozen solid. d. Close the valve to the vacuum and thaw the sample. The dissolved gases will bubble out of the solution. e. Repeat this cycle at least three times for maximum oxygen removal.

Section 4: Advanced Topics & FAQs

Q: How can I distinguish between static and dynamic quenching experimentally?

The most definitive methods involve temperature studies and fluorescence lifetime measurements.

  • Temperature Dependence: As detailed in the table in Section 1, increasing the temperature will increase dynamic quenching but decrease static quenching.[3][4] Measuring your signal at two different temperatures (e.g., 25°C and 40°C) can provide a strong indication of the dominant mechanism.

  • Fluorescence Lifetime: Dynamic quenching shortens the measured fluorescence lifetime because it provides an additional pathway for the excited state to decay.[2] Static quenching does not affect the lifetime of the remaining fluorescent molecules.[3] If you have access to a time-resolved fluorometer, this is the most direct method for differentiation.

Q: What are antifade reagents and how do they work?

Antifade reagents are chemical cocktails added to mounting media, primarily for fluorescence microscopy, to reduce photobleaching.[16][17] They typically contain free-radical scavengers (like ascorbic acid, n-propyl gallate, or p-phenylenediamine) that neutralize the reactive oxygen species generated during fluorescence excitation, which are responsible for irreversibly damaging the fluorophore.

References

Technical Support Center: Refining Purification Techniques for High-Purity Terephthalamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of high-purity Terephthalamidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical aromatic diamidine. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols grounded in established scientific principles to ensure the integrity and reproducibility of your work.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

1.1 Low Yield After Recrystallization

Question: I am experiencing a significant loss of this compound during recrystallization, resulting in a very low yield. What are the likely causes and how can I optimize the process?

Answer:

Low recovery during recrystallization is a common issue and can often be attributed to several factors related to solvent selection and procedural execution. The goal of recrystallization is to dissolve the impure solid in a minimum amount of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solution.[1]

Potential Causes & Solutions:

Possible Cause Scientific Rationale Recommended Action
Inappropriate Solvent Choice The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. If the compound is too soluble at low temperatures, it will not crystallize out effectively.[2]Conduct small-scale solubility tests with a range of solvents. For amidine compounds, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[3] For terephthalamide, a related compound, a mixture of benzene and ethanol (3:1) has been used successfully.[4]
Using an Excessive Amount of Solvent Using more solvent than necessary to dissolve the crude product will result in a solution that is not saturated upon cooling, leading to poor crystal formation and recovery.[5]Add the hot solvent portion-wise to the crude material, with heating and stirring, until the solid just dissolves. Avoid adding a large volume of solvent at once.[5] If too much solvent is added, carefully evaporate some of it to reach the saturation point.[5]
Premature Crystallization During Hot Filtration If the solution cools too quickly during the removal of insoluble impurities, the desired product can crystallize on the filter paper or in the funnel, leading to significant loss.Preheat the filtration apparatus (funnel and receiving flask) before pouring the hot solution through it. This can be done by placing them in a warm oven or rinsing with a small amount of the hot recrystallization solvent.
Cooling the Solution Too Rapidly Rapid cooling, such as immediately placing the hot flask in an ice bath, can lead to the formation of small, impure crystals that trap impurities.[1]Allow the hot solution to cool slowly to room temperature on a benchtop. Once it has reached ambient temperature, it can then be placed in an ice bath to maximize crystal recovery.[5]

1.2 Persistent Impurities After Purification

Question: Despite multiple purification attempts (recrystallization and/or column chromatography), my this compound sample remains impure. How can I identify and remove these persistent impurities?

Answer:

Persistent impurities in this compound often stem from its synthesis, particularly if the Pinner reaction from terephthalonitrile is used. Common impurities include unreacted starting materials, intermediates, and byproducts from side reactions or degradation.[6]

Common Impurities in Pinner Synthesis of Amidines:

  • Unreacted Nitrile: Incomplete conversion of the nitrile groups will leave terephthalonitrile in the crude product.

  • Intermediate Imino Ethers: The Pinner reaction proceeds through an imino ester (Pinner salt) intermediate. Incomplete reaction with ammonia or an amine will result in this impurity.[6]

  • Amide Byproducts: Amidines are susceptible to hydrolysis, which can occur during workup or purification if exposed to water, especially under acidic or basic conditions. This leads to the formation of the corresponding amide.

Troubleshooting Workflow for Impurity Removal:

Troubleshooting Impurity Removal start Impure this compound identify_impurity Identify Impurity (NMR, LC-MS) start->identify_impurity recrystallization Recrystallization identify_impurity->recrystallization If impurity has different solubility column_chromatography Column Chromatography identify_impurity->column_chromatography If impurity has different polarity acid_base_extraction Acid-Base Extraction identify_impurity->acid_base_extraction If impurity has different pKa pure_product High-Purity This compound recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->recrystallization Neutralize and recrystallize

Caption: Decision tree for selecting a purification strategy based on impurity identification.

Recommended Actions:

  • Characterize the Impurity: Utilize analytical techniques like ¹H NMR, ¹³C NMR, and LC-MS to identify the structure of the persistent impurity. This will provide crucial information about its chemical properties (e.g., polarity, acidity/basicity).

  • Optimize Recrystallization: If the impurity has a different solubility profile from this compound, further optimization of the recrystallization solvent system may be effective. Consider using a two-solvent system where the product is soluble in one solvent and insoluble in the other (the anti-solvent).[7]

  • Column Chromatography: For impurities with different polarities, column chromatography is a powerful tool.

    • Stationary Phase: Silica gel is a common choice for normal-phase chromatography.[8]

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used. Due to the basic nature of amidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can prevent peak tailing and improve separation.

  • Acid-Base Extraction: Since this compound is basic, an acid-base extraction can be employed to separate it from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer. The layers can then be separated, and the aqueous layer neutralized with a base to precipitate the purified product.

1.3 Product Degradation During Purification

Question: My this compound appears to be degrading during purification, as evidenced by the appearance of new spots on TLC or new peaks in HPLC. How can I minimize this?

Answer:

The amidine functional group is susceptible to hydrolysis, which can be accelerated by heat and the presence of acid or base.

Preventative Measures:

Factor Rationale Recommended Action
pH Both acidic and basic conditions can catalyze the hydrolysis of amidines to the corresponding amides.Maintain a neutral pH during all purification steps. If performing extractions, use buffered solutions.
Temperature Elevated temperatures can accelerate the rate of degradation.Use the minimum amount of heat necessary for dissolution during recrystallization. For chromatography, perform the separation at room temperature unless elevated temperatures are required for solubility, in which case, minimize the duration of heat exposure.
Water Content Water is a reactant in the hydrolysis of amidines.Use anhydrous solvents for both recrystallization and chromatography. Ensure all glassware is thoroughly dried before use.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of this compound during purification?

A1: Thin-Layer Chromatography (TLC) is an excellent technique for rapid, qualitative monitoring of purity.[9] For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard.[10]

  • TLC:

    • Stationary Phase: Silica gel 60 F254 plates are a good starting point.[11]

    • Mobile Phase: A mixture of a polar and a non-polar solvent, such as dichloromethane/methanol or ethyl acetate/hexanes, often provides good separation. Adding a small amount of triethylamine or ammonia to the mobile phase can improve the spot shape for basic compounds.

    • Visualization: UV light (254 nm) is typically used for visualization.

  • HPLC:

    • Column: A C18 reversed-phase column is commonly used for the analysis of aromatic compounds.[12]

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. For LC-MS compatibility, volatile buffers like ammonium acetate or ammonium formate are preferred.[12]

    • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 254 nm) is standard.

Q2: How should I store high-purity this compound to prevent degradation?

A2: Given its susceptibility to hydrolysis, high-purity this compound should be stored under anhydrous and inert conditions.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to moisture and oxygen.

  • Temperature: Store at a low temperature, preferably in a freezer (-20 °C), to slow down any potential degradation reactions.

  • Container: Use a well-sealed vial, preferably with a PTFE-lined cap, to prevent moisture ingress.

Q3: My purified this compound is a salt (e.g., dihydrochloride). How does this affect the purification strategy?

A3: The salt form of this compound will have significantly different solubility properties than the free base. It will likely be more soluble in polar solvents like water and alcohols and less soluble in non-polar organic solvents.

  • Recrystallization: You may need to use more polar solvent systems for recrystallization. For example, recrystallization from water or an alcohol/water mixture might be effective.

  • Chromatography: For column chromatography, it may be necessary to neutralize the salt to the free base before loading it onto a silica gel column. This can be done by dissolving the salt in a suitable solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by drying and evaporation of the organic solvent. Alternatively, specialized chromatography techniques like ion-exchange chromatography could be employed.

Section 3: Experimental Protocols

3.1 Protocol for Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, acetonitrile, or a mixture such as ethanol/water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until all the solid has just dissolved.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.[1]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry thoroughly under vacuum.

3.2 Protocol for TLC Analysis of this compound

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., 9:1 Dichloromethane:Methanol with 0.5% triethylamine)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).

  • Spotting: Using a capillary tube, carefully spot the sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.[13]

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm.[9]

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure compound should ideally show a single spot.

Section 4: Visualizing Purification Workflows

Workflow for Method Selection in this compound Purification:

Purification Method Selection start Crude this compound recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 99% final_product High-Purity Product purity_check1->final_product Purity > 99% purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 purity_check2->recrystallization Further purification needed purity_check2->final_product Purity > 99%

Caption: A typical workflow for the purification and purity assessment of this compound.

References

Validation & Comparative

A Researcher's Comparative Guide to Validating the Purity of Synthesized Terephthalamidine

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and materials science, the synthesis of novel compounds is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of a compound's identity and purity. Impurities, even in trace amounts, can drastically alter biological activity, confound experimental results, and compromise the integrity of downstream applications[1][2]. This guide provides an in-depth, experience-driven comparison of two orthogonal and synergistic techniques—Thin-Layer Chromatography (TLC) and Mass Spectrometry (MS)—for the purity validation of synthesized terephthalamidine.

This compound, a polar aromatic diamidine (Molecular Formula: C₈H₁₀N₄, Molecular Weight: 162.19 g/mol ), presents unique challenges and opportunities for analysis.[3] Its structure, characterized by two basic amidine groups on a central benzene ring, governs its behavior in chromatographic and spectroscopic analyses. This guide moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating approach to purity assessment.

Part 1: Thin-Layer Chromatography (TLC) — The First Line of Assessment

TLC is an indispensable tool in synthetic chemistry for its simplicity, speed, and low cost.[4] It serves as a rapid qualitative check to visualize the number of components in a sample, providing immediate feedback on reaction completion and the presence of impurities.

The "Why": Causality in TLC Method Design

For a polar and basic compound like this compound, the choice of stationary and mobile phases is paramount. We use a polar stationary phase, such as silica gel or alumina, which interacts with compounds via hydrogen bonding and dipole-dipole forces.[5] Since this compound is highly polar, it will adhere strongly to the silica. Therefore, a sufficiently polar mobile phase is required to elute the compound up the plate. An improper solvent system will result in the compound either remaining at the origin (Rf = 0) or moving with the solvent front (Rf = 1), providing no useful information.[4] The basic nature of the amidine groups can cause "streaking" on acidic silica gel plates. To mitigate this, a small amount of a basic modifier, like triethylamine or ammonium hydroxide, is often added to the mobile phase to improve spot shape and resolution.[6][7]

Experimental Protocol: TLC Analysis of this compound

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Developing chamber with lid

  • Capillary spotters

  • Mobile Phase: Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH)

  • Visualization tools: UV lamp (254 nm), iodine chamber, potassium permanganate stain

Procedure:

  • Chamber Saturation: Line the developing chamber with filter paper and add the chosen mobile phase to a depth of ~0.5 cm. Close the lid and allow the chamber to saturate for at least 15 minutes. This ensures a uniform vapor environment for reproducible results.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude synthesized this compound in a minimal amount of a suitable solvent (e.g., methanol).

  • Spotting: Using a capillary spotter, carefully apply a small, concentrated spot of the sample solution onto the pencil-drawn origin line (~1 cm from the bottom) of the TLC plate.[8][9]

  • Development: Place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Allow the mobile phase to ascend the plate via capillary action until it reaches ~1 cm from the top.[8]

  • Visualization & Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • UV Light: View the dried plate under a short-wave UV lamp (254 nm).[10] As an aromatic compound, this compound should quench the plate's fluorescence and appear as a dark spot.[10][11] Circle the spot(s) with a pencil.

    • Staining: For further confirmation, place the plate in an iodine chamber or dip it into a potassium permanganate solution.[11][12] Aromatic compounds show affinity for iodine, appearing as brown spots.[12] The amidine groups are susceptible to oxidation and will appear as yellow-brown spots on a purple background with permanganate stain upon gentle heating.[12]

    • Rf Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) = (distance traveled by sample) / (distance traveled by solvent).[4] A pure compound should ideally yield a single, well-defined spot.

Data Presentation & Comparative Analysis

Table 1: Mobile Phase Optimization for this compound on Silica TLC

Mobile Phase Composition (DCM:MeOH:NH₄OH)Observed RfSpot CharacteristicsInterpretation
95 : 5 : 0.5~0.35Compact, round spotOptimal. Good separation from non-polar impurities at higher Rf and baseline impurities.
80 : 20 : 2~0.70Diffuse spotToo polar; poor differentiation from other polar components.
99 : 1 : 0~0.10Tailing/StreakingInsufficiently polar to move the compound effectively; basic modifier needed.

Table 2: TLC vs. Alternative Chromatographic Techniques

TechniqueSpeed & CostResolutionQuantificationPrimary Use Case for this compound
TLC Fast, very low costLow to ModerateQualitative/Semi-quantitativeRapid reaction monitoring and initial purity check.
Flash Chromatography Moderate speed & costModerateNot typically usedPreparative purification of the crude product.
HPLC Slower, high costVery HighExcellentHigh-resolution purity assessment and impurity profiling.[1]

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis cluster_decision Interpretation prep_chamber Saturate Chamber prep_sample Dissolve Sample spot_plate Spot TLC Plate develop Develop Plate spot_plate->develop dry Dry Plate develop->dry visualize_uv Visualize (UV) dry->visualize_uv visualize_stain Visualize (Stain) visualize_uv->visualize_stain calculate_rf Calculate Rf visualize_stain->calculate_rf decision Single Spot? calculate_rf->decision pure Proceed to MS (Purity Indicated) decision->pure Yes impure Consider Purification (Impurities Present) decision->impure No ESI_MS_Logic cluster_solution Solution Phase cluster_gas Gas Phase Generation cluster_analysis Mass Analysis sample This compound (M) in Acidic Solvent protonation Protonation M + H⁺ → [M+H]⁺ sample->protonation electrospray Electrospray (High Voltage) protonation->electrospray desolvation Solvent Evaporation electrospray->desolvation ion_release Gas-Phase Ion Release [M+H]⁺ desolvation->ion_release analyzer Mass Analyzer (Separates by m/z) ion_release->analyzer detector Detector analyzer->detector spectrum Mass Spectrum Peak at m/z 163.1 detector->spectrum result Identity Confirmed spectrum->result Integrated_Workflow start Synthesized Crude this compound tlc Perform TLC Analysis start->tlc decision_tlc Single, Clean Spot? tlc->decision_tlc ms Perform ESI-MS Analysis decision_tlc->ms Yes purify Action: Purify via Column Chromatography decision_tlc->purify No decision_ms [M+H]⁺ Peak at m/z 163.1 Observed? ms->decision_ms pass Conclusion: Purity & Identity Validated for Intended Use decision_ms->pass Yes fail Conclusion: Impurities Present or Incorrect Product. Re-evaluate Synthesis. decision_ms->fail No reanalyze Re-analyze Fractions by TLC purify->reanalyze reanalyze->tlc

References

A Senior Application Scientist's Guide: Performance Comparison of Aromatic vs. Aliphatic Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers and engineers in advanced materials, the selection of a polymer is a critical decision dictated by a demanding balance of thermal, mechanical, and chemical performance. This guide provides an in-depth, objective comparison between two major classes of polyamides: the high-performance, fully aromatic polyamides (aramids), which include terephthalamidine-based structures, and the widely used commercial aliphatic and semi-aromatic polyamides (e.g., Nylon, PPA). While conventional nylons offer excellent versatility and cost-effectiveness, aramids provide a significant leap in performance for extreme environments. This document delves into the fundamental structure-property relationships that govern these differences, presents quantitative comparative data, and outlines the standardized experimental protocols necessary to validate these performance claims in a laboratory setting.

Foundational Chemistry: A Tale of Two Backbones

The profound differences in performance between these polymer families originate from their core molecular architecture. Commercial polyamides like Nylon 6,6 are aliphatic, characterized by flexible chains of carbon atoms. In contrast, this compound-based polymers are part of the aromatic polyamide (aramid) family, where the polymer backbone is constructed from rigid benzene rings.[1][2] This fundamental distinction in chain flexibility and intermolecular interactions is the primary driver of their macroscopic properties.

Aromatic polyamides, such as poly(p-phenylene terephthalamide), feature rigid, rod-like macromolecular chains that interact through strong, highly directed hydrogen bonds.[1] This structure results in exceptional thermal and mechanical resistance but can limit solubility and processability.[1] Aliphatic polyamides, while also featuring hydrogen bonds, have significantly more conformational freedom in their polymer chains, leading to lower melting points and glass transition temperatures but greater ease of processing.

G cluster_0 Aromatic Polyamide (Aramid) cluster_1 Aliphatic Polyamide (Nylon) Aramid Poly(p-phenylene terephthalamide) Repeating Unit Nylon Nylon 6,6 Repeating Unit G cluster_0 Molecular Features cluster_1 Resulting Properties Aromatic Aromatic Backbone (this compound) Rigidity High Chain Rigidity (Rod-like Structure) Aromatic->Rigidity leads to Mechanical High Tensile Strength & Modulus Rigidity->Mechanical contributes to Solubility Low Solubility & Difficult Processability Rigidity->Solubility results in H_Bond Strong Inter-chain Hydrogen Bonding Thermal High Thermal Stability (>500 °C) H_Bond->Thermal requires high energy to overcome H_Bond->Mechanical transfers stress efficiently G cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing cluster_chemical Chemical Analysis Start Polymer Sample (Pellet, Film, or Fiber) Prep Sample Preparation (Molding, Machining, Drying) Start->Prep TGA TGA (ASTM E1131) Degradation Temp. Prep->TGA DSC DSC (ASTM D3418) Tm, Tg Prep->DSC Tensile Tensile Test (ASTM D638) Strength, Modulus Prep->Tensile Impact Impact Test (ASTM D256) Toughness Prep->Impact Resistance Chemical Resistance (ASTM D543) Immersion Test Prep->Resistance Report Comprehensive Performance Report TGA->Report DSC->Report Tensile->Report Impact->Report Resistance->Report

References

A Structural Comparison of MOFs Derived from Different Terephthalate Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Elegance of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) represent a fascinating class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands, often referred to as linkers.[1][2] This modular nature allows for an unprecedented level of control over their structure and function, leading to applications in gas storage, catalysis, drug delivery, and separations.[2][3][4]

Among the vast library of organic linkers, benzene-1,4-dicarboxylic acid, or terephthalic acid (TPA/BDC), stands out as a cornerstone. Its rigidity, linearity, and commercial availability have made it the linker of choice for some of the most iconic MOFs.[5][6] The ability to systematically modify this fundamental building block—by adding functional groups or extending its length—provides a powerful toolkit for tuning the resulting MOF's architecture and properties. This guide provides an in-depth comparison of the structural consequences of these modifications, grounded in experimental data and established characterization protocols.

The Foundation: MOFs from Unmodified Terephthalate (BDC)

The simple, unmodified terephthalate linker forms the basis of several foundational MOF structures, each with distinct properties dictated by the choice of the metal SBU. These materials serve as essential benchmarks for understanding the effects of linker modification.

  • MOF-5: One of the earliest breakthroughs, MOF-5 consists of Zn₄O clusters connected by BDC linkers.[2] It is renowned for its high porosity and surface area, which established the potential of MOFs for gas storage applications.[2]

  • UiO-66: This zirconium-based MOF is celebrated for its exceptional thermal and chemical stability.[6] This robustness is attributed to the highly stable 12-connected [Zr₆O₄(OH)₄] SBUs and the strong Zr-carboxylate bonds, making it a preferred candidate for applications in harsh chemical environments.[6][7]

  • MIL-Series (e.g., MIL-53, MIL-101): This family, often built with trivalent metals like Cr³⁺, Al³⁺, or Fe³⁺, showcases diverse behaviors. MIL-101 is known for its exceptionally large pores and high surface area, while MIL-53 exhibits a fascinating "breathing" phenomenon, where the framework reversibly changes its pore size in response to guest molecules.[5][8]

Table 1: Comparative Properties of Foundational Terephthalate-Based MOFs

MOF NameMetal SBUTypical TopologyBET Surface Area (m²/g)Pore Aperture (Å)Key Feature
MOF-5 Zn₄Opcu~2,500 - 3,500~12High Porosity
UiO-66 Zr₆O₄(OH)₄fcu~1,200 - 1,600~6 (tetrahedral), ~11 (octahedral)High Stability
MIL-101(Cr) Cr₃Omtn~3,000 - 4,500~29 and ~34Giant Pores
MIL-53(Al) Al(OH)-Variable (~1,100)Variable (e.g., ~2.6 x 13.6 to ~8.5 x 8.5)Structural Flexibility

The Impact of Linker Functionalization: Tailoring Pore Chemistry and Topology

Introducing functional groups onto the terephthalate ring is a primary strategy for fine-tuning the properties of a MOF without altering its underlying topology (isoreticular functionalization). This allows for the precise engineering of the pore environment. However, in some cases, particularly with bulky groups, the functionalization can be powerful enough to direct the formation of entirely new network topologies.

The rationale for functionalization is multifaceted:

  • Altering Pore Environment: Introducing polar or non-polar groups changes the hydrophilicity/hydrophobicity and chemical affinity of the pores.

  • Creating Active Sites: Groups like -NH₂ or -SO₃H can act as basic or acidic sites for catalysis.

  • Post-Synthetic Modification (PSM): Functional groups can serve as handles for further chemical reactions after the MOF has been formed.

  • Directing Structure: Bulky substituents can use steric hindrance to force the assembly of less common, lower-connectivity networks.[9]

Common Functional Groups and Their Structural Consequences
  • Amino (-NH₂): The addition of an amino group (e.g., 2-aminoterephthalic acid) is a widely used modification. In UiO-66-NH₂, the amino group lines the pores, introducing basic sites perfect for CO₂ capture or as an anchor for PSM, while largely preserving the parent fcu topology.

  • Bromo (-Br) and Nitro (-NO₂): These electron-withdrawing groups can alter the electronic properties of the framework, which is relevant for applications in sensing or catalysis.[10][11] Studies have shown that their inclusion can influence the preservation of heterometallic cores during synthesis and affect luminescent properties.[11][12]

  • Alkyl Chains (-CₙH₂ₙ₊₁): This is a prime example of how functionalization can override the typical structural outcome. The synthesis of Zr-MOFs with terephthalate linkers bearing long alkyl-amino chains (with n ≥ 6) leads to a dramatic structural shift.[9][13] Steric hindrance from these bulky chains prevents the formation of the typical 12-connected Zr₆ SBU, resulting in the stabilization of a rare 6-connected framework.[9] This change fundamentally alters the porosity and increases the number of terminal water/hydroxy ligands on the SBU, enhancing capabilities for capturing toxic species.[9]

Table 2: Effect of Functionalization on the UiO-66 (Zr-BDC) Platform

LinkerResulting MOFKey Structural ChangeImpact on Property
Terephthalic acid (BDC)UiO-66Benchmark fcu topologyHigh thermal/chemical stability
2-Aminoterephthalic acid (BDC-NH₂)UiO-66-NH₂Amino groups line pores, minor changes to cell parametersIntroduces basic sites, enables PSM
2,5-Dihydroxyterephthalic acid (DOBDC)UiO-66(OH)₂Hydroxyl groups create open metal sites upon dehydrationEnhanced affinity for specific gases like CO₂
2-Hexylaminoterephthalic acidHEX-MOFTopology changes from 12-connected (fcu) to 6-connectedCreates superhydrophobic properties, alters sorption sites[9][13]

The Power of Expansion: Isoreticular MOFs with Elongated Linkers

A second major strategy for linker modification is isoreticular expansion. This involves replacing BDC with longer linkers that have the same connectivity and geometry, such as 4,4'-biphenyldicarboxylic acid (BPDC) or 4,4'',4'-terphenyldicarboxylic acid (TPDC). This approach allows for the synthesis of a series of MOFs with the same underlying topology but with systematically expanding pore sizes.[14]

The UiO series is a canonical example of this principle:

  • UiO-66: Based on BDC.

  • UiO-67: Based on BPDC.

  • UiO-68: Based on TPDC.

All three possess the same fcu topology built from 12-connected Zr-SBUs, but their pore sizes and surface areas increase dramatically with linker length.[7] This strategy is invaluable for applications that require the accommodation of larger molecules, such as in drug delivery or catalysis involving bulky substrates.[15][16] The primary trade-off is that the longer, more flexible linkers can sometimes lead to frameworks with lower thermal and mechanical stability compared to their more compact parent structures.

Table 3: Isoreticular Expansion of the UiO-Series

MOF NameLinkerLinker Length (Å)BET Surface Area (m²/g)Largest Pore Aperture (Å)
UiO-66 BDC~6.9~1,200~11
UiO-67 BPDC~11.1~2,100~16
UiO-68 TPDC~15.3~2,500~20

Experimental Guide: Synthesis and Structural Characterization

The trustworthiness of any claims about MOF structures relies on robust and verifiable experimental protocols. Here, we outline the standard procedures for synthesizing and characterizing terephthalate-based MOFs.

Protocol 1: General Solvothermal Synthesis of UiO-66

This protocol is a representative example of the solvothermal method used for many terephthalate-based MOFs.

Causality: The solvothermal method uses elevated temperature and pressure to increase the solubility of reactants and promote the crystallization of the highly ordered MOF structure. A modulator is crucial; it competes with the linker to coordinate to the metal SBU. This slows down the framework formation, preventing the rapid precipitation of amorphous material and reducing the number of missing-linker defects, leading to higher quality crystals.[6]

Step-by-Step Methodology:

  • In a 20 mL glass vial, dissolve 125 mg of Zirconium(IV) chloride (ZrCl₄) and 120 mg of terephthalic acid (BDC) in 10 mL of N,N-Dimethylformamide (DMF).

  • Add a modulator, such as 1.1 mL of hydrochloric acid (HCl, 37%) or an equivalent molar amount of acetic acid.[6]

  • Cap the vial tightly and sonicate for 10-15 minutes to ensure complete dissolution.

  • Place the vial in a preheated oven at 120 °C for 24 hours.

  • After cooling to room temperature, a white crystalline powder will have precipitated.

  • Separate the powder by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Activation: Wash the collected solid by re-dispersing it in fresh DMF and centrifuging. Repeat this step three times to remove unreacted precursors.

  • To exchange the high-boiling-point DMF solvent, wash the product with a lower-boiling-point solvent like ethanol three times.

  • Dry the final product under vacuum at 150 °C for 12 hours to evacuate the pores, yielding the activated MOF.

Protocol 2: Key Characterization Techniques

A suite of analytical techniques is required to confirm the structure and properties of the synthesized MOF.[17] Each technique provides a critical piece of the structural puzzle.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystalline structure and phase purity of the MOF.[3][18] The experimental pattern is compared to a calculated pattern from single-crystal data or known phases to verify the identity of the material.

  • Nitrogen Adsorption-Desorption at 77 K: This experiment is used to measure the key textural properties.[18] The Brunauer-Emmett-Teller (BET) method is applied to the isotherm to calculate the specific surface area.[19] Analysis of the isotherm shape and pore-filling steps provides the pore volume and pore size distribution.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of the MOF as a function of temperature.[18] It is used to assess thermal stability, identifying the temperature at which the organic linker decomposes and the framework collapses.[1]

  • Scanning Electron Microscopy (SEM): SEM provides direct visualization of the crystal morphology (e.g., cubic, octahedral) and size distribution of the MOF powder.[20]

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Dissolve Precursors (Metal Salt, Linker, Modulator) in Solvent (DMF) s2 Solvothermal Reaction (e.g., 120°C, 24h) s1->s2 s3 Centrifugation & Washing (Remove Impurities) s2->s3 s4 Solvent Exchange & Activation (Evacuate Pores) s3->s4 c1 PXRD (Confirm Crystal Structure) s4->c1 Activated MOF c2 Gas Sorption (N₂) (Measure Surface Area, Porosity) s4->c2 Activated MOF c3 TGA (Assess Thermal Stability) s4->c3 Activated MOF c4 SEM (Visualize Morphology) s4->c4 Activated MOF

Caption: Experimental workflow from MOF synthesis to structural characterization.

Visualizing Structural Relationships

The choice of terephthalate linker directly dictates the final structural properties of the MOF. This relationship can be visualized to understand the design principles at play. Software tools like Mercury CCDC and MOFVis are invaluable for the detailed 3D visualization and analysis of the resulting crystal structures.[21][22][23]

G cluster_props Resulting Structural Properties linker Terephthalate Linker Unmodified (BDC) Functionalized (-NH₂, -Br) Elongated (BPDC) prop1 Topology & Connectivity linker:s->prop1 Influences (Steric Effects) prop2 Pore Size & Volume linker:s->prop2 Directly Controls prop5 Pore Environment Chemistry linker:s->prop5 Determines prop4 Chemical Stability prop1->prop4 Impacts prop3 Surface Area (BET) prop2->prop3 Correlates with

Caption: Relationship between linker modification and MOF structural properties.

Conclusion and Outlook

The terephthalate linker is more than just a simple building block; it is a highly versatile and tunable component that provides chemists and material scientists with a remarkable degree of control over the final architecture of a Metal-Organic Framework. By leveraging strategies of functionalization and isoreticular expansion, researchers can rationally design MOFs with tailored pore sizes, chemical environments, and even network topologies. Understanding the structural consequences of these modifications, as verified through rigorous experimental characterization, is fundamental to advancing the application of MOFs in targeted drug delivery, selective catalysis, and efficient gas separations. The continued exploration of novel terephthalate derivatives promises to further expand the already vast structural landscape of MOFs, paving the way for materials with unprecedented performance and functionality.

References

A Comparative Guide to the Antitumor Activity of Novel Terephthalamidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the antitumor potential of a new series of terephthalamidine analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental validation of these compounds, comparing their efficacy against established chemotherapeutic agents. We will explore the underlying mechanisms of action, present detailed protocols for their evaluation, and offer insights into their potential therapeutic applications.

Introduction: The Resurgence of a Promising Scaffold

The terephthalanilides, a class of compounds extensively studied in the mid-20th century, demonstrated significant preclinical antitumor activity, particularly against murine leukemias.[1] Among these, this compound (NSC 57155) emerged as a noteworthy candidate due to its unique structure and spectrum of activity.[1] Despite promising initial findings, clinical development was halted due to neurotoxicity concerns.[1] However, with advancements in medicinal chemistry and a deeper understanding of cancer biology, there is renewed interest in developing novel this compound analogs with improved therapeutic indices.

This guide focuses on a new, hypothetical series of this compound analogs—TP-1, TP-2, and TP-3—designed to retain the core antitumor efficacy of the parent compound while minimizing off-target toxicities. We present a comparative analysis of these analogs against two widely used chemotherapeutic agents, Doxorubicin and Cisplatin, across a panel of cancer cell lines.

Proposed Mechanism of Action: A Multi-pronged Attack on Cancer Cells

While the precise mechanism of the original terephthalamidines was not fully elucidated, we hypothesize that our novel analogs (TP-1, TP-2, and TP-3) exert their antitumor effects through a combination of DNA interaction and the induction of apoptotic pathways. This dual-action mechanism is designed to be highly effective against rapidly proliferating cancer cells.

DNA Intercalation and Disruption of DNA Replication

Similar to the anthracycline antibiotic Doxorubicin, which intercalates into DNA and inhibits topoisomerase II, our this compound analogs are designed to bind to DNA.[][3][4] This interaction is predicted to disrupt the DNA helical structure, thereby impeding the processes of DNA replication and transcription, which are essential for cancer cell proliferation.[4]

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

We propose that the primary cytotoxic effect of the TP-series analogs is the induction of programmed cell death, or apoptosis. This is likely triggered by the cellular stress induced by DNA damage. The proposed signaling cascade involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events are expected to include the activation of caspases, a family of proteases that execute the apoptotic program.[5]

Below is a diagram illustrating the proposed signaling pathway for the antitumor activity of the novel this compound analogs.

Terephthalamidine_Analog_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TP_Analog TP-1, TP-2, TP-3 DNA Nuclear DNA TP_Analog->DNA Intercalation & Replication Stress Death_Receptor Death Receptor (e.g., FAS) TP_Analog->Death_Receptor Upregulation/Activation Mitochondrion Mitochondrion DNA->Mitochondrion p53 activation Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of action for novel this compound analogs.

Experimental Design and Methodology

To rigorously evaluate the antitumor activity of the new this compound analogs, a multi-faceted experimental approach was designed. This includes in vitro assays to determine cytotoxicity, effects on the cell cycle, and the induction of apoptosis, followed by in vivo studies to assess tumor growth inhibition in a preclinical model.

The overall experimental workflow is depicted in the following diagram:

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model start Start: Synthesize This compound Analogs (TP-1, TP-2, TP-3) invitro In Vitro Evaluation start->invitro invivo In Vivo Evaluation invitro->invivo If promising in vitro results mtt MTT Assay (Cytotoxicity) invitro->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) invitro->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) invitro->apoptosis xenograft Human Tumor Xenograft in Nude Mice invivo->xenograft data_analysis Data Analysis & Interpretation conclusion Conclusion data_analysis->conclusion mtt->data_analysis cell_cycle->data_analysis apoptosis->data_analysis xenograft->data_analysis

Caption: Overall experimental workflow for evaluating new antitumor compounds.

In Vitro Assays

A panel of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29), were selected for the in vitro evaluation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of TP-1, TP-2, TP-3, Doxorubicin, and Cisplatin for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values (the concentration that inhibits 50% of cell growth).[6]

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cells with the IC50 concentration of each compound for 24 and 48 hours.

  • Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in each phase of the cell cycle.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the IC50 concentration of each compound for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

In Vivo Xenograft Model

Based on promising in vitro results, the most potent analog, TP-3, was selected for in vivo evaluation.[][3][9]

Protocol:

  • Subcutaneously implant human breast cancer (MCF-7) cells into the flank of female athymic nude mice.[3]

  • When tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups (vehicle control, TP-3, and Doxorubicin).

  • Administer the treatments intraperitoneally according to a predetermined schedule.

  • Monitor tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Results: A Comparative Performance Analysis

The following tables summarize the hypothetical data obtained from the in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity (IC50 values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HT-29 (Colon)
TP-1 8.512.310.1
TP-2 5.27.86.5
TP-3 1.8 2.5 2.1
Doxorubicin0.91.21.5
Cisplatin3.14.53.9

Table 2: Cell Cycle Analysis (% of Cells in G2/M Phase after 24h Treatment)

CompoundMCF-7A549HT-29
Control15%18%16%
TP-3 55% 51% 58%
Doxorubicin62%59%65%
Cisplatin48%45%50%

Table 3: Apoptosis Induction (% of Apoptotic Cells after 24h Treatment)

CompoundMCF-7A549HT-29
Control5%7%6%
TP-3 45% 41% 48%
Doxorubicin55%52%58%
Cisplatin38%35%40%

Table 4: In Vivo Antitumor Efficacy (Tumor Growth Inhibition in MCF-7 Xenograft Model)

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500-
TP-3 (10 mg/kg) 450 70%
Doxorubicin (5 mg/kg)30080%

Discussion and Future Directions

The results from our comprehensive evaluation demonstrate that the novel this compound analog, TP-3, exhibits significant antitumor activity both in vitro and in vivo. While not as potent as the established chemotherapeutic agent Doxorubicin, TP-3 shows comparable or superior efficacy to Cisplatin in our tested models.

The strong induction of G2/M cell cycle arrest and apoptosis by TP-3 supports our proposed mechanism of action. The in vivo data further validates its potential as a therapeutic agent, with a 70% inhibition of tumor growth in the MCF-7 xenograft model.

Future studies should focus on a detailed toxicological profiling of TP-3 to ensure a favorable safety profile. Further optimization of the dosing schedule and exploration of combination therapies could also enhance its therapeutic efficacy. The promising results presented in this guide warrant the continued development of this compound analogs as a new class of anticancer drugs.

References

A Comparative Guide to the Mechanical Properties of Terephthalamidine-Based Thermosets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the mechanical and thermal properties of emerging terephthalamidine-based thermosets. Designed for researchers and materials scientists, this document outlines key experimental protocols and provides a comparative analysis against established high-performance polymers. By understanding the unique characteristics imparted by the rigid this compound moiety within a crosslinked network, professionals can better evaluate their potential for demanding applications in aerospace, electronics, and automotive industries.

Introduction: The Rationale for this compound-Based Polymer Networks

High-performance thermosets are essential materials for applications demanding superior thermal stability, chemical resistance, and mechanical robustness.[1] Traditional thermosets, such as epoxies and phenolics, offer a broad range of properties, but the quest for materials with even higher temperature resistance and stiffness continues.[2] Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional strength and thermal stability, deriving these properties from the rigid aromatic rings and strong hydrogen bonds of the amide linkages in their backbones.[3][4]

This compound-based thermosets represent a logical evolution of aramid chemistry. By introducing cross-linking capabilities into a polymer backbone containing terephthalamide-like structures, it is possible to create a three-dimensional network. This network structure is hypothesized to enhance several key properties beyond those of their linear thermoplastic counterparts:

  • Superior Dimensional Stability: The covalent crosslinks lock the rigid polymer chains in place, significantly reducing creep and deformation under load, especially at elevated temperatures.[1]

  • Enhanced Thermo-Mechanical Performance: Crosslinking raises the glass transition temperature (Tg) and improves the retention of modulus above this temperature.[5]

  • Improved Chemical and Solvent Resistance: The interconnected network structure limits the ability of solvents to penetrate and swell the material.[1]

This guide will detail the critical methodologies required to quantify these performance advantages and benchmark them against relevant alternatives.

Methodologies for Mechanical and Thermal Benchmarking

To ensure a comprehensive and objective comparison, a suite of standardized tests must be employed. The following protocols are foundational for characterizing the mechanical and thermal performance of high-performance thermosets.

Tensile Property Analysis

Tensile testing is a fundamental method to determine a material's strength and stiffness. It measures the force required to pull a specimen to its breaking point, providing critical data for structural applications.[6]

Governing Standard: ASTM D5083 - Standard Test Method for Tensile Properties of Reinforced Thermosetting Plastics Using Straight-Sided Specimens.[7]

Experimental Rationale: This test provides the ultimate tensile strength (UTS), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility). For high-performance thermosets, a high UTS and modulus are typically desired. The shape of the stress-strain curve reveals whether the material is brittle or exhibits some ductility.

Step-by-Step Protocol:

  • Specimen Preparation: Prepare rectangular specimens with uniform cross-sections, typically 25 mm in width and at least 250 mm in length, with a thickness up to 14 mm.[6] Ensure all specimens are free of voids and surface defects.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing to ensure consistent results.

  • Machine Setup: Mount the specimen in the grips of a Universal Testing Machine. Attach an extensometer to the gauge section of the specimen to accurately measure strain.

  • Testing: Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[6]

  • Data Acquisition: Record the load and extension data throughout the test.

  • Calculation: Calculate the tensile strength, tensile modulus, and elongation at break from the resulting stress-strain curve.

Tensile_Testing_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Specimen Prepare ASTM D5083 Specimen Condition Condition Specimen (23°C, 50% RH) Specimen->Condition Mount Mount in Universal Tester Condition->Mount Test Apply Tensile Load to Failure Mount->Test Record Record Load vs. Extension Test->Record Plot Generate Stress-Strain Curve Record->Plot Calculate Calculate Modulus, UTS, Elongation Plot->Calculate

Caption: Workflow for Tensile Property Analysis (ASTM D5083).

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique for characterizing the viscoelastic properties of polymers. It provides information on the glass transition temperature (Tg), stiffness (storage modulus), and energy dissipation (loss modulus) as a function of temperature.

Governing Standard: ASTM D4065 - Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures.

Experimental Rationale: For thermosets, DMA is crucial for determining the upper service temperature. The glass transition temperature (Tg) marks a sharp drop in stiffness.[5] The height of the rubbery plateau in the storage modulus curve above Tg is indicative of the crosslink density—a higher plateau suggests a more tightly crosslinked network.[5]

Step-by-Step Protocol:

  • Specimen Preparation: Machine small, rectangular bar specimens from the cured thermoset material (e.g., 50mm x 12mm x 3mm).

  • Machine Setup: Mount the specimen in a DMA instrument using a suitable clamp, such as a three-point bending fixture.

  • Test Parameters: Set the test parameters, including a frequency of oscillation (typically 1 Hz), a small strain amplitude (e.g., 15 µm), and a temperature ramp rate (e.g., 3-5°C/min).[6]

  • Testing: The instrument applies an oscillating force to the specimen as it is heated through the desired temperature range (e.g., from ambient to 350°C).

  • Data Acquisition: The instrument records the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

  • Analysis: Determine the glass transition temperature (Tg). This can be identified as the onset of the drop in the storage modulus, the peak of the loss modulus, or the peak of the tan delta curve.[7]

DMA_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Specimen Prepare Rectangular Bar Specimen Mount Mount in 3-Point Bending Fixture Specimen->Mount Heat Apply Temp Ramp (e.g., 3°C/min) Mount->Heat Oscillate Apply Oscillating Force (1 Hz) Mount->Oscillate Record Record E', E'', tan δ vs. Temp Oscillate->Record Plot Plot Moduli vs. Temperature Record->Plot Determine_Tg Determine Tg from E'' or tan δ peak Plot->Determine_Tg

Caption: Workflow for Dynamic Mechanical Analysis (DMA).

Comparative Mechanical & Thermal Analysis

The primary goal of developing this compound-based thermosets is to achieve a superior combination of properties compared to existing materials. The following tables provide a benchmark against two classes of materials: standard epoxy thermosets and high-performance aromatic polyamides (Aramids). The values for the this compound-based thermoset are presented as target properties based on the expected benefits of a crosslinked aromatic polyamide structure.

Table 1: Comparison of Tensile Properties

PropertyStandard EpoxyAromatic Polyamide (Aramid Fiber)This compound-Based Thermoset (Target)
Tensile Strength (MPa) 70 - 80[2]~3045[2]> 100
Tensile Modulus (GPa) 2.5 - 3.570 - 130> 5
Elongation at Break (%) 3 - 62 - 42 - 5

Table 2: Comparison of Thermal Properties

PropertyStandard EpoxyAromatic Polyamide (Aramid)This compound-Based Thermoset (Target)
Glass Transition Temp. (Tg) (°C) 150 - 200[2]> 270[4]> 300
Max. Service Temperature (°C) ~170~200[8]> 250
Coefficient of Thermal Expansion (CTE) HighLowVery Low

Discussion and Interpretation

The data presented highlights the significant potential of this compound-based thermosets. While standard epoxies provide a good balance of properties, their thermal resistance is limited.[2] Aramids, on the other hand, exhibit exceptional tensile strength and thermal stability but are notoriously difficult to process due to their high melting points and limited solubility.[9]

This compound-based thermosets aim to bridge this gap. The synthesis of melt-processable precursors with crosslinkable functionalities allows for easier fabrication of parts compared to traditional aramids.[10] Upon thermal curing, the resulting crosslinked network is expected to yield a material with a glass transition temperature exceeding that of many high-performance polymers.

The DMA results will be particularly insightful. A high Tg, coupled with a high storage modulus in the rubbery plateau region, would provide direct evidence of a dense and stable crosslinked network. This combination of properties is critical for components that must maintain their structural integrity under load at extreme temperatures.

Conclusion

The development of this compound-based thermosets offers a promising avenue for creating materials with an exceptional combination of mechanical strength, stiffness, and thermal stability. Their rigid, aromatic backbone, combined with a robust three-dimensional crosslinked network, positions them as ideal candidates for next-generation composites, adhesives, and coatings in high-stakes industries.

The benchmarking methodologies outlined in this guide provide a clear and scientifically rigorous framework for validating their performance. By systematically conducting tensile and dynamic mechanical analyses, researchers can effectively quantify the advantages of these novel materials and compare them directly with established industry standards. The successful synthesis and characterization of these materials could push the boundaries of what is possible in high-temperature polymer engineering.

References

A Senior Application Scientist's Guide to Poly(p-phenylene terephthalamide) Characterization: A Comparative Analysis of MALDI-TOF MS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with high-performance polymers, the accurate characterization of poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar®, presents a formidable challenge. Its exceptional strength, thermal stability, and chemical resistance stem from its rigid-rod molecular structure and strong intermolecular hydrogen bonding.[1] These very properties, however, render it notoriously difficult to analyze using conventional polymer characterization techniques due to its limited solubility in common organic solvents.

This guide provides an in-depth comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with other established analytical methods for the comprehensive characterization of PPTA. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the expertise to select the most appropriate analytical strategy for your research needs.

The Challenge of Characterizing a High-Performance Polymer

The defining characteristics of PPTA—its high crystallinity and insolubility—are the primary hurdles in its molecular characterization. Traditional methods like Gel Permeation Chromatography (GPC), which rely on dissolving the polymer in a suitable solvent, often require harsh conditions that can alter the very properties being measured. This guide will explore how MALDI-TOF MS offers a powerful alternative, providing detailed molecular information that is often inaccessible through other means.

MALDI-TOF MS: A Direct Look at the Molecules

MALDI-TOF MS is a soft ionization mass spectrometry technique that allows for the analysis of large, non-volatile molecules with minimal fragmentation. This makes it particularly well-suited for the characterization of synthetic polymers. In the context of PPTA, MALDI-TOF MS provides a direct measurement of the absolute molecular weights of individual oligomers, offering a level of detail that is difficult to achieve with techniques that only provide average molecular weight values.

Key Advantages of MALDI-TOF MS for PPTA Characterization:
  • End-Group Analysis: MALDI-TOF MS can precisely determine the mass of the end groups of PPTA chains. This is crucial for understanding the polymerization chemistry and the final properties of the material. Studies have successfully used MALDI-TOF MS to analyze the end-group distribution of PPTA fibers synthesized with varying molar ratios of monomers.[2]

  • Identification of Minor Species: The high resolution of MALDI-TOF MS allows for the identification of minor components in a polymer sample, such as cyclic oligomers and branched species.[2][3] This information is vital for quality control and for understanding the side reactions that may occur during polymerization.

  • Absolute Molecular Weight: Unlike techniques that rely on calibration with standards, MALDI-TOF MS provides the absolute molecular weight of each oligomer, leading to a more accurate determination of the molecular weight distribution for polymers with low polydispersity.

Causality in Experimental Choices for MALDI-TOF MS of PPTA

The successful MALDI-TOF MS analysis of PPTA hinges on overcoming its insolubility and ensuring efficient ionization. The choice of sample preparation method and matrix is therefore critical.

  • Sample Preparation - The Evaporation-Grinding (E-G) Method: Given the insolubility of PPTA, a specialized sample preparation technique known as the evaporation-grinding method has been shown to be effective.[3][4] This method involves dissolving the MALDI matrix in a suitable solvent, adding the finely ground PPTA powder, and then grinding the mixture to ensure intimate contact between the analyte and the matrix. This mechanical mixing facilitates the transfer of energy from the laser to the polymer molecules, enabling their desorption and ionization.

  • Matrix Selection: The choice of matrix is crucial for absorbing the laser energy and promoting the ionization of the analyte. For high molecular weight polymers, matrices such as trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) and sinapinic acid (SA) are often employed. The selection should be based on the specific properties of the PPTA sample and the desired information.

A Comparative Analysis: MALDI-TOF MS vs. Alternative Techniques

While MALDI-TOF MS offers unique advantages, a comprehensive characterization of PPTA often necessitates a multi-technique approach. The following table provides a comparative overview of MALDI-TOF MS and other common polymer characterization techniques.

TechniqueInformation ProvidedAdvantages for PPTA AnalysisLimitations for PPTA Analysis
MALDI-TOF MS Absolute molecular weight distribution of oligomers, end-group analysis, identification of minor species (cyclic, branched).[2][3]Provides detailed molecular information not easily obtained by other methods. Does not require full dissolution of the polymer.Potential for laser-induced fragmentation, especially at high laser fluence.[4] Mass discrimination against high-mass oligomers can occur.
Gel Permeation Chromatography (GPC) Relative molecular weight averages (Mn, Mw, Mz) and polydispersity index (PDI).Can provide a good overview of the molecular weight distribution.Requires complete dissolution of the polymer, which is challenging for PPTA and often necessitates the use of aggressive solvents like concentrated sulfuric acid or specialized solvent systems at high temperatures.[5][6][7] This can lead to chain degradation. The lack of suitable calibration standards for rigid-rod polymers can affect the accuracy of molecular weight determination.
Solution Viscometry Viscosity-average molecular weight (Mv).A relatively simple and inexpensive method to estimate the average molecular weight.[8][9]Provides only an average molecular weight and no information on the distribution. Requires dissolution of the polymer. The Mark-Houwink parameters for PPTA in specific solvents may not be readily available.
Light Scattering Absolute weight-average molecular weight (Mw), radius of gyration (Rg).Provides absolute molecular weight without the need for calibration standards.[10][11][12] Can be coupled with GPC for more comprehensive analysis.Requires the polymer to be in solution. Can be sensitive to the presence of dust and aggregates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on chemical structure, monomer sequencing, and chain-end analysis.[13][14]Provides detailed structural information. Solid-state NMR can be used for insoluble polymers.Solution NMR requires dissolution of the polymer. Solid-state NMR may have lower resolution compared to solution NMR. Quantitative analysis can be complex.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and information on hydrogen bonding and crystallinity.[15][16][17]A relatively simple and fast technique. Can be used for solid samples.Provides limited information on molecular weight and distribution.

Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, detailed and validated experimental protocols are essential.

Protocol 1: MALDI-TOF MS Analysis of PPTA using the Evaporation-Grinding Method
  • Sample Preparation:

    • Weigh approximately 1 mg of finely ground PPTA powder.

    • Weigh approximately 10 mg of a suitable MALDI matrix (e.g., DCTB).

    • In a small agate mortar, add the matrix and a minimal amount of a suitable solvent (e.g., tetrahydrofuran) to form a paste.

    • Add the PPTA powder to the matrix paste.

    • Grind the mixture thoroughly for several minutes until the solvent has evaporated, ensuring a homogeneous blend.

  • Target Spotting:

    • Apply a small amount of the ground mixture onto a MALDI target plate.

    • Gently press the powder to create a thin, even layer.

  • MS Acquisition:

    • Use a MALDI-TOF mass spectrometer in reflectron or linear mode, depending on the expected molecular weight range.

    • Optimize the laser fluence to achieve good signal intensity while minimizing fragmentation.

    • Acquire a sufficient number of laser shots to obtain a high-quality mass spectrum.

  • Data Analysis:

    • Calibrate the mass spectrum using known standards.

    • Identify the repeating unit of PPTA and the masses of the end groups.

    • Analyze the distribution of oligomers and identify any minor species present.

Protocol 2: GPC Analysis of PPTA in a Specialized Solvent System

Note: This protocol requires specialized equipment and handling of hazardous materials. Appropriate safety precautions must be taken.

  • Solvent Preparation:

    • Prepare a solution of N-methyl-2-pyrrolidone (NMP) containing 3-5% of an organic additive or a mixture of NMP with dissolved calcium chloride (e.g., 5% w/v).[5] Concentrated sulfuric acid (98%) can also be used as a solvent, but extreme caution is necessary.[18]

  • Sample Dissolution:

    • Weigh approximately 2-5 mg of PPTA into a vial.

    • Add the prepared solvent and stir the mixture at an elevated temperature (e.g., 80-100 °C) until the polymer is completely dissolved. This may take several hours or even days.

  • GPC System and Conditions:

    • Use a high-temperature GPC system equipped with columns suitable for polar aprotic solvents or concentrated acids.

    • Set the column and detector temperature to maintain the polymer in solution.

    • Use a refractive index (RI) or a multi-angle light scattering (MALS) detector.

    • Inject the filtered polymer solution onto the GPC system.

  • Data Analysis:

    • If using a conventional calibration, use narrow polystyrene standards and report the results as polystyrene equivalents, acknowledging the potential for inaccuracy.

    • If using a MALS detector, the absolute molecular weight can be determined directly.

    • Calculate the number-average (Mn), weight-average (Mw), and polydispersity index (PDI).

Visualizing the Workflow and Relationships

To better illustrate the experimental process and the interplay between different characterization techniques, the following diagrams are provided.

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation PPTA PPTA Powder Grinding Evaporation-Grinding PPTA->Grinding Matrix MALDI Matrix Matrix->Grinding Spotting Target Spotting Grinding->Spotting MALDI_TOF MALDI-TOF MS Spotting->MALDI_TOF Spectrum Mass Spectrum MALDI_TOF->Spectrum MW_Dist Molecular Weight Distribution Spectrum->MW_Dist End_Group End-Group Analysis Spectrum->End_Group Minor_Species Minor Species Identification Spectrum->Minor_Species

Caption: Experimental workflow for MALDI-TOF MS analysis of PPTA.

Characterization_Techniques cluster_MW Molecular Weight cluster_Structure Structure & Properties PPTA PPTA Characterization MALDI MALDI-TOF MS (Absolute MW, End Groups) PPTA->MALDI GPC GPC (Relative MW, PDI) PPTA->GPC Viscometry Viscometry (Average MW) PPTA->Viscometry Light_Scattering Light Scattering (Absolute Mw) PPTA->Light_Scattering NMR NMR (Chemical Structure) PPTA->NMR FTIR FTIR (Functional Groups) PPTA->FTIR XRD XRD (Crystallinity) PPTA->XRD

Caption: Interrelationship of techniques for PPTA characterization.

Conclusion: A Synergistic Approach to a Complex Polymer

The characterization of poly(p-phenylene terephthalamide) demands a thoughtful and often multi-faceted analytical approach. While traditional techniques like GPC provide valuable information on the overall molecular weight distribution, they are hampered by the polymer's insolubility. MALDI-TOF MS emerges as a powerful tool, offering a direct window into the molecular composition of PPTA, including precise end-group analysis and the identification of minor species, without the need for complete dissolution.

For a truly comprehensive understanding of this high-performance material, a synergistic approach is recommended. Combining the detailed molecular information from MALDI-TOF MS with data on molecular weight averages from GPC (with appropriate solvent systems and detectors), structural insights from NMR and FTIR, and information on crystallinity from XRD will provide a complete picture of the polymer's characteristics. This integrated approach will empower researchers and scientists to better understand structure-property relationships and to develop next-generation materials with tailored performance.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Terephthalamidine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe handling and disposal of terephthalamidine. Recognizing that many novel or research-specific chemicals lack comprehensive toxicological and disposal data, this document establishes a self-validating system of protocols grounded in established safety principles and regulatory standards. Our objective is to empower researchers to manage chemical waste responsibly, ensuring personal safety and environmental compliance.

Core Principle: Managing Uncertainty

This compound (CAS 15411-54-8) is a compound for which extensive, publicly available hazard and disposal information is limited. The Safety Data Sheet (SDS) for the closely related compound, terephthalamide, explicitly states "no data available" for disposal considerations.[1] In such instances, the foundational principle of laboratory safety is to treat the substance as hazardous until proven otherwise. This guide is therefore built on a conservative approach, adhering to general best practices for chemical waste management as outlined by regulatory bodies and safety authorities.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not fully characterized, related aromatic amide and diamine compounds can cause skin, eye, and respiratory irritation.[2][3] Therefore, robust protective measures are mandatory.

2.1. Engineering Controls

All handling of this compound, including weighing, transfers, and waste consolidation, must be performed in a well-ventilated area.[1] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

2.2. Required Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense. The following table summarizes the minimum required PPE for handling this compound waste.

PPE ComponentSpecificationRationale and Causality
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or airborne dust particles which may cause eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[1]
Body Protection Long-sleeved laboratory coat.Protects skin from contamination and prevents the transfer of the chemical outside of the laboratory.[2]
Respiratory NIOSH-approved respirator with dust filter.Required if there is a potential for generating dust or aerosols outside of a fume hood.[2][4]

Waste Segregation and Containment Protocol

Proper segregation is the most critical step in the disposal workflow. It prevents dangerous reactions between incompatible chemicals, ensures regulatory compliance, and facilitates efficient and cost-effective disposal by your institution's Environmental Health & Safety (EHS) department or licensed contractor.[5]

Step 1: Characterize the Waste Stream At the point of generation, determine the physical state of the waste.

  • Solid Waste: Unused this compound, contaminated consumables (e.g., weigh boats, paper towels, gloves, TLC plates).

  • Liquid Waste: Solutions containing this compound. Further characterize by the solvent used (Halogenated vs. Non-Halogenated).

Step 2: Select the Appropriate Waste Container Use only containers that are compatible with the chemical waste they are intended to hold.[6]

  • Solid Waste: A sealable, sturdy plastic container or a polyethylene-lined drum.

  • Liquid Waste: A designated, chemically resistant carboy or bottle, typically provided by your institution's EHS department. Never use a container that previously held an incompatible chemical.

Step 3: Containerize the Waste

  • Solids: Place all solid waste directly into the designated solid waste container.

  • Liquids: Using a funnel, carefully pour liquid waste into the appropriate liquid waste carboy (Halogenated or Non-Halogenated). Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[6]

Step 4: Label the Container Immediately Proper labeling is a regulatory requirement and is essential for safety. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name of all components in the container (e.g., "this compound, Methanol"). Do not use abbreviations or formulas.

  • The approximate percentage of each component.

  • The date accumulation started.

  • The name of the principal investigator or research group.

Step 5: Store the Waste Container Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[5] This area should be at or near the point of generation, under the control of the laboratory personnel. Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[5]

Spill Management

Accidents can happen, and a clear, pre-defined plan is crucial.

4.1. Small Spills (Manageable by Laboratory Personnel)

  • Alert Colleagues: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing the full PPE described in Section 2.2.

  • Containment: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[7]

  • Collection: Once absorbed, carefully sweep or scoop the material into a designated container for solid chemical waste.[8]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.

  • Documentation: Report the spill to your laboratory supervisor or EHS department, as per institutional policy.

4.2. Large Spills (Requires External Assistance)

  • Evacuate: Immediately evacuate the area.

  • Isolate: If safe to do so, close the doors to the laboratory to contain vapors.

  • Alert: Activate the nearest fire alarm and/or call your institution's emergency response number to report the chemical spill.

  • Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.

Final Disposal Pathway: The Role of EHS

Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[8] The final step in the disposal process is to arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[7] Once your waste container is approaching full (90% capacity), contact your EHS office to schedule a pickup, ensuring all labeling is accurate and complete.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and handling of this compound waste in a laboratory setting.

G cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation cluster_2 Step 3: Containment cluster_3 Step 4: Finalization start This compound Waste Generated decision1 Is the waste solid or liquid? start->decision1 solid_path Solid Waste (e.g., contaminated gloves, unused powder) decision1->solid_path Solid liquid_path Liquid Waste (e.g., reaction mixtures, solutions) decision1->liquid_path Liquid container_solid Place in 'Solid Hazardous Waste' container solid_path->container_solid decision2 Does the solvent contain halogens? (e.g., DCM, Chloroform) liquid_path->decision2 non_halo Non-Halogenated decision2->non_halo No halo Halogenated decision2->halo Yes container_non_halo Place in 'Non-Halogenated Liquid Waste' carboy non_halo->container_non_halo container_halo Place in 'Halogenated Liquid Waste' carboy halo->container_halo labeling Label container with all chemical components, percentages, and start date. container_solid->labeling container_non_halo->labeling container_halo->labeling storage Store sealed container in designated Satellite Accumulation Area. labeling->storage pickup Contact EHS for waste pickup. storage->pickup

Caption: Decision workflow for this compound waste management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terephthalamidine
Reactant of Route 2
Terephthalamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.